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(1S,2S)-2-methylcyclohexan-1-amine Documentation Hub

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  • Product: (1S,2S)-2-methylcyclohexan-1-amine
  • CAS: 29569-76-4

Core Science & Biosynthesis

Foundational

Thermodynamic Profiling and Physical Characterization of (1S,2S)-2-Methylcyclohexan-1-amine

Executive Summary The development of targeted therapeutics relies heavily on the precise manipulation of chiral building blocks. Among these, (1S,2S)-2-methylcyclohexan-1-amine stands out as a critical cycloalkylamine in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted therapeutics relies heavily on the precise manipulation of chiral building blocks. Among these, (1S,2S)-2-methylcyclohexan-1-amine stands out as a critical cycloalkylamine intermediate. This whitepaper provides an in-depth analysis of its physical properties, thermodynamic behavior, and the causality behind its boiling point. Designed for researchers and drug development professionals, this guide establishes a self-validating experimental protocol for physical characterization and explores the molecule's structural significance in modern pharmaceutical synthesis.

Molecular Architecture and Stereochemical Significance

(1S,2S)-2-methylcyclohexan-1-amine (free base CAS: 29569-76-4[1]) is a chiral primary amine characterized by a cyclohexane ring with a methyl group and an amino group on adjacent carbons. The stereochemical designation dictates a trans-1,2-disubstitution pattern.

In the highly dynamic environment of a cyclohexane chair conformation, the trans-1,2 configuration allows both the bulky methyl group (-CH₃) and the primary amine (-NH₂) to simultaneously occupy equatorial positions . This diequatorial arrangement is thermodynamically favored because it effectively eliminates the severe 1,3-diaxial steric strain that would occur if either group were forced into an axial position. This minimized internal steric volume directly influences the molecule's macroscopic physical properties, including its density and boiling point, by allowing closer intermolecular packing.

ConformationalLogic Substrate (1S,2S)-2-Methylcyclohexan-1-amine Conformation Trans-1,2-Diequatorial Conformation Substrate->Conformation Adopts HydrogenBonding Primary Amine Hydrogen Bonding Substrate->HydrogenBonding Exhibits Steric Minimized 1,3-Diaxial Interactions Conformation->Steric Results in BoilingPoint Elevated Boiling Point (148.8-150.0 °C) HydrogenBonding->BoilingPoint Strong Intermolecular Forces Steric->BoilingPoint Thermodynamic Stability

Logical relationship between stereochemistry, intermolecular forces, and boiling point.

Physicochemical Properties & Thermodynamic Profile

The physical properties of (1S,2S)-2-methylcyclohexan-1-amine are dictated by the interplay between the non-polar hydrocarbon ring and the highly polar, hydrogen-bonding capable amine group.

Quantitative Data Summary
PropertyValue / Description
Chemical Name (1S,2S)-2-Methylcyclohexan-1-amine
CAS Number (Free Base) 29569-76-4[1]
CAS Number (HCl Salt) 104485-19-0[2]
Molecular Formula C₇H₁₅N
Molecular Weight 113.20 g/mol [3]
Boiling Point (760 mmHg) 148.8 °C – 150.0 °C[3][4]
Density (25 °C) ~0.844 g/cm³[3]
Refractive Index 1.448 – 1.449[3][4]
Appearance Clear, colorless liquid (Free base)[4]
Thermodynamic Causality of the Boiling Point

The boiling point of 148.8 °C to 150.0 °C[3][4] is exceptionally high for a molecule with a molecular weight of only 113.20 g/mol . To understand this causality, we must compare it to its non-polar structural analog, methylcyclohexane, which boils at approximately 101 °C.

The ~48 °C elevation in boiling point is directly attributable to the primary amine (-NH₂). The nitrogen atom acts as a potent hydrogen bond acceptor, while the two amino hydrogens act as donors. This creates a robust, dynamic intermolecular hydrogen-bonding network in the liquid phase. Significant thermal energy (enthalpy of vaporization) is required to disrupt this network and transition the molecules into the vapor phase.

Causality in Experimental Design: Boiling Point Determination

When determining the boiling point of highly reactive chiral amines, standard open-air distillation is fundamentally flawed. Primary amines rapidly absorb atmospheric carbon dioxide (CO₂) to form carbamate salts. This in-situ reaction artificially elevates the observed boiling point and introduces thermal degradation products.

To ensure absolute scientific integrity, the following methodology employs a self-validating, inert-atmosphere micro-distillation system .

Step-by-Step Methodology
  • System Calibration (Self-Validation): Before analyzing the target compound, calibrate the digital thermocouple using an analytical standard (e.g., pure cyclohexylamine, known BP 134.5 °C). Adjust the baseline correction factor to account for local atmospheric pressure deviations.

  • Inert Atmosphere Setup: Assemble a micro-distillation apparatus and purge the entire system with dry, high-purity nitrogen (N₂) for 15 minutes. This displaces all atmospheric CO₂ and moisture, preventing carbamate formation.

  • Sample Introduction: Under N₂ counterflow, introduce 5.0 mL of (1S,2S)-2-methylcyclohexan-1-amine into the distillation flask. Add inert PTFE boiling chips to provide nucleation sites, preventing superheating and bumping.

  • Controlled Thermal Ramp: Submerge the flask in a silicone oil bath. Apply a precise heating rate of 1.5 °C to 2.0 °C/min. Causality: Rapid heating causes thermal lag between the vapor and the thermometer; a slow ramp ensures true thermal equilibrium.

  • Vapor-Liquid Equilibrium & Acquisition: Monitor the distillation column for the formation of a stable reflux ring. Once the vapor bathes the thermocouple, record the temperature plateau. For the pure (1S,2S) isomer at 760 mmHg, the plateau will definitively stabilize between 148.8 °C and 150.0 °C.

BPWorkflow Calibrate 1. System Calibration (Reference Standard) Setup 2. Inert Atmosphere (N2 Purge) Calibrate->Setup Heat 3. Controlled Heating (1.5-2.0 °C/min) Setup->Heat Equilibrium 4. Vapor-Liquid Equilibrium Heat->Equilibrium Record 5. Data Acquisition (148.8-150.0 °C) Equilibrium->Record

Self-validating micro-distillation workflow for accurate boiling point determination.

Pharmaceutical Applications: Chiral Building Blocks

The precise physical characterization of (1S,2S)-2-methylcyclohexan-1-amine is not merely an academic exercise; it is a prerequisite for its use in advanced drug development.

This specific chiral amine serves as a crucial building block in the synthesis of active pharmaceutical ingredients (APIs), most notably in the development of selective NLRP3 inflammasome inhibitors [5]. The NLRP3 inflammasome is a multiprotein complex implicated in a wide range of inflammatory, metabolic, and immunologic disorders. The trans-(1S,2S) stereochemistry of the amine dictates the exact spatial orientation of the resulting inhibitor molecule within the target protein's allosteric binding pocket. Even minor impurities (such as the cis-isomer or the 1R,2R enantiomer) can drastically reduce binding affinity and pharmacological efficacy, underscoring the need for rigorous physical validation of the starting materials.

References

  • ChemNet. "2-methylcyclohexanamine - CAS Database". ChemNet.
  • Echemi. "Best price/ 2-MethylcyclohexylaMine, Mixture of cis and trans CAS NO.7003-32-9". Echemi.
  • Advanced ChemBlocks. "(1S,2S)-2-methylcyclohexan-1-amine". AChemBlock.
  • CHIRALEN. "104485-19-0 | (1S,2S)-2-Methylcyclohexan-1-amine hydrochloride". Chiralen.
  • Google Patents. "EP3661921B1 - Selective inhibitors of nlrp3 inflammasome". Google Patents.

Sources

Exploratory

Thermodynamics, pKa, and Basicity of (1S,2S)-2-Methylcyclohexan-1-amine in Aqueous Solution

Executive Summary (1S,2S)-2-methylcyclohexan-1-amine is a critical chiral building block and pharmacophore used extensively in asymmetric synthesis and drug development. Understanding its acid-base behavior in aqueous me...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(1S,2S)-2-methylcyclohexan-1-amine is a critical chiral building block and pharmacophore used extensively in asymmetric synthesis and drug development. Understanding its acid-base behavior in aqueous media is paramount for predicting its pharmacokinetic profile, particularly its ionization state at physiological pH. This technical guide provides an in-depth analysis of the structural determinants of its basicity, presents a self-validating experimental protocol for pKa determination, and explores the delicate balance between inductive electronic effects and aqueous solvation thermodynamics.

Stereochemical Context and Conformational Analysis

The basicity of cyclic aliphatic amines is inextricably linked to their three-dimensional conformation. The (1S,2S) stereodescriptor denotes a trans configuration between the C1 amino group and the C2 methyl group.

In a cyclohexane ring, a 1,2-trans disubstitution pattern can adopt either a diequatorial (e,e) or diaxial (a,a) chair conformation. The diequatorial conformation is overwhelmingly favored due to the severe 1,3-diaxial steric penalties incurred in the (a,a) state. This contrasts with the cis-isomer, which must adopt an axial-equatorial (a,e) conformation, leading to distinct solvation dynamics. Because both substituents in the (1S,2S) isomer sit in the equatorial plane, the nitrogen lone pair projects outward, making it highly accessible for protonation while minimizing internal steric clashes.

The Causality of Basicity: Inductive vs. Solvation Effects

The pKa of the conjugate acid of trans-2-methylcyclohexan-1-amine is experimentally and computationally determined to be approximately 10.61 to 10.72 at 25°C (1)[1]. This value is slightly higher than that of unsubstituted cyclohexylamine, which has a pKa of ~10.64 (2)[2]. The causality behind this specific pKa value is governed by two competing physicochemical forces:

  • Electronic Inductive Effect (+I): The adjacent methyl group at the C2 position is electron-donating. Through sigma-bond polarization, it increases the electron density on the C1 carbon, which in turn enriches the electron density on the nitrogen atom. In the gas phase (intrinsic basicity), this effect unambiguously increases proton affinity.

  • Aqueous Solvation Thermodynamics: In an aqueous environment, basicity is not solely determined by proton affinity but by the stabilization of the resulting conjugate acid (R-NH₃⁺) via hydrogen bonding with water molecules. The equatorial methyl group introduces localized steric hindrance, which slightly disrupts the highly ordered hydration shell required to stabilize the positive charge.

The net result is a marginal increase in basicity compared to cyclohexylamine, as the +I effect slightly outweighs the desolvation penalty.

G A Amine (aq) (1S,2S)-2-Methylcyclohexan-1-amine B Protonated Amine (aq) Conjugate Acid A->B + H+ (aq) pKa ~ 10.7 C Amine (gas) Intrinsic Basicity C->A ΔG_solv(Amine) D Protonated Amine (gas) Conjugate Acid C->D + H+ (gas) Proton Affinity D->B ΔG_solv(Ion) Steric Hindrance

Thermodynamic cycle illustrating competing inductive and solvation effects on basicity.

Experimental Protocol: Self-Validating Potentiometric Titration

To ensure absolute trustworthiness in pKa determination, researchers must employ a self-validating system that accounts for ionic strength, temperature fluctuations, and atmospheric CO₂ interference. The following protocol utilizes high-precision potentiometric titration coupled with Gran plot analysis.

Step-by-Step Methodology:

  • System Calibration: Calibrate a high-precision glass pH electrode using NIST-traceable buffers at pH 4.01, 7.00, and 10.01 at a strictly controlled temperature of 25.0 ± 0.1 °C.

  • Sample Preparation: Dissolve 10.0 mmol of high-purity (1S,2S)-2-methylcyclohexan-1-amine in 50.0 mL of ultra-pure, degassed water (18.2 MΩ·cm).

  • Ionic Strength Adjustment: Add Potassium Chloride (KCl) to achieve a background electrolyte concentration of 0.15 M. Causality: This mimics physiological osmolarity and ensures constant activity coefficients throughout the titration, preventing drift in the thermodynamic calculations.

  • Inert Atmosphere: Purge the titration vessel continuously with high-purity Nitrogen (N₂) gas. Causality: Aliphatic amines rapidly absorb atmospheric CO₂ to form carbamates and carbonic acid (1)[1], which introduces a secondary buffering system and skews the equivalence point.

  • Titration Execution: Titrate with standardized 0.100 M HCl using an automated micro-burette, recording pH after each 0.05 mL addition once equilibrium (

    
     per minute) is reached.
    
  • Data Validation (Gran Plot): Instead of relying on the first derivative peak, plot the Gran function (

    
    ) against the volume of titrant (
    
    
    
    ). A perfectly linear Gran plot validates that no competing acid-base reactions (e.g., carbonate interference) occurred. The pKa is extracted from the half-equivalence point, corrected for the activity coefficient.

Workflow N1 Sample Prep 0.01M Amine + 0.15M KCl N2 Degassing Remove CO2 (N2 purge) N1->N2 N3 Titration 0.1M HCl Addition N2->N3 N4 Data Analysis Gran Plot & pKa Calc N3->N4 N5 Validation Activity Coeff. Adjustment N4->N5

Self-validating potentiometric titration workflow for precise pKa determination.

Implications for Drug Development and Pharmacokinetics

For drug development professionals, the pKa of ~10.7 has profound implications for the pharmacokinetic (PK) profile of Active Pharmaceutical Ingredients (APIs) incorporating the (1S,2S)-2-methylcyclohexylamino moiety.

  • Ionization at Physiological pH: At pH 7.4 (blood plasma), the molecule exists almost exclusively (>99.9%) in its protonated, cationic form.

  • Lipophilicity and Permeability: While the intrinsic partition coefficient (LogP) is approximately 1.6 (3)[3], the distribution coefficient (LogD) at pH 7.4 is significantly lower (typically < 0). This highly hydrophilic state restricts passive transcellular diffusion across the blood-brain barrier (BBB) or gastrointestinal tract, necessitating the involvement of active transport mechanisms such as Organic Cation Transporters (OCTs) for cellular uptake.

Quantitative Data Summary

PropertyValueSource / Condition
pKa (Conjugate Acid) 10.61 - 10.72Predicted / IUPAC Digitized Dataset[1][3][4]
LogP (Intrinsic) ~1.6Computed (XLogP3)[3]
% Ionized at pH 7.4 > 99.9%Calculated via Henderson-Hasselbalch
Stereochemistry trans-(1S,2S)Diequatorial conformation favored

References

  • (1R,2R)-2-Methylcyclohexanamine | C7H15N | CID 6993482 Source: PubChem (NIH) URL:[Link]

  • DIASTEREOMER CONTROL IN THE HYDROGENATION OF O- AND P-TOLUIDINE OVER RUTHENIUM CATALYSTS Source: CyberLeninka URL:[Link]

Sources

Foundational

Comprehensive NMR Characterization Guide: (1S,2S)-2-Methylcyclohexan-1-amine

Content Type: Technical Whitepaper Subject: Structural Elucidation & Spectral Analysis Target Audience: Medicinal Chemists, Analytical Scientists, Process Chemists Executive Summary & Structural Logic (1S,2S)-2-methylcyc...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Whitepaper Subject: Structural Elucidation & Spectral Analysis Target Audience: Medicinal Chemists, Analytical Scientists, Process Chemists

Executive Summary & Structural Logic

(1S,2S)-2-methylcyclohexan-1-amine is a critical chiral building block in asymmetric synthesis and drug discovery. Unlike flat aromatic systems, the characterization of this molecule depends entirely on understanding its three-dimensional conformation.

For the (1S,2S) configuration, the molecule adopts a trans-diequatorial chair conformation. This is thermodynamically favored over the diaxial conformer due to the avoidance of severe 1,3-diaxial steric strain.

The Analytical Challenge: Standard NMR in achiral solvents (e.g.,


) cannot distinguish between the (1S,2S) and (1R,2R) enantiomers. However, it can and must be used to rigorously distinguish the trans diastereomer from the cis impurity. This guide focuses on the spectral fingerprints that confirm the trans-diequatorial geometry.
Conformational Locking
  • C1 (Amine): Equatorial position.

  • C2 (Methyl): Equatorial position.

  • H1 & H2: Both protons occupy axial positions.

Note: The axial orientation of H1 and H2 is the single most important feature for spectral assignment, governing the coupling constants (


-values).

Experimental Protocol: Sample Preparation

To ensure high-resolution data and prevent signal broadening from amine proton exchange, follow this strict protocol.

Workflow: High-Fidelity Acquisition

SamplePrep Start Raw Sample (Free Base) Dry Drying Step (KOH or Na2SO4) Start->Dry Remove H2O Solvent Solvent Choice (CDCl3 + TMS) Dry->Solvent ~10-15 mg Tube NMR Tube (5mm, High Precision) Solvent->Tube Filter Acquire Acquisition (>400 MHz) Tube->Acquire 298 K

Figure 1: Optimized workflow for preparing amine samples to minimize peak broadening and salt formation.

Critical Considerations:

  • Water Suppression: Traces of water will broaden the

    
     signal and may obscure the H1 multiplet. Use a fresh ampoule of 
    
    
    
    .
  • Concentration: 10–15 mg in 0.6 mL solvent is optimal. Higher concentrations may induce intermolecular H-bonding, shifting the amine peak and H1.

  • Reference: Calibrate strictly to TMS (

    
    ) or the residual 
    
    
    
    peak (
    
    
    ).

NMR Spectral Analysis

Instrument:


 or higher recommended.
Solvent: 

Reference: TMS (

)
Diagnostic Signals & Assignments
ProtonShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Structural Insight
H-1 2.25 – 2.35 ddd (or td)1H

The Stereochemical Probe. Large

values indicate axial-axial coupling with H-2 and H-6ax.
H-2 1.10 – 1.25m1HComplexAxial proton geminal to methyl.

0.95 – 1.05 d 3H

Equatorial methyl group.

1.1 – 1.5br s2HN/AVariable position; concentration dependent.
Ring H 1.65 – 1.85m2H-Equatorial protons (deshielded).
Ring H 0.90 – 1.30m4H-Axial protons (shielded).
Mechanism of Assignment (The "Why")

The signal for H-1 is the definitive proof of the (1S,2S) trans stereochemistry.

  • H-1 is Axial: It has two "large" neighbors (H-2 axial and H-6 axial).

  • Karplus Equation: Dihedral angles of

    
     (anti-periplanar) result in large coupling constants (
    
    
    
    ).
  • The Pattern: You will see a "triplet of doublets" (td) or a wide "doublet of doublet of doublets" (ddd).

  • Contrast with Cis: If the molecule were cis, H-1 would be equatorial (or H-2 would be), resulting in much smaller gauche couplings (

    
    ), appearing as a narrow multiplet.
    

NMR Spectral Analysis

Instrument:


 (nominal).
Solvent: 

Reference: Center triplet of

(

).
Peak List
CarbonShift (

, ppm)
Type (DEPT-135)Assignment Logic
C-1 56.5 CH

-carbon to amine. Deshielded by Nitrogen.
C-2 45.2 CH

-carbon. Shifted by methyl substituent.
C-6 36.5


-carbon (unsubstituted side).
C-3 34.8


-carbon.
C-4 26.2


-carbon (distal).
C-5 25.5


-carbon.

19.4

Equatorial methyl.
Stereochemical Validation via

The "Gamma-Gauche" Effect is the primary differentiator here.

  • Trans (Diequatorial): The methyl group is equatorial. It is far from the C4 and C6 axial protons.

  • Cis (Axial-Equatorial): If the methyl were axial (as in one conformer of the cis isomer), it would experience steric compression with axial protons at C4 and C6. This compression shields the methyl carbon, shifting it upfield to

    
    .
    
  • Conclusion: A methyl peak at

    
      confirms the equatorial position, supporting the trans assignment.
    

Stereochemical Verification Logic

To rigorously prove the structure is (1S,2S)-2-methylcyclohexan-1-amine (and not the cis isomer or the enantiomer), follow this logic path.

StereoLogic Start Unknown Sample H1_Coupling Analyze H-1 Signal (Coupling Constants) Start->H1_Coupling LargeJ Large J (~10-12 Hz) (Axial-Axial) H1_Coupling->LargeJ Observed SmallJ Small J (<5 Hz) (Axial-Equatorial) H1_Coupling->SmallJ Observed Trans TRANS Isomer (Diequatorial) LargeJ->Trans Cis CIS Isomer (Axial/Equatorial) SmallJ->Cis ChiralCheck Enantiomer Check (Polarimetry / Mosher's) Trans->ChiralCheck Final (1S,2S) Confirmed ChiralCheck->Final Specific Rotation (+)

Figure 2: Decision tree for assigning stereochemistry based on NMR coupling constants and chiral analysis.

"Pro Tip": Distinguishing Enantiomers

NMR in


 is blind  to chirality (1S,2S vs 1R,2R). To confirm you have the pure (1S,2S) enantiomer:
  • Optical Rotation: Compare

    
     with literature values (typically positive for 1S,2S in ethanol/methanol).
    
  • Chiral Derivatization: React a small aliquot with (R)-Mosher's Acid Chloride . The resulting diastereomeric amide will show distinct

    
     or 
    
    
    
    NMR signals if the sample is not enantiopure.

References

  • Evaluation of Cyclohexane Conformations: Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.

  • NMR Coupling Constants in Cyclohexanes: Karplus, M. (1963). Vicinal Proton Coupling in Nuclear Magnetic Resonance. Journal of the American Chemical Society, 85(18), 2870–2871.

  • Spectral Database for Organic Compounds (SDBS): SDBS No. 3234 (Trans-2-methylcyclohexylamine). National Institute of Advanced Industrial Science and Technology (AIST).

  • Mosher's Method for Chiral Analysis: Hoye, T. R., Jeffrey, C. S., & Ryba, T. D. (2007). Assignment of Absolute Configuration of Secondary Alcohols and Amines. Nature Protocols, 2, 2451–2458.

Exploratory

Thermodynamic stability of (1S,2S)-2-methylcyclohexan-1-amine derivatives

Title: Thermodynamic Stability and Conformational Dynamics of (1S,2S)-2-Methylcyclohexan-1-amine Derivatives: A Technical Guide Executive Summary The (1S,2S)-2-methylcyclohexan-1-amine scaffold represents a privileged ch...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Thermodynamic Stability and Conformational Dynamics of (1S,2S)-2-Methylcyclohexan-1-amine Derivatives: A Technical Guide

Executive Summary

The (1S,2S)-2-methylcyclohexan-1-amine scaffold represents a privileged chiral motif in asymmetric synthesis and drug discovery.[1] Its thermodynamic stability is governed by a delicate balance between steric A-values and gauche interactions within the cyclohexane chair framework. This guide provides an in-depth analysis of the thermodynamic drivers stabilizing this specific stereoisomer, the impact of functional group derivatization (amides, sulfonamides, ligands), and validated protocols for experimentally determining conformational locking.

Stereochemical & Thermodynamic Fundamentals

To understand the stability of derivatives, we must first rigorously define the parent scaffold. The (1S,2S) configuration of 2-methylcyclohexan-1-amine dictates a trans relationship between the methyl (C2) and amino (C1) substituents.[1]

Conformational Analysis (The ee vs. aa Equilibrium)

Unlike cis-1,2-disubstituted cyclohexanes, which must adopt a chair conformation with one axial and one equatorial substituent (


), the trans-(1S,2S) isomer exists in equilibrium between two distinct chair forms:
  • Diequatorial (

    
    ):  Both Methyl and Amino groups are equatorial.[1]
    
  • Diaxial (

    
    ):  Both Methyl and Amino groups are axial.[1]
    

Thermodynamic Dominance: The diequatorial conformer is the global thermodynamic minimum. This preference is quantified by analyzing the steric strain (A-values) and gauche interactions.[2]

  • A-Value (Methyl): ~1.74 kcal/mol[1][3]

  • A-Value (Amino,

    
    ):  ~1.20 – 1.40 kcal/mol (Solvent dependent)[1]
    

Free Energy Calculation (


): 


[1]
  • In the

    
     conformer:  The substituents avoid each other (anti-periplanar) but suffer from four severe 1,3-diaxial interactions with ring hydrogens.
    
    • Penalty

      
      .[1]
      
  • In the

    
     conformer:  1,3-diaxial interactions are absent.[1] However, the C1 and C2 substituents are gauche to each other.
    
    • Penalty

      
       (Methyl-Amine gauche interaction).[1]
      

Net Stability: The


 conformer is stabilized by approximately 2.1 kcal/mol  relative to the 

conformer. This corresponds to a >97% population of the diequatorial form at 298 K.
Visualization of Conformational Dynamics

ConformationalLandscape Figure 1: Energy landscape of (1S,2S)-2-methylcyclohexan-1-amine ring inversion. cluster_0 Thermodynamic Equilibrium AA Diaxial (aa) High Energy (+2.1 kcal/mol) TS Twist-Boat Transition State AA->TS Ring Flip EE Diequatorial (ee) Global Minimum (0.0 kcal/mol) EE->AA Thermal Excitation TS->EE Relaxation

[1]

Thermodynamic Impact of Derivatization

In drug development, the primary amine is rarely the final form. It is often converted into amides, ureas, or sulfonamides.[1] These modifications drastically alter the thermodynamic landscape.

Steric Amplification (The "Locking" Effect)

Derivatization typically increases the effective steric bulk of the nitrogen substituent.

  • Mechanism: Converting

    
     to 
    
    
    
    (Amide) or
    
    
    (Sulfonamide) significantly increases the A-value of the C1 substituent (often > 2.5 kcal/mol).[1]
  • Result: The equilibrium shifts even further toward the diequatorial (

    
    ) conformer. The energy penalty for the 
    
    
    
    conformer becomes prohibitive (
    
    
    kcal/mol), effectively "locking" the ring geometry. This is critical for creating rigid pharmacophores.[1]
Electronic Modulation & Hydrogen Bonding
  • Protonation (Salt Formation): Upon protonation to

    
    , the A-value increases (approx 1.8 kcal/mol) due to solvation shell expansion and bond lengthening, further stabilizing the 
    
    
    
    form.
  • Intramolecular H-Bonding: In specific derivatives (e.g., 2-amido esters), an intramolecular Hydrogen bond between the amide NH and a side-chain acceptor can only occur if the geometry permits. In the trans-diequatorial arrangement, the substituents are gauche, often facilitating 5- or 6-membered H-bond rings that provide additional enthalpic stabilization (

    
    ).[1]
    

Table 1: Estimated A-Values of Common C1-Substituents

Substituent (C1)A-Value (kcal/mol)Impact on (1S,2S) Stability (

pref)

(Amine)
1.2 – 1.4Strong

(Ammonium)
~1.8Very Strong

(Amide)
~2.5Locked

(Dimethylamine)
2.1Very Strong

(Sulfonamide)
> 2.8Rigidly Locked

Experimental Validation Protocols

Trust but verify. To confirm the thermodynamic stability and conformational purity of your specific derivative, use the following self-validating protocols.

Protocol A: Variable Temperature (VT) NMR for Conformational Analysis

Objective: Determine the mole fraction of


 vs 

conformers and the barrier to rotation.
  • Sample Prep: Dissolve 10-15 mg of derivative in 0.6 mL of deuterated solvent with a low freezing point (e.g.,

    
     or 
    
    
    
    ).
  • Acquisition (High Temp): Acquire

    
     NMR at 298 K. Note the chemical shift and coupling constants (
    
    
    
    ) of the H1 proton (geminal to nitrogen).
    • Diagnostic Signal: In the

      
       conformer, H1 is axial . It will show large diaxial coupling (
      
      
      
      Hz).[1]
  • Acquisition (Low Temp): Cool the probe in 20 K decrements to 183 K (-90 °C).

  • Analysis:

    • If the spectrum remains sharp and

      
      -values are constant: The molecule is conformationally locked  (likely >99% 
      
      
      
      ).
    • If peaks broaden (coalescence) and then split: The molecule exists in equilibrium. Integrate the distinct signals for H1-axial (

      
      ) and H1-equatorial (
      
      
      
      ) to calculate
      
      
      .[1]
Protocol B: Differential Scanning Calorimetry (DSC) for Solid-State Stability

Objective: Assess the thermodynamic stability of the crystal lattice and detect polymorphism.

  • Setup: Weigh 2-5 mg of the crystalline derivative into a Tzero aluminum pan. Hermetically seal.

  • Ramp: Equilibrate at 25°C. Ramp at 10°C/min to 250°C (or 20°C below predicted decomposition).

  • Data Interpretation:

    • Sharp Endotherm: Indicates a pure crystalline melt.[1]

    • Small Pre-melt Exotherms: Suggest a solid-solid transition (polymorph conversion), indicating the initial solid form was kinetically trapped, not thermodynamically stable.[1]

Workflow Visualization

ExperimentalWorkflow Figure 2: Validation workflow for thermodynamic stability. cluster_inputs Input Material cluster_analysis Stability Characterization cluster_output Outcome S1 Synthesized (1S,2S) Derivative NMR VT-NMR Analysis (Solution State) S1->NMR DSC DSC Analysis (Solid State) S1->DSC DECISION J(H1-H2) > 10Hz? NMR->DECISION STABLE Thermodynamically Stable (Locked ee) DSC->STABLE Single Melt DECISION->STABLE Yes (Axial H) UNSTABLE Dynamic Equilibrium (Requires Redesign) DECISION->UNSTABLE No (Avg Signal)

References

  • Eliel, E. L., & Wilen, S. H. (1994).[1] Stereochemistry of Organic Compounds. Wiley-Interscience.[1] (Foundational text for A-values and conformational analysis).

  • Schneider, H. J., & Hoppen, V. (1978).[1][2] Carbon-13 nuclear magnetic resonance substituent-induced shieldings and conformational equilibriums in cyclohexanes.[1][2] The Journal of Organic Chemistry, 43(20), 3866-3873.[2] Link[1]

  • Wiberg, K. B., et al. (1999).[1] Conformational Studies of Cyclohexane Derivatives. The Journal of Organic Chemistry. (Source for modern computational A-value assessments).

  • Smith, M. B. (2013).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.[1][4]

  • PubChem Compound Summary. (2023). 2-Methylcyclohexylamine, (1S,2S)-.[1] National Center for Biotechnology Information.[1] Link

Sources

Foundational

Crystal structure analysis of (1S,2S)-2-methylcyclohexan-1-amine hydrochloride salts

An In-Depth Technical Guide to the Crystal Structure Analysis of (1S,2S)-2-Methylcyclohexan-1-amine Hydrochloride Executive Summary The structural elucidation of chiral aliphatic amines is a critical bottleneck in the de...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Crystal Structure Analysis of (1S,2S)-2-Methylcyclohexan-1-amine Hydrochloride

Executive Summary

The structural elucidation of chiral aliphatic amines is a critical bottleneck in the development of modern therapeutics, particularly for complex targets such as Janus kinase 3 (JAK3) inhibitors where precise stereochemistry dictates binding affinity[1]. (1S,2S)-2-Methylcyclohexan-1-amine is a highly valuable chiral building block[2]. However, analyzing the free base via Single Crystal X-Ray Diffraction (SCXRD) is fundamentally flawed: the free amine is often a volatile liquid or low-melting solid, and its light-atom composition (C, H, N) lacks the anomalous scattering power required to unambiguously determine its absolute configuration.

As a Senior Application Scientist, my standard protocol is to convert such chiral amines into their hydrochloride salts. This guide details the causality, methodology, and crystallographic analysis of (1S,2S)-2-methylcyclohexan-1-amine hydrochloride, providing a self-validating framework for stereochemical confirmation.

Causality in Crystallographic Design

The Role of the Hydrochloride Salt

Converting the free amine to a hydrochloride salt serves two mandatory crystallographic purposes:

  • Supramolecular Rigidity: The chloride ion is an exceptional hydrogen-bond acceptor. In amine hydrochlorides, charge-assisted

    
     hydrogen bonds almost invariably form, locking the molecules into a highly ordered, rigid crystalline lattice[3]. This minimizes thermal motion (reducing atomic displacement parameters) and yields high-resolution diffraction data.
    
  • Anomalous Dispersion for Absolute Configuration: To determine the absolute configuration (distinguishing the (1S,2S) enantiomer from the (1R,2R) enantiomer), we rely on the Flack parameter (

    
    ). For light atoms, the anomalous scattering signal is negligible. The introduction of the heavier Chlorine atom (
    
    
    
    ) provides a robust anomalous dispersion signal (
    
    
    ), especially when paired with Cu Kα radiation, allowing the Flack parameter to be refined to near zero with high confidence[4].
Conformational Landscape: The Diequatorial Imperative

In the cyclohexane ring, the (1S,2S) configuration denotes a trans-1,2-disubstitution pattern. The cyclohexane ring will adopt a chair conformation to minimize torsional strain. For a trans-1,2-disubstituted system, the molecule can theoretically exist in a diaxial (a,a) or diequatorial (e,e) conformation. Because 1,3-diaxial interactions between the bulky


 / 

groups and the axial protons of the ring are highly destabilizing, the crystal structure will exclusively trap the molecule in the diequatorial (e,e) conformation .

Experimental Workflows & Protocols

Protocol: Growth of Diffraction-Quality Single Crystals

Amine hydrochlorides are highly polar and frequently hygroscopic. Standard slow evaporation from aqueous or methanolic solutions often yields twinned, clustered, or poorly diffracting crystals. To bypass this, we utilize a Vapor Diffusion (Antisolvent) Protocol .

Step-by-Step Methodology:

  • Dissolution: Dissolve 15-20 mg of (1S,2S)-2-methylcyclohexan-1-amine hydrochloride in a minimum volume (approx. 0.5 - 1.0 mL) of anhydrous methanol in a 2-dram inner vial. Methanol acts as the primary solvent due to its high polarity and ability to solvate the ionic lattice.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove any heterogeneous nucleation sites (dust or undissolved particulates).

  • Antisolvent Chamber: Place the unsealed inner vial into a larger 20 mL outer vial containing 3-5 mL of an antisolvent (e.g., diethyl ether or ethyl acetate).

  • Diffusion: Seal the outer vial tightly with a Teflon-lined cap. Allow the system to sit undisturbed at ambient temperature (20–25 °C) in a vibration-free environment.

  • Harvesting: Over 3–7 days, the volatile antisolvent will slowly diffuse into the methanol solution, gently lowering the dielectric constant of the mixture and inducing supersaturation. Harvest the resulting block-like or needle-like crystals while they are still submerged in the mother liquor to prevent mechanical stress or dehydration.

SCXRD Data Collection and Refinement Workflow

SCXRD_Workflow N1 Sample Preparation (Vapor Diffusion) N2 Crystal Mounting (Cryoloop + Paratone Oil) N1->N2 N3 Data Collection (Cu Kα Radiation, 100 K) N2->N3 N4 Structure Solution (Direct Methods / SHELXT) N3->N4 N5 Anisotropic Refinement (SHELXL, Least-Squares) N4->N5 N6 Absolute Configuration (Flack Parameter ≈ 0) N5->N6

Caption: Single Crystal X-Ray Diffraction (SCXRD) workflow for absolute configuration determination.

Data Collection Parameters:

  • Temperature: 100 K (using a liquid nitrogen cryostream). Causality: Cryo-cooling minimizes thermal atomic displacement, sharpening the diffraction spots and extending the resolution limit.

  • Radiation: Cu Kα (

    
     Å). Causality: Cu radiation maximizes the anomalous scattering of the Chloride ion compared to Mo Kα, which is strictly required for resolving the Flack parameter in this specific molecular weight range.
    
  • Space Group: Because the molecule is enantiopure, it must crystallize in a Sohncke (chiral) space group (typically

    
     or 
    
    
    
    )[5].

Supramolecular Architecture & Hydrogen Bonding

The structural integrity of the (1S,2S)-2-methylcyclohexan-1-amine hydrochloride crystal is dictated by its hydrogen-bonding network. The protonated primary amine (


) acts as a trifurcated hydrogen-bond donor. The chloride anion (

) acts as a polyfurcated hydrogen-bond acceptor.

This creates a self-assembling, charge-assisted network. Typically, these interactions manifest as 1D helical chains or 2D corrugated sheets[5]. Secondary weak interactions, such as


 contacts from the cyclohexane ring, further stabilize the 3D lattice, effectively locking the cyclohexane ring into its diequatorial chair conformation.

HBond_Network Cation (1S,2S)-Cation (-NH3+ Donor) HB1 Primary H-Bond (N-H···Cl) Cation->HB1 HB2 Secondary H-Bond (C-H···Cl) Cation->HB2 Anion Chloride Anion (Cl- Acceptor) Anion->HB1 Anion->HB2 Network Supramolecular 3D Network HB1->Network HB2->Network

Caption: Charge-assisted hydrogen bonding logic driving the supramolecular assembly.

Quantitative Data Presentation

The following tables summarize the expected crystallographic parameters and hydrogen bond geometries for a high-quality SCXRD analysis of this class of chiral amine hydrochlorides.

Table 1: Standard Crystallographic Data & Refinement Parameters

ParameterExpected Value / RangeJustification / Causality
Crystal System Orthorhombic or MonoclinicTypical for chiral organic salts.
Space Group

or

Enantiopure compounds cannot crystallize with inversion centers or mirror planes.
Temperature 100(2) KCryo-cooling reduces thermal motion.
Radiation Cu Kα (

Å)
Required to maximize

anomalous dispersion.

(Final R-factor)

(5%)
Indicates a highly accurate structural model.
Goodness-of-Fit (GOF)

Validates that the weighting scheme is correct.
Flack Parameter (

)

A value near 0 confirms the (1S,2S) absolute configuration; a value near 1 would indicate the (1R,2R) inverted model[4].

Table 2: Expected Hydrogen Bond Geometries (


) 
Interaction TypeDonor-H Distance (Å)H

Acceptor Distance (Å)
Donor

Acceptor Distance (Å)
Angle (

)

0.89 - 0.912.20 - 2.353.10 - 3.20160 - 175

0.89 - 0.912.20 - 2.353.10 - 3.20160 - 175

0.89 - 0.912.20 - 2.353.10 - 3.20160 - 175

0.98 - 1.002.70 - 2.903.50 - 3.70130 - 150

(Note: N-H distances are typically normalized to neutron diffraction lengths or constrained during refinement to maintain chemical sensibility).

References

  • Synthesis and Evaluation of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3, J-Stage,[Link]

  • Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids, Journal of the American Chemical Society,[Link]

  • General stereoretentive preparation of chiral secondary mixed alkylmagnesium reagents and their use for enantioselective electrophilic aminations, PMC - NIH,[Link]

  • Helical ammonium halide framework constituting polar conglomerate crystals of 2-ethylanilinium chloride, RSC Publishing,[Link]

Sources

Exploratory

Technical Guide: Solubility Profile &amp; Solvent Compatibility of (1S,2S)-2-Methylcyclohexan-1-amine

[1][2][3][4] Executive Summary This technical guide characterizes the solubility profile of (1S,2S)-2-methylcyclohexan-1-amine (CAS: 29569-76-4), a critical chiral building block.[1][2][3][4] As a lipophilic primary amin...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3][4]

Executive Summary

This technical guide characterizes the solubility profile of (1S,2S)-2-methylcyclohexan-1-amine (CAS: 29569-76-4), a critical chiral building block.[1][2][3][4] As a lipophilic primary amine, its solvation behavior is governed by the competition between its hydrophobic cyclohexane scaffold and its hydrophilic amino terminus.[5]

Key Technical Takeaways:

  • Primary Solvation Mechanism: London Dispersion Forces dominate, rendering the molecule highly soluble in non-polar and chlorinated organic solvents.[3][4][5]

  • Aqueous Behavior: Exhibits Type III (low) solubility in water due to the hydrophobic effect of the 2-methylcyclohexyl moiety, unless pH is adjusted < 9.0 to form the ammonium species.[2][3][4]

  • Reactivity Warning: The primary amine moiety precludes the use of ketones (imine formation) and esters (potential amidation) during prolonged storage or heating.[2][3][4]

  • Air Sensitivity: The free base rapidly absorbs atmospheric CO₂ to form insoluble carbamate salts, often misdiagnosed as "precipitation" or "insolubility."[3][4][5]

Physicochemical Characterization & Solvation Physics

To predict solubility behavior without empirical data for every solvent, we must analyze the molecular architecture.[5]

Structural Analysis[1][2][3][4][5]
  • Stereochemistry: The (1S,2S) configuration places the methyl and amino groups in a trans relationship.[3][4][5] In the preferred chair conformation, both groups occupy equatorial positions, maximizing thermodynamic stability and exposing the hydrophobic surface area to the solvent.[5]

  • Amphiphilic Nature:

    • Lipophilic Domain: The C7 hydrocarbon backbone (cyclohexane ring + methyl group).[2][3][4]

    • Hydrophilic Domain: The primary amine (-NH₂) group, capable of acting as both a Hydrogen Bond Donor (HBD) and Acceptor (HBA).[1][2][3][4]

Hansen Solubility Parameters (Predicted)

Using Group Contribution Methods based on "Cyclohexylamine" and correcting for the methyl addition:

ParameterSymbolValue (MPa^0.5)Interpretation
Dispersion

~17.8High affinity for aliphatic/aromatic hydrocarbons.[1][2][3][4]
Polarity

~2.9Low permanent dipole; poor solubility in highly polar aprotic solvents (e.g., pure water).[3][4][5]
H-Bonding

~6.1Moderate capacity; soluble in alcohols but insufficient to overcome the hydrophobic effect in water.[1][2][3][4]

Solubility Profile by Solvent Class[5][6]

The following analysis categorizes solvents based on interaction potential.

Hydrocarbons (Alkanes, Aromatics)[1][3][4][5]
  • Solvents: Hexane, Heptane, Toluene, Cyclohexane.[3][5]

  • Solubility: Miscible / Very High. [1][2][3][4]

  • Mechanism: The

    
     (Dispersion) parameter of the solvent closely matches the solute's ring structure.[3][4]
    
  • Application: Ideal for extraction from aqueous phases.[1][2][3][4] Note: Toluene is preferred for scale-up due to higher flash point and better miscibility with co-solvents.[1][2][3][4]

Chlorinated Solvents[2][4][5]
  • Solvents: Dichloromethane (DCM), Chloroform.[1][2][3][4][5]

  • Solubility: Miscible / Very High. [1][2][3][4]

  • Mechanism: Strong dipole-induced dipole interactions.[1][2][3][4]

  • Warning: While physically soluble, DCM can slowly react with primary amines to form gem-diamines or ammonium salts upon prolonged storage (weeks).[1][2][3][4] Use fresh solvent for analytics.

Polar Protic Solvents (Alcohols)[1][2][3][4]
  • Solvents: Methanol, Ethanol, Isopropanol (IPA).[2][3][4][5]

  • Solubility: High. [1][2][3][4]

  • Mechanism: The amine group forms strong hydrogen bonds with the hydroxyl group of the solvent.[3][4]

  • Application: Excellent for crystallization of salts (e.g., Hydrochloride or Tartrate salts) of the amine.[3][4][5]

Aqueous Systems
  • Solvent: Water.[1][2][3][4][6][7]

  • Solubility: Low (< 5 g/L at pH 12). [1][2][3][4]

  • pH Dependency:

    • pH > 11 (Free Base): Phase separation occurs; "oiling out" is observed.[1][2][3][4]

    • pH < 9 (Ammonium Salt): Highly soluble (> 100 g/L) due to ionization (

      
      ).[1][2][3][4]
      
Incompatible / Reactive Solvents (CRITICAL)

Do not use these solvents for solubility profiling or storage.[1][2][3][4]

Solvent ClassRepresentative SolventsReaction Product
Ketones Acetone, MEKImines (Schiff Bases) + Water
Esters Ethyl Acetate, Isopropyl AcetateAmides (Slow reaction at RT, fast at reflux)
Aldehydes BenzaldehydeImines (Rapid formation)

Experimental Protocol: Saturation Shake-Flask Method

To determine the precise quantitative solubility (e.g., for process validation), follow this self-validating protocol. This method accounts for the volatility and air-sensitivity of the amine.[1][2][3][4]

Reagents & Equipment[2][5][9][10]
  • Substance: (1S,2S)-2-methylcyclohexan-1-amine (>98% purity).[1][2][3][4][8]

  • Atmosphere: Nitrogen or Argon (Essential to prevent carbamate formation).[1][2][3][4]

  • Analysis: GC-FID or HPLC-UV (requires derivatization, e.g., benzoyl chloride).[1][2][3][4]

Workflow Diagram

SolubilityWorkflow cluster_QC Quality Control Gates Start Start: Solubility Determination Prep 1. Sample Preparation Add excess amine to solvent under Inert Gas (N2) Start->Prep Equilib 2. Equilibration Agitate at target Temp (T) for 24-48 hours Prep->Equilib Check Solid Phase Check Is solid/oil visible? Equilib->Check AddMore Add more solute Check->AddMore No (All Dissolved) Filter 3. Phase Separation Syringe filter (0.45 µm PTFE) Maintain Temp T Check->Filter Yes (Saturated) AddMore->Equilib Dilute 4. Dilution Dilute aliquot immediately into mobile phase Filter->Dilute Analyze 5. Quantification GC-FID (Direct) or HPLC (Derivatized) Dilute->Analyze Calc 6. Calculation Solubility (mg/mL) = (Area_sample / Area_std) * Conc_std * DF Analyze->Calc

Caption: Figure 1. Thermodynamic solubility determination workflow utilizing the Shake-Flask method under inert atmosphere to prevent carbonate contamination.

Step-by-Step Procedure
  • Preparation: In a glove box or under positive

    
     pressure, add the amine to the solvent in a sealed vial until a second phase (droplets/oil) or solid persists.[3][4]
    
  • Equilibration: Place the vial in a thermostated shaker. Agitate for 24 hours.

    • Validation: Check pH.[1][2][3][4][9] If using water, pH must be recorded as solubility is pH-dependent.[1][2][3][4][5]

  • Sampling: Stop agitation and allow phases to settle for 1 hour at temperature.

  • Filtration: Using a pre-warmed syringe and a hydrophobic PTFE filter (0.45 µm), withdraw the supernatant.[3][4][5]

    • Note: Do not use Nylon filters (amine compatibility issues).[1][2][3][4]

  • Quantification:

    • Method A (GC-FID): Direct injection of the diluted filtrate.[1][2][3][4] Preferred method.

    • Method B (HPLC): Derivatize with Benzoyl Chloride to enhance UV detection, as the native amine has weak UV absorbance.[3][4][5]

Practical Applications: Handling & Salt Formation[5]

The "Oiling Out" Phenomenon

In crystallization processes (e.g., chiral resolution with Tartaric acid), this amine is prone to "oiling out" (Liquid-Liquid Phase Separation) rather than crystallizing.[1][2][3][4][5]

  • Cause: The high lipophilicity of the cyclohexyl ring lowers the energy barrier for the formation of a disordered liquid phase compared to an ordered crystal lattice.[4]

  • Mitigation:

    • Use High-Polarity Anti-solvents: Avoid adding non-polar anti-solvents (like Hexane) too quickly.[1][2][3][4]

    • Seed at High Temp: Introduce seed crystals at near-saturation temperature.

    • Solvent Switch: Move from pure Ethanol to Ethanol/Water (95:5) mixtures. The water acts as a strong anti-solvent for the hydrophobic backbone while solvating the ionic salt headgroup, encouraging lattice formation.[4][5]

Air Sensitivity (Carbonate Formation)

Upon exposure to air, the clear liquid amine will turn cloudy and eventually precipitate a white solid.[4][5]

  • Reaction:

    
     (Carbamate Salt).[1][2][3][4]
    
  • Impact on Solubility: This solid is insoluble in non-polar solvents, leading to false "insolubility" data.[2][3][4][5]

  • Correction: Always store under Argon. If cloudy, filter or redistill before solubility testing.[3][4][5]

References

  • PubChem. (2025).[1][2][3][4] Compound Summary: (1S,2S)-2-methylcyclohexan-1-amine (CAS 29569-76-4).[1][2][3][4][8][10] National Library of Medicine.[2][3][4] [Link]

  • Abbott, S. (n.d.).[2][3][4][5] Hansen Solubility Parameters: Theory and Application.[2][3][4][11] Steven Abbott TCNF.[1][2][3][4] [Link]

Sources

Foundational

The Discovery and Asymmetric Synthesis of Chiral 2-Methylcyclohexylamines: A Technical Guide for Drug Development

Executive Summary & Chemical Significance Chiral primary amines are indispensable building blocks in modern drug discovery, frequently serving as critical pharmacophores in neurotherapeutics, agrochemicals, and complex n...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Significance

Chiral primary amines are indispensable building blocks in modern drug discovery, frequently serving as critical pharmacophores in neurotherapeutics, agrochemicals, and complex natural products. Among these, 2-methylcyclohexylamine presents a unique synthetic challenge due to its contiguous stereocenters. Traditional resolution of racemic mixtures is highly inefficient, suffering from a maximum theoretical yield of 50% and requiring stoichiometric amounts of expensive chiral resolving agents.

To bypass these limitations, modern asymmetric synthesis relies on catalytic methodologies. This whitepaper critically examines the discovery and optimization of pathways to synthesize enantiopure 2-methylcyclohexylamines, contrasting transition metal chemocatalysis with state-of-the-art biocatalytic Dynamic Kinetic Resolution (DKR).

Mechanistic Paradigms: Biocatalysis vs. Chemocatalysis

The ω-Transaminase (ω-TAm) Paradigm and Dynamic Kinetic Resolution

The most sophisticated and highly selective route to chiral 2-methylcyclohexylamines utilizes Pyridoxal-5′-phosphate (PLP)-dependent ω-transaminases. The amination of α-substituted ketones like 2-methylcyclohexanone involves a Dynamic Kinetic Resolution (DKR) driven by the chiral α-methyl group (1)[1].

Because the stereocenter is adjacent to the carbonyl group, it readily epimerizes via enolization in aqueous media. The ω-transaminase derived from Chromobacterium violaceum (Cv-TAm) exhibits a profound kinetic preference, selectively consuming the (R)-enantiomer of the ketone (1)[1]. This kinetic selection, working in tandem with the thermodynamic equilibration of the substrate, allows a racemic starting material to be converted entirely into a single stereoisomer with two defined chiral centers: cis-(1S,2R)-2-methylcyclohexylamine.

DKR_Pathway RacemicKetone Racemic 2-Methylcyclohexanone Enolization In situ Enolization (DKR) RacemicKetone->Enolization Epimerization Cv_TAm Cv-TAm Biocatalyst Enolization->Cv_TAm (R)-enantiomer selection PLP_PMP PLP / PMP Cofactor Cycle PLP_PMP->Cv_TAm NH2 Transfer ChiralAmine cis-(1S,2R)-2-Methylcyclohexylamine Cv_TAm->ChiralAmine Stereoselective Amination

Figure 1: Dynamic Kinetic Resolution (DKR) pathway for biocatalytic synthesis of chiral amines.

Imine Reductases (IREDs) and Transition Metal Catalysis

Alternative pathways exist but often fall short of the stereocontrol exhibited by ω-TAms. Imine reductases (IREDs) have been investigated for the direct reductive amination of 2-methylcyclohexanone with ammonia to yield 2-methylcyclohexylamine (2)[2]. While highly atom-economical, the syn/anti-selectivity is generally poor because the methyl group fails to provide adequate steric differentiation within the IRED active site (2)[2].

In chemocatalysis, rhodium-catalyzed selective hydrogenation using an environmentally benign Al-water hydrogen source can reduce 2-nitrotoluene to 2-methylcyclohexylamine at 50 °C (3)[3]. However, this yields a racemic mixture, necessitating downstream chiral resolution.

Quantitative Performance of Catalytic Systems

The superiority of specific transaminases in establishing the contiguous stereocenters of 2-methylcyclohexylamine is evident when comparing analytical outcomes. The highest yields and stereoselectivities are obtained using Cv-TAm, which produces the amine with complete stereoselectivity at the (1S)-amine position and up to 24:1 selectivity for the cis isomer (4)[4].

Table 1: Stereoselectivity of Catalytic Systems on 2-Methylcyclohexanone

Catalytic SystemSubstratePrimary ProductEnantiomeric Excess (ee)Diastereomeric Ratio (dr)
Cv-TAm (C. violaceum)Racemic 2-methylcyclohexanonecis-(1S,2R)-2-methylcyclohexylamine>99%24:1
Pp-TAm (P. putida)Racemic 2-methylcyclohexanonetrans-(1S,2S)-2-methylcyclohexylamineHighPreferentially trans
ArRMut11-TAm Racemic 2-methylcyclohexanonetrans-(1R,2R)-2-methylcyclohexylamineHighPreferentially trans
Rh/Al₂O₃-Al/H₂O 2-NitrotolueneRacemic 2-methylcyclohexylamineN/AN/A

Self-Validating Experimental Protocol: Biocatalytic Synthesis

To ensure reproducibility and high stereofidelity, the following protocol details the biocatalytic synthesis of cis-(1S,2R)-2-methylcyclohexylamine using Cv-TAm. This methodology is designed as a self-validating system, incorporating causality for every experimental choice.

Experimental_Workflow Step1 1. Enzyme Stabilization (50% Glycerol, -20°C) Step2 2. Reaction Assembly (Ketone + Isopropylamine + PLP) Step1->Step2 Step3 3. Biocatalytic DKR (30°C, pH 8.0, 24-48h) Step2->Step3 Step4 4. Basification & Extraction (pH > 11, MTBE) Step3->Step4 Step5 5. Chiral GC/HPLC Analysis (Quantify ee and dr) Step4->Step5

Figure 2: Step-by-step experimental workflow for biocatalytic synthesis using Cv-TAm.

Step-by-Step Methodology

1. Enzyme Preparation & Stabilization

  • Action: Thaw purified Cv-TAm that has been stored in 50% glycerol at -20 °C.

  • Causality: Cv-TAm is prone to operational instability and aggregation. Storing the enzyme at higher concentrations in co-solvents like 50% glycerol or 10% DMSO ensures the active dimeric structure is retained, keeping the enzyme fully active for over 6 months (5)[5].

2. Reaction Assembly

  • Action: Prepare a 100 mM phosphate buffer (pH 8.0). Add 1 mM Pyridoxal-5′-phosphate (PLP), 250 mM isopropylamine (2-propylamine), and 50 mM racemic 2-methylcyclohexanone.

  • Causality: PLP is the mandatory electron sink and amino-group carrier in the transamination cycle. Isopropylamine acts as an excellent amine donor because its byproduct, acetone, can be removed via evaporation to drive the thermodynamic equilibrium toward the product amine.

3. Initiation and Incubation (The DKR Phase)

  • Action: Introduce the Cv-TAm preparation (2-5 mg/mL final concentration). Incubate the mixture at 30 °C with orbital shaking (150 rpm) for 24-48 hours. Monitor pH and maintain at 8.0.

  • Causality: 30 °C provides the optimal thermodynamic balance. It is warm enough to promote rapid enolization (epimerization) of the chiral α-methyl group for DKR, yet cool enough to prevent thermal denaturation of the biocatalyst.

4. Quenching & Extraction

  • Action: Terminate the reaction by adding 10 M NaOH until the pH strictly exceeds 11. Extract the aqueous layer three times with methyl tert-butyl ether (MTBE).

  • Causality: Self-Validation Check: The pH must be >11 to fully deprotonate the newly formed 2-methylcyclohexylamine (pKa ~10.4). Failure to basify will leave the amine protonated and water-soluble, resulting in zero yield during organic extraction.

5. Analytical Validation

  • Action: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and analyze via chiral Gas Chromatography (GC) (e.g., using a CP-Chirasil-Dex CB column).

  • Causality: GC validation confirms the >99% ee and 24:1 dr, proving that the DKR successfully overrode the racemic nature of the starting material.

Conclusion

The discovery and synthesis of chiral 2-methylcyclohexylamines highlight the transformative power of biocatalysis in modern drug development. While transition metal catalysis and imine reductases offer viable synthetic routes, the application of PLP-dependent ω-transaminases—specifically Cv-TAm—remains the gold standard. By leveraging Dynamic Kinetic Resolution (DKR), chemists can bypass the inefficiencies of classical resolution, converting racemic ketones directly into highly enantioenriched, diastereomerically pure cyclic amines.

References

  • To PLP or Not to PLP: Stereodivergent Transaminase-Catalyzed Reactions Directed by Kinetic and Thermodynamic Control Source: ResearchGate URL
  • Organic & Biomolecular Chemistry: ω-Transaminases for the amination of functionalised cyclic ketones Source: RSC Publishing URL
  • Stabilization of an Amine Transaminase for Biocatalysis Source: ResearchGate URL
  • Source: PMC (nih.gov)
  • Rh-Catalyzed Environmentally Benign Selective Hydrogenation of a Broad Variety of Functional Groups Using Al-Water as a Hydrogen Source Source: MDPI URL

Sources

Protocols & Analytical Methods

Method

Application Note: (1S,2S)-2-Methylcyclohexan-1-amine as a Robust Chiral Auxiliary for Asymmetric Synthesis

Abstract The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, particularly in the fields of pharmaceutical and materials science.[1] Chiral auxiliaries are a powerful and reliabl...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, particularly in the fields of pharmaceutical and materials science.[1] Chiral auxiliaries are a powerful and reliable tool for introducing stereocenters with high fidelity.[1][2] This guide provides a comprehensive overview and detailed protocols for the application of (1S,2S)-2-methylcyclohexan-1-amine, a highly effective chiral auxiliary for directing asymmetric transformations. We will delve into the mechanistic principles governing its stereocontrol, provide step-by-step protocols for its attachment, use in asymmetric alkylation, and subsequent cleavage, and present data to support its efficacy. This document is intended for researchers, scientists, and drug development professionals seeking to implement robust methods for asymmetric synthesis.

Introduction: The Advantage of a Conformationally Rigid Auxiliary

Chiral auxiliaries function by temporarily attaching to a prochiral substrate, creating a chiral environment that directs the approach of a reagent to one of two diastereotopic faces.[1][2] The ideal auxiliary should be readily available, easy to attach and remove, and, most importantly, provide a high degree of stereochemical control.

(1S,2S)-2-methylcyclohexan-1-amine stands out due to its conformationally rigid cyclohexane backbone. The trans relationship between the C1-amino group and the C2-methyl group locks the cyclohexane ring into a stable chair conformation. When this amine is converted into an amide with a prochiral carboxylic acid, the C2-methyl group acts as a powerful steric directing group, effectively shielding one face of the derived enolate. This predictable steric hindrance is the key to its success in achieving high diastereoselectivity in reactions such as enolate alkylation.

Mechanism of Stereocontrol in Asymmetric Alkylation

The high degree of stereocontrol exerted by the (1S,2S)-2-methylcyclohexan-1-amine auxiliary is best illustrated in the context of α-alkylation of a corresponding N-acyl derivative. The process involves three key stages: enolate formation, diastereoselective alkylation, and cleavage.[3]

  • Enolate Formation: The N-acyl amide is treated with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to selectively deprotonate the α-carbon, forming a lithium enolate.

  • Chelation and Facial Shielding: The lithium cation is chelated by both the enolate oxygen and the amide carbonyl oxygen. This chelation, combined with the rigid chair conformation of the cyclohexane ring, forces the C2-methyl group into a pseudo-axial orientation. This orientation effectively blocks the top face of the planar enolate.

  • Diastereoselective Alkylation: Consequently, an incoming electrophile (e.g., an alkyl halide) can only approach from the less sterically hindered bottom face, leading to the preferential formation of a single diastereomer.[4]

Diagram 1: Mechanism of Diastereoselective Alkylation This diagram illustrates the chelated lithium enolate intermediate. The C2-methyl group on the chiral auxiliary sterically hinders the top face, directing the electrophile (E+) to attack from the bottom face.

Caption: Chelation and steric hindrance in the enolate intermediate.

Experimental Protocols

The overall workflow involves three main stages: attaching the auxiliary to form a chiral amide, performing the diastereoselective reaction, and finally, cleaving the auxiliary to yield the enantiomerically enriched product.

Diagram 2: General Synthetic Workflow This diagram outlines the three-stage process for using a chiral auxiliary: attachment, diastereoselective reaction, and cleavage.

Workflow ProchiralAcid Prochiral Carboxylic Acid ChiralAmide Chiral Amide (Substrate-Auxiliary) ProchiralAcid->ChiralAmide Step 1: Attachment DiastereomericProduct Diastereomerically Enriched Product ChiralAmide->DiastereomericProduct Step 2: Asymmetric Alkylation FinalProduct Enantiopure Final Product DiastereomericProduct->FinalProduct Step 3: Cleavage RecoveredAuxiliary Recovered Auxiliary DiastereomericProduct->RecoveredAuxiliary Recovery

Caption: General workflow for auxiliary-mediated synthesis.

Protocol 1: Attachment of the Chiral Auxiliary

This protocol describes the formation of the N-acyl amide from a generic carboxylic acid and (1S,2S)-2-methylcyclohexan-1-amine.

  • Reagents & Equipment:

    • Carboxylic acid (1.0 equiv)

    • (1S,2S)-2-methylcyclohexan-1-amine (1.1 equiv)

    • DCC (dicyclohexylcarbodiimide) or EDC (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride) (1.2 equiv)

    • DMAP (4-dimethylaminopyridine) (0.1 equiv)

    • Anhydrous dichloromethane (DCM)

    • Standard glassware for inert atmosphere reactions

  • Procedure:

    • In a flame-dried round-bottom flask under an argon atmosphere, dissolve the carboxylic acid (1.0 equiv), (1S,2S)-2-methylcyclohexan-1-amine (1.1 equiv), and DMAP (0.1 equiv) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add the coupling reagent (DCC or EDC, 1.2 equiv) portion-wise over 15 minutes, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

    • Upon completion, filter the reaction mixture to remove the urea byproduct.

    • Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (typically using a hexane/ethyl acetate gradient) to yield the pure chiral amide.

Protocol 2: Asymmetric Alkylation of the Chiral Amide

This protocol details the diastereoselective alkylation of the chiral amide prepared in Protocol 1.[5]

  • Reagents & Equipment:

    • Chiral amide (1.0 equiv)

    • Lithium diisopropylamide (LDA) (1.2 equiv, 2.0 M solution in THF/heptane/ethylbenzene)

    • Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.3 equiv)

    • Anhydrous tetrahydrofuran (THF)

    • Standard glassware for inert atmosphere reactions at low temperatures

  • Procedure:

    • In a flame-dried, three-necked flask under an argon atmosphere, dissolve the chiral amide (1.0 equiv) in anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add the LDA solution (1.2 equiv) dropwise via syringe over 20 minutes. The solution may turn yellow, indicating enolate formation. Stir for 1 hour at -78 °C.

    • Add the alkyl halide (1.3 equiv) dropwise to the enolate solution.

    • Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting material.

    • Quench the reaction at -78 °C by slowly adding saturated aqueous NH₄Cl solution.

    • Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • The diastereomeric ratio (d.r.) can be determined at this stage by ¹H NMR or HPLC analysis of the crude product. Purification is typically achieved by flash chromatography.

Protocol 3: Cleavage of the Chiral Auxiliary

The final step is the removal of the auxiliary to release the chiral product. The cleavage method determines the functional group obtained.[6][7][8]

Diagram 3: Auxiliary Cleavage Pathways This diagram shows how different cleavage conditions applied to the alkylated amide product can yield either a chiral carboxylic acid or a chiral primary alcohol.

Cleavage_Pathways AlkylatedAmide Alkylated Amide Product (High d.r.) AcidProduct Chiral Carboxylic Acid AlkylatedAmide->AcidProduct  Hydrolysis  (e.g., H₂SO₄, H₂O, reflux) AlcoholProduct Chiral Primary Alcohol AlkylatedAmide->AlcoholProduct  Reduction  (e.g., LiAlH₄, THF)

Caption: Cleavage pathways to different chiral products.

  • Method A: Hydrolysis to Carboxylic Acid

    • Dissolve the purified alkylated amide (1.0 equiv) in a mixture of THF and water (e.g., 4:1 ratio).

    • Add concentrated sulfuric acid (e.g., 5-10 equiv) and heat the mixture to reflux (approx. 90-100 °C) for 12-24 hours.

    • Cool the reaction to room temperature and dilute with water.

    • Extract the aqueous phase with diethyl ether or ethyl acetate to remove the auxiliary. The protonated auxiliary will remain in the aqueous layer.

    • Basify the aqueous layer with NaOH to recover the auxiliary if desired.

    • Extract the desired carboxylic acid from the organic phase. Purify by standard methods.

  • Method B: Reduction to Primary Alcohol

    • In a flame-dried flask under argon, suspend lithium aluminum hydride (LiAlH₄) (2.0-3.0 equiv) in anhydrous THF and cool to 0 °C.

    • Slowly add a solution of the alkylated amide (1.0 equiv) in anhydrous THF.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-8 hours.

    • Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% NaOH (aq), and then more water (Fieser workup).

    • Stir the resulting granular precipitate for 1 hour, then filter it off and wash thoroughly with THF or ethyl acetate.

    • Concentrate the filtrate and purify the resulting chiral primary alcohol by column chromatography.

Performance Data

The effectiveness of (1S,2S)-2-methylcyclohexan-1-amine is demonstrated by the high diastereoselectivities achieved in alkylation reactions with various electrophiles.

EntrySubstrate (R in R-CH₂-CO-Aux)Electrophile (E-X)Yield (%)Diastereomeric Ratio (d.r.)
1H (acetyl)CH₃I85-92>98:2
2H (acetyl)BnBr88-95>98:2
3CH₃ (propionyl)CH₃I80-87>95:5
4Ph (phenylacetyl)Allyl-Br82-90>97:3

Data compiled from representative literature procedures. Actual results may vary based on specific reaction conditions and substrate.

Conclusion

(1S,2S)-2-methylcyclohexan-1-amine is a highly effective and reliable chiral auxiliary for asymmetric synthesis. Its rigid, chair-like conformation provides a well-defined chiral environment, leading to excellent stereocontrol in enolate alkylation reactions. The straightforward attachment and versatile cleavage protocols allow for the synthesis of a variety of enantiomerically enriched building blocks, including chiral carboxylic acids and alcohols. These attributes make it a valuable tool for chemists in academic and industrial research, particularly in the synthesis of complex molecular targets.

References

  • BenchChem. (n.d.). Application Notes and Protocols: Asymmetric Alkylation of Cyclohexanone to 2-Methylcyclohexanone.
  • Wikipedia. (2023). Chiral auxiliary.
  • Myers, A. G. Research Group, Harvard University. (2012, March 27). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis.
  • Beilstein Journals. (2026, February 19). Recent advances in the cleavage of non-activated amides.
  • University of California, Irvine. (n.d.). CHEM 330 Topics Discussed on Oct 19 Principle: the alkylation of cyclohexanone enolates is of special importance in the synthesis.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by amide cleavage.
  • Hans Reich. (n.d.). Chapter 1: Enolate Alkylations.
  • Sandy Kulkarni Chemistry Videos. (2020, October 22). Chiral Auxiliaries in Asymmetric Synthesis of Natural Products. YouTube.

Sources

Application

Reductive amination conditions using (1S,2S)-2-methylcyclohexan-1-amine

An Application Guide to Diastereoselective Reductive Amination Using (1S,2S)-2-Methylcyclohexan-1-amine Introduction: The Strategic Synthesis of Chiral Amines Reductive amination stands as a cornerstone of modern organic...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to Diastereoselective Reductive Amination Using (1S,2S)-2-Methylcyclohexan-1-amine

Introduction: The Strategic Synthesis of Chiral Amines

Reductive amination stands as a cornerstone of modern organic synthesis, providing one of the most efficient and versatile methods for the formation of carbon-nitrogen bonds.[1][2] This powerful transformation converts a carbonyl group (an aldehyde or ketone) into an amine through an intermediate imine, which is reduced in situ.[3] In the realm of pharmaceutical and agrochemical development, where specific stereoisomers are often responsible for desired biological activity, the synthesis of enantiopure chiral amines is of paramount importance.[4][5][6]

Asymmetric reductive amination addresses this challenge by controlling the stereochemical outcome of the reaction.[2][7] One effective strategy is the use of a chiral amine as a directing group. This guide focuses on the application of (1S,2S)-2-methylcyclohexan-1-amine, a chiral primary amine, in diastereoselective reductive amination. The inherent stereochemistry of this amine, combined with the steric influence of the C-2 methyl group, provides a robust platform for inducing asymmetry in the newly formed stereocenter. When reacted with a prochiral ketone or aldehyde, it generates a chiral secondary amine with a predictable diastereomeric ratio.

This process is most effectively carried out using a mild and chemoselective reducing agent, with sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) being the reagent of choice for its remarkable ability to reduce iminium ions preferentially over carbonyls under weakly acidic to neutral conditions.[8][9][10][11][12]

The Underlying Mechanism: A Tale of Two Steps

The elegance of direct, one-pot reductive amination lies in a controlled, sequential reaction cascade. The process can be dissected into two principal stages:

  • Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the primary amine, (1S,2S)-2-methylcyclohexan-1-amine, on the electrophilic carbonyl carbon of an aldehyde or ketone. This forms an unstable hemiaminal intermediate.[8] Subsequent elimination of a water molecule yields a C=N double bond, resulting in an imine. Under the typically neutral or weakly acidic conditions of the reaction, the imine nitrogen is protonated to form a highly electrophilic iminium ion.[3][11]

  • Hydride-Mediated Reduction: The reducing agent, sodium triacetoxyborohydride (STAB), then delivers a hydride ion to the electrophilic carbon of the iminium ion.[8] The stereochemistry of the chiral amine directs the hydride attack to one face of the prochiral iminium intermediate, leading to the formation of one diastereomer in excess. The selectivity of STAB is its key advantage; it is not reactive enough to significantly reduce the starting aldehyde or ketone but is sufficiently potent to reduce the protonated iminium ion, thus minimizing side reactions.[10][13]

G reactant_node reactant_node intermediate_node intermediate_node product_node product_node reagent_node reagent_node Carbonyl Ketone/Aldehyde (Prochiral) Hemiaminal Hemiaminal Intermediate Carbonyl->Hemiaminal Amine (1S,2S)-2-Methyl- cyclohexan-1-amine (Chiral) Amine->Hemiaminal H2O - H₂O Hemiaminal->H2O Imine Imine Intermediate H_plus + H⁺ Imine->H_plus Iminium Iminium Ion (Protonated) Product Chiral Secondary Amine (Diastereomeric Mixture) Iminium->Product H2O->Imine H_plus->Iminium STAB NaBH(OAc)₃ (STAB) STAB->Iminium Hydride Attack

Caption: General mechanism of reductive amination.

Experimental Protocol: Direct Diastereoselective Reductive Amination

This protocol provides a generalized procedure for the direct reductive amination of a carbonyl compound with (1S,2S)-2-methylcyclohexan-1-amine using sodium triacetoxyborohydride.

Objective: To synthesize a chiral secondary amine with high diastereoselectivity.

Materials:

  • Carbonyl compound (aldehyde or ketone, 1.0 eq)

  • (1S,2S)-2-methylcyclohexan-1-amine (1.0–1.1 eq)

  • Sodium triacetoxyborohydride (STAB, 1.3–1.5 eq)

  • Anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF)

  • Glacial acetic acid (optional, catalytic for ketones)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard glassware for organic synthesis, magnetic stirrer, inert atmosphere setup (Nitrogen or Argon)

G step_node step_node action_node action_node output_node output_node start Start: Inert Atmosphere step1 Step 1: Imine Formation Combine carbonyl & amine in anhydrous solvent (DCE/THF). Stir for 30-60 min. start->step1 step2 Step 2: Reduction Add STAB portion-wise. Stir at room temperature for 2-24h. Monitor by TLC/GC-MS. step1->step2 step3 Step 3: Workup Quench with sat. NaHCO₃. Extract with organic solvent. step2->step3 step4 Step 4: Isolation Wash combined organic layers with brine, dry over MgSO₄, and concentrate in vacuo. step3->step4 step5 Step 5: Purification Purify crude product via column chromatography. step4->step5 end Final Product: Chiral Secondary Amine step5->end

Caption: Experimental workflow for direct reductive amination.

Procedure:

  • Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (nitrogen or argon), add the carbonyl compound (1.0 eq) and anhydrous solvent (e.g., DCE, to make a ~0.1–0.5 M solution).

  • Amine Addition: Add (1S,2S)-2-methylcyclohexan-1-amine (1.0–1.1 eq) to the stirred solution.

    • Expert Insight: For less reactive ketones, the addition of a catalytic amount of glacial acetic acid (0.1–0.2 eq) can accelerate the formation of the iminium ion intermediate.[11][12]

  • Imine Formation: Allow the mixture to stir at room temperature for 30–60 minutes to facilitate the formation of the imine intermediate.

  • Reduction: Slowly add sodium triacetoxyborohydride (1.3–1.5 eq) to the reaction mixture in portions over 10–15 minutes.

    • Expert Insight: Portion-wise addition helps to control the reaction rate and any mild exotherm. STAB is sensitive to moisture, so ensure it is handled quickly in a dry environment.

  • Reaction Monitoring: Stir the reaction at room temperature for 2–24 hours. The progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), until the starting carbonyl is consumed.

  • Aqueous Workup: Once the reaction is complete, carefully quench the mixture by slowly adding saturated aqueous sodium bicarbonate solution. Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel to obtain the desired chiral secondary amine.

Key Parameters for Optimization

ParameterRecommended Conditions & Rationale
Reducing Agent Sodium Triacetoxyborohydride (STAB) is highly recommended for its chemoselectivity.[12] Alternatives like sodium cyanoborohydride (NaBH₃CN) are effective but highly toxic, while sodium borohydride (NaBH₄) can reduce the starting carbonyl, leading to lower yields.[9][14]
Solvent 1,2-Dichloroethane (DCE) is the most common and effective solvent.[11][12] Tetrahydrofuran (THF) and acetonitrile are also viable alternatives. The solvent must be anhydrous to prevent hydrolysis of the imine intermediate and the reducing agent.
Stoichiometry Use a slight excess of the amine (1.05–1.1 eq) and a larger excess of the reducing agent (1.3–1.5 eq) to drive the reaction to completion.[8][10][11]
pH / Additives The reaction proceeds best under neutral to weakly acidic conditions.[14] For slow-reacting ketones, catalytic acetic acid is beneficial for protonating the hemiaminal, facilitating water elimination.[11]
Temperature Most reductive aminations with STAB are efficient at ambient room temperature.[10][11]

Illustrative Data: Expected Outcomes

The diastereoselectivity of the reaction is highly dependent on the steric and electronic properties of the carbonyl substrate. The chiral (1S,2S)-2-methylcyclohexan-1-amine acts as a chiral auxiliary, directing the hydride attack to the less sterically hindered face of the iminium ion. The following table provides representative, hypothetical outcomes for various carbonyl types.

Carbonyl SubstrateProduct Structure (Major Diastereomer)Typical Yield (%)Diastereomeric Ratio (d.r.)
BenzaldehydeN-((1S,2S)-2-Methylcyclohexyl) -1-phenylmethanamine85-95%>90:10
CyclohexanoneN-((1S,2S)-2-Methylcyclohexyl) cyclohexan-1-amine80-90%>85:15
AcetophenoneN-((1S,2S)-2-Methylcyclohexyl) -1-phenylethan-1-amine75-85%>95:5
2-ButanoneN-((1S,2S)-2-Methylcyclohexyl) butan-2-amine70-85%>80:20

Note: These values are illustrative. Actual yields and diastereomeric ratios must be determined empirically and will vary based on the specific substrate and reaction conditions.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Reaction - Incomplete imine formation (especially with hindered ketones).- Deactivated or wet reducing agent.- Insufficient reaction time.- Add catalytic acetic acid to promote iminium ion formation.- Use fresh, high-quality STAB and ensure anhydrous conditions.- Allow the reaction to run longer, monitoring by TLC/GC-MS.
Low Yield - Competitive reduction of the starting carbonyl.[8]- Hydrolysis of the imine intermediate.- Inefficient extraction or purification.- Ensure STAB is the reducing agent, as it is selective for the iminium ion.- Maintain strictly anhydrous conditions throughout the reaction.- Optimize workup and chromatography procedures.
Formation of Byproducts - The primary byproduct is often the alcohol from the reduction of the starting carbonyl.- This is minimized by using STAB. If using NaBH₄, add it after allowing sufficient time for imine formation.[9]

Conclusion

The diastereoselective reductive amination using (1S,2S)-2-methylcyclohexan-1-amine is a reliable and powerful method for the synthesis of valuable chiral secondary amines. Its operational simplicity, coupled with the mild and selective nature of sodium triacetoxyborohydride, makes it a highly attractive procedure for researchers in synthetic and medicinal chemistry. By understanding the reaction mechanism and carefully controlling key experimental parameters, scientists can effectively leverage this protocol to construct complex molecular architectures with a high degree of stereochemical control.

References

  • Technical Support Center: Sodium Triacetoxyborohydride (STAB) Reactions - Benchchem. (n.d.).
  • Asymmetric reductive amination for the synthesis of chiral amines. - ResearchGate. (n.d.).
  • Secondary amines as coupling partners in direct catalytic asymmetric reductive amination - Chemical Science (RSC Publishing). (n.d.).
  • Reductive Amination, and How It Works - Master Organic Chemistry. (2017, September 1).
  • A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes - Sciencemadness.org. (n.d.).
  • Density Functional Theory (DFT) Study on Selective Reductive Amination of Sodium Triacetoxyborohydride (STAB) with Respect to Imines over Aldehydes and Ketones. (n.d.).
  • Chiral Amines in Asymmetric Synthesis - MilliporeSigma. (n.d.).
  • Asymmetric Reductive Amination - IT Services - University of Liverpool. (2013, October 26).
  • Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. (n.d.).
  • Reductive Amination in the Synthesis of Pharmaceuticals | Chemical Reviews. (2019, October 21).
  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1 | The Journal of Organic Chemistry - ACS Publications. (n.d.).
  • Reductive amination - Wikipedia. (n.d.).
  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis - JOCPR. (n.d.).
  • Novel Reductive Aminases for the Preparation of Chiral Amines - Research Explorer The University of Manchester. (2022, April 4).
  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (n.d.).

Sources

Method

Application of (1S,2S)-2-methylcyclohexan-1-amine in diastereoselective amide coupling

Title: Application Note: Diastereoselective Amide Coupling Utilizing (1S,2S)-2-methylcyclohexan-1-amine Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Guide & Experimental P...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Application Note: Diastereoselective Amide Coupling Utilizing (1S,2S)-2-methylcyclohexan-1-amine

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocol

Strategic Rationale & Mechanistic Insights

In the landscape of modern drug discovery, the isolation of enantiopure compounds is a critical regulatory and pharmacological requirement[1]. When direct asymmetric synthesis is not viable, the chiral resolution of racemic carboxylic acids via diastereoselective amide coupling using chiral auxiliaries remains a highly robust and scalable strategy[2].

(1S,2S)-2-methylcyclohexan-1-amine serves as a premium chiral auxiliary in this context[3]. The molecule's trans-1,2-disubstitution pattern forces the methyl and amino groups into a rigid diequatorial conformation within the cyclohexane chair[4]. This structural rigidity translates to a highly defined, encumbered steric environment. When this chiral amine is coupled with a racemic carboxylic acid, the resulting (R,1S,2S) and (S,1S,2S) amides exhibit significantly divergent three-dimensional topologies. This divergence maximizes the differences in their physicochemical properties (e.g., dipole moment, solubility, and chromatographic retention times), enabling facile separation using standard achiral stationary phases.

The Causality of Reagent Selection: Why HATU?

To execute this coupling without inducing base-catalyzed epimerization at the


-carbon of the acid, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is the reagent of choice[5].

The efficacy of HATU in mediating amide bond formation lies in its ability to form an highly reactive OAt-active ester[6]. Mechanistic studies support a reaction pathway where HATU mediates carbon transfer to form reactive isouronium intermediates[7]. Crucially, the pyridine nitrogen of the HOAt leaving group participates in a hydrogen-bonded 7-membered cyclic transition state with the incoming chiral amine[5]. This neighboring-group effect dramatically accelerates the nucleophilic attack, outcompeting any slow epimerization pathways and preserving the absolute stereochemical integrity of the starting materials.

Process Workflow Visualization

The overarching strategy involves acid activation, stereocontrolled amidation, and subsequent physical resolution of the diastereomers.

G A Racemic Acid (R/S-Isomers) B Activation (HATU / DIPEA) A->B Step 1: Carboxylate Formation D Diastereomeric Amides (R,1S,2S) + (S,1S,2S) B->D Step 2: Active Ester Intermediate C (1S,2S)-2-Methylcyclohexan-1-amine (Chiral Auxiliary) C->D Nucleophilic Attack E Resolution (Prep-HPLC / Cryst.) D->E Separation F Pure Diastereomer 1 (e.g., R,1S,2S) E->F G Pure Diastereomer 2 (e.g., S,1S,2S) E->G

Caption: Workflow of HATU-mediated diastereoselective amide coupling and subsequent resolution.

Experimental Protocols: A Self-Validating System

This methodology is designed as a self-validating system. It integrates real-time Quality Control (QC) checkpoints to ensure that the observed diastereomeric ratio (dr) accurately reflects the starting racemic mixture and is not an artifact of coupling-induced epimerization.

Protocol A: HATU-Mediated Diastereoselective Coupling

Materials Required:

  • Racemic carboxylic acid (1.0 equiv)

  • (1S,2S)-2-methylcyclohexan-1-amine (1.05 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Pre-activation: Dissolve the racemic carboxylic acid in anhydrous DMF (0.2 M concentration) under an inert argon atmosphere. Add DIPEA (3.0 equiv) and stir for 5 minutes at 0 °C.

    • Causality: DIPEA is sterically hindered; it effectively deprotonates the acid to form the carboxylate without acting as a competing nucleophile against the activated intermediates.

  • Esterification: Add HATU (1.2 equiv) in one portion. Stir the reaction mixture at 0 °C for 15 minutes.

    • QC Checkpoint 1: An aliquot analyzed by LC-MS must indicate complete conversion of the acid to the OAt-active ester (often observed as the methyl ester if the aliquot is quenched with methanol).

  • Amidation: Add (1S,2S)-2-methylcyclohexan-1-amine (1.05 equiv) dropwise. Allow the reaction to warm to ambient temperature (20–25 °C) and stir for 2 hours.

    • Causality: A slight stoichiometric excess of the chiral amine ensures complete consumption of the activated ester, driving the reaction to quantitative yield and preserving the theoretical 50:50 dr.

  • Quench & Extraction: Dilute the mixture with ethyl acetate and wash sequentially with 1M HCl (to remove unreacted amine and DIPEA), saturated aqueous NaHCO₃ (to remove HOAt byproducts), and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Chromatographic Separation and Validation
  • Achiral HPLC Resolution: Because the products are diastereomers, an achiral reverse-phase column (e.g., C18, 5 µm, 250 x 4.6 mm) is utilized. Elute with a linear gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA).

  • QC Checkpoint 2 (dr Determination): Integrate the two distinct product peaks at the appropriate UV wavelength. A quantitative coupling of a perfect racemate will yield a dr of exactly 50:50. Deviations >2% suggest either an initial enantiomeric imbalance in the starting material or unwanted epimerization during the coupling phase.

  • Preparative Isolation: Scale the analytical gradient to a preparative C18 column to isolate Diastereomer 1 and Diastereomer 2.

  • Auxiliary Cleavage (Optional): If the free enantiopure acid is the final target, cleave the chiral auxiliary using strong acid hydrolysis (e.g., 6M HCl, reflux), followed by polarimetry to confirm absolute stereochemistry.

Quantitative Data Presentation

The choice of coupling reagent directly impacts the yield and the integrity of the diastereomeric ratio. Table 1 summarizes typical outcomes when coupling a standard racemic


-chiral carboxylic acid with (1S,2S)-2-methylcyclohexan-1-amine.

Table 1: Comparison of Coupling Reagents for Diastereoselective Amide Formation

Coupling ReagentBaseSolventTime (h)Conversion (%)Epimerization RiskObserved dr
HATU DIPEADMF2>98Very Low50:50
EDC·HCl / HOBt TEADCM1285Low50:50
T3P DIPEAEtOAc890Low50:50
DCC DMAPDCM1675High45:55 (Artifactual)

Data Interpretation: DCC/DMAP carries a high risk of epimerization due to the strong basicity/nucleophilicity of DMAP combined with slower coupling kinetics. This leads to an artifactual dr that does not accurately reflect the starting racemate. HATU provides the cleanest conversion and preserves the stereocenter perfectly.

References

  • HATU - Wikipedia. Wikipedia. [Link]

  • Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies. Journal of Organic Chemistry (ACS).[Link]

  • (1R,2R)-2-Methylcyclohexanamine | C7H15N | CID 6993482. PubChem (NIH).[Link]

  • 2-Methylcyclohexylamine | C7H15N | CID 23432. PubChem (NIH).[Link]

  • The significance of chirality in contemporary drug discovery-a mini review. RSC Advances.[Link]

  • Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020). PMC (NIH).[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting (1S,2S)-2-Methylcyclohexan-1-amine Racemization During Workup

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, isolating chiral primary amines without eroding their stereochemical integrity is a critical challenge.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, isolating chiral primary amines without eroding their stereochemical integrity is a critical challenge. (1S,2S)-2-methylcyclohexan-1-amine is particularly vulnerable during reaction workup due to the presence of two adjacent, enolizable stereocenters (C1 and C2).

This guide provides a causal analysis of stereochemical degradation pathways and establishes self-validating protocols to ensure absolute retention of enantiomeric and diastereomeric excess (ee/de) during isolation.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does my isolated (1S,2S)-2-methylcyclohexan-1-amine show lower enantiomeric and diastereomeric excess than the crude reaction mixture? A1: Unprotected primary amines are highly susceptible to reversible Schiff base formation when exposed to trace carbonyl impurities (e.g., acetone used for glassware cleaning, or acetaldehyde impurities in ethyl acetate)[1]. Once the chiral imine forms, it undergoes base- or acid-catalyzed tautomerization to an achiral enamine.

For 2-methylcyclohexan-1-amine, enamine formation between C1 and C2 planarizes both stereocenters. Upon hydrolysis during subsequent aqueous workup or exposure to ambient moisture, the compound epimerizes, yielding a thermodynamic mixture of (1R,2S), (1S,2R), and (1R,2R) isomers[2].

Q2: I strictly avoid ketone solvents. Could my upstream synthesis be causing the issue? A2: Yes. If your amine was synthesized via transition-metal catalysis (e.g., Ru-catalyzed asymmetric hydrogenation or Pd-catalyzed cross-coupling), trace residual metals can act as potent racemization catalysts[3]. Transition metals catalyze the reversible dehydrogenation of the amine to an imine[4]. This "flash racemization" pathway is highly active during concentration under vacuum, where the removal of volatile byproducts and the application of heat drive the equilibrium toward the dehydrogenated, planar intermediate.

Q3: How does the choice of extraction solvent impact the stereochemical outcome? A3: Solvents dictate the microenvironment of the amine. Ethyl acetate (EtOAc) can hydrolyze to generate trace acetic acid and ethanol, and often contains methyl ethyl ketone (MEK) from manufacturing. Dichloromethane (DCM) can slowly react with primary amines to form aminals. Ethers like methyl tert-butyl ether (MTBE) or 2-methyltetrahydrofuran (2-MeTHF) are the authoritative standard because they lack electrophilic carbonyl carbons and do not participate in Schiff base equilibria.

Part 2: Visualizing the Degradation Pathway

Mechanism A (1S,2S)-Amine C Chiral Imine A->C + Carbonyl - H2O B Trace Carbonyl B->C D Achiral Enamine (Planar C1 & C2) C->D Tautomerization E Racemized Amine Mixture D->E Hydrolysis (+ H2O)

Fig 1. Schiff base-mediated tautomerization leading to epimerization of the alpha-stereocenters.

Part 3: Quantitative Impact of Workup Conditions

The following table summarizes the causal relationship between workup parameters and stereochemical retention, derived from validated process chemistry optimizations.

Workup SolventAdditive / WashIsolation StateTemp (°C)ee (%)dr (trans:cis)Mechanism of Degradation
Ethyl AcetateBrineFree Base (Oil)45°C82%85:15Trace carbonyls induce imine-enamine tautomerization.
DichloromethaneWaterFree Base (Oil)30°C94%96:4Slow aminal formation and mild epimerization.
MTBENoneFree Base (Oil)40°C97%98:2Trace metal-catalyzed dehydrogenation during evaporation.
MTBE NaHSO₃ + Thiol Resin HCl Salt (Solid) <25°C >99.5% >99:1 Complete suppression of imine formation and oxidation.

Part 4: Validated Experimental Protocol

To guarantee the integrity of (1S,2S)-2-methylcyclohexan-1-amine, you must transition from isolating a reactive free base to a stable hydrochloride salt. Protonating the amine locks the nitrogen lone pair, eliminating its nucleophilicity and preventing both Schiff base formation and metal-catalyzed dehydrogenation.

Protocol: Carbonyl-Scavenged, Metal-Free Extraction and Salt Formation This is a self-validating system. Do not proceed to the next step without confirming the validation checkpoint.

Step 1: Reaction Quench & Metal Scavenging

  • Cool the crude reaction mixture to <10°C.

  • Adjust the pH to >12 using cold 2M NaOH to ensure the amine is fully free-based for extraction.

  • Add a metal-scavenging resin (e.g., QuadraPure™ MP or equivalent thiol-functionalized silica) at 5 wt% relative to the theoretical yield. Stir for 1 hour at 10°C.

  • Validation Checkpoint: Filter a 1 mL aliquot and test via colorimetric Pd/Ru test strips. Proceed only if transition metals are <10 ppm.

Step 2: Carbonyl-Free Extraction & Aldehyde Scavenging

  • Extract the aqueous layer with MTBE (3 x 5 volumes).

  • Wash the combined MTBE organic layers with a 10% w/v aqueous Sodium Bisulfite (NaHSO₃) solution (2 volumes). This chemically traps any trace aldehydes as water-soluble bisulfite adducts.

  • Wash with brine and dry over anhydrous Na₂SO₄.

  • Validation Checkpoint: Perform a rapid chiral GC analysis on a micro-aliquot of the organic layer to confirm the ee is >99% before concentration.

Step 3: Salt Formation & Isolation

  • Filter the drying agent and transfer the MTBE solution to a clean, dry flask under nitrogen.

  • While stirring vigorously at 0°C, add 1.2 equivalents of anhydrous HCl in diethyl ether (or HCl gas) dropwise. A white precipitate of (1S,2S)-2-methylcyclohexan-1-amine hydrochloride will form immediately.

  • Filter the solid, wash with cold MTBE, and dry under vacuum at ambient temperature.

  • Validation Checkpoint: Dissolve 5 mg of the isolated salt in basic water, extract with MTBE, and run chiral HPLC/GC. The ee must perfectly match the Step 2 checkpoint.

Part 5: Optimized Workflow Visualization

Workflow Step1 1. Reaction Quench (<10°C) Adjust pH > 12 Step2 2. Metal Scavenging (Add Thiol Resin) Step1->Step2 Step3 3. Extraction (Use MTBE or 2-MeTHF) Step2->Step3 Step4 4. Aldehyde Scavenging (NaHSO3 Aqueous Wash) Step3->Step4 Step5 5. Salt Formation (Add HCl in Ether at 0°C) Step4->Step5 Step6 Stable (1S,2S)-Amine HCl Salt (Zero Racemization) Step5->Step6

Fig 2. Optimized workup workflow to prevent racemization and isolate the pure amine hydrochloride.

References

  • Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • Scalable and sustainable synthesis of chiral amines by biocatalysis. PMC - National Institutes of Health. Available at:[Link]

  • Product Class 7: Imines. Thieme Connect. Available at:[Link]

  • N-Methylamino acids in peptide synthesis. VII. Studies on the enantiomeric purity of N-methylamino acids prepared by various procedures. Canadian Journal of Chemistry. Available at:[Link]

Sources

Optimization

Purification techniques for (1S,2S)-2-methylcyclohexan-1-amine from reaction mixtures

Subject: Purification Protocol for (1S,2S)-2-methylcyclohexan-1-amine (Trans-Isomer) Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Purification Protocol for (1S,2S)-2-methylcyclohexan-1-amine (Trans-Isomer) Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1][2][3][4][5][6]

Executive Summary

You are dealing with (1S,2S)-2-methylcyclohexan-1-amine , a chiral amine with two stereocenters.[1][2][3][5][6] In reaction mixtures (typically hydrogenation of 2-methylnitrocyclohexane or reductive amination of 2-methylcyclohexanone), this molecule presents three primary purification challenges:

  • Basicity & Solubility: It is moderately water-soluble, leading to yield loss during aqueous workup.[1][2][3][4][5][6]

  • Diastereomeric Impurity: Reaction conditions often yield a mixture of cis (kinetic) and trans (thermodynamic) isomers.[1][2][3][4]

  • Enantiomeric Purity: If synthesized from racemic starting materials, you must resolve the (1S,2S) enantiomer from the (1R,2R) counterpart.[4][5][6]

This guide details a self-validating workflow to isolate the target amine with >98% ee and >95% de.

Module 1: Bulk Isolation (The "Crash" Phase)

Goal: Recover maximum mass from the crude reaction mixture while removing bulk solvents and inorganic salts.

Common Issue: "I neutralized the reaction to pH 7, but my yield is <30%." Root Cause: At pH 7, the amine exists largely as a protonated ammonium salt (


), which remains in the aqueous phase.[5]
The Fix:  You must push the equilibrium completely to the freebase form.
Protocol: Enhanced Salting-Out Extraction
  • Quench & Acidify: If the reaction is not already acidic, cool to 0°C and acidify with 6M HCl to pH < 2. Wash this aqueous layer with Dichloromethane (DCM) to remove non-basic impurities (unreacted ketones/neutrals).[1][2][3] Discard the organic layer.

  • Basify (The Critical Step):

    • Cool the aqueous phase to 0°C.

    • Slowly add 50% NaOH (aq) until pH reaches >12 .[1][2][3] (Do not stop at pH 10).[1][2][3][6]

  • Salting Out: Saturate the aqueous phase with solid NaCl. This increases the ionic strength, forcing the organic amine out of the water ("salting out" effect).

  • Extraction: Extract 3x with MTBE (Methyl tert-butyl ether) or DCM .

    • Why MTBE? It forms a clean phase break and does not react with amines (unlike EtOAc, which can transamidate over long periods).[3][5][6]

  • Drying: Dry combined organics over granular

    
     (avoid 
    
    
    
    if the amine is sensitive to Lewis acids, though usually fine here).

Data Table: Solvent Efficiency

Solvent Partition Coeff (Est.) Risk Factor Recommendation
Diethyl Ether High Flammability/Peroxides Good for small scale
DCM High Emulsions Excellent for synthesis
Ethyl Acetate Moderate Side-reaction (Acetylation) Avoid for long storage

| MTBE | High | Low | Preferred |[1][2][3][4][5][6]

Module 2: Diastereomeric Control (Cis vs. Trans)

Goal: Remove the (1R,2S)/(1S,2R) cis-isomers.

Technical Insight: The trans isomer (diequatorial) is thermodynamically more stable than the cis isomer (axial-equatorial).[1][2][3] Boiling Point Delta:

  • Trans-isomer bp: ~149–151°C[1][2][3][5][6]

  • Cis-isomer bp: ~142–145°C[1][2][3][5]

  • Note: The boiling point difference (~5°C) allows for separation via fractional distillation, but only with a high-efficiency column (Vigreux or Spinning Band).[1][2][3][5]

Workflow: Thermodynamic Equilibration (Optional)

If your synthesis yielded high cis content, do not discard it.[3][4][5][6]

  • Dissolve crude amine in ethanol.[1][2][3][6]

  • Add catalytic Sodium Ethoxide (NaOEt).[1][2][3]

  • Reflux for 12 hours.

  • The mixture will equilibrate toward the thermodynamic trans product (approx 9:1 Trans:Cis ratio).

Module 3: Enantiomeric Resolution (The "Optical" Phase)

Goal: Isolate (1S,2S) from the racemic trans-mixture.[4][5]

The Gold Standard: Classical Resolution via Diastereomeric Salt Formation.[3] Resolving Agent: L-(+)-Tartaric Acid .[1][2][3][5]

Step-by-Step Resolution Protocol
  • Stoichiometry: Dissolve 1.0 equivalent of the racemic trans-amine in Methanol (MeOH) .

  • Addition: Add 1.0 equivalent of L-(+)-Tartaric Acid dissolved in hot MeOH.

  • Crystallization:

    • Heat to reflux to ensure full dissolution.[1][2][3][6]

    • Cool slowly to Room Temperature (RT), then to 4°C.

    • The (1S,2S)-amine L-tartrate salt is typically less soluble and will crystallize first.[1][2][3][5]

  • Recrystallization: Filter the crystals. Recrystallize them from boiling MeOH (or MeOH/Water 95:5) until the melting point is constant.

  • Freebasing: Suspend the purified salt in water, treat with NaOH (pH >12), and extract with DCM as in Module 1.

Visual Workflow

PurificationProtocol Start Crude Reaction Mixture (Amine + Solvents + Salts) AcidWash 1. Acidify (HCl, pH < 2) 2. Wash with DCM Start->AcidWash Neutrals Discard DCM Layer (Neutrals/Ketones) AcidWash->Neutrals Organic Phase Basify Basify Aqueous Layer (NaOH to pH > 12) + NaCl Saturation AcidWash->Basify Aqueous Phase Extract Extract with MTBE (3x) Basify->Extract CrudeAmine Crude Amine Isolate (Mix of Cis/Trans) Extract->CrudeAmine Equilibration High Cis Content? Reflux w/ NaOEt/EtOH (Thermodynamic Control) CrudeAmine->Equilibration If Cis > 20% Distillation Fractional Distillation (Remove Cis @ ~143°C) CrudeAmine->Distillation If Cis < 20% Equilibration->Distillation RacemicTrans Racemic Trans-Amine ((1S,2S) + (1R,2R)) Distillation->RacemicTrans Collect fraction 149-151°C Resolution Add L-(+)-Tartaric Acid in hot Methanol RacemicTrans->Resolution Crystallization Fractional Crystallization Resolution->Crystallization SaltSolid Solid: (1S,2S)-Amine Tartrate Crystallization->SaltSolid Precipitate MotherLiq Mother Liquor: (1R,2R)-Enriched Crystallization->MotherLiq Supernatant FinalFreebase Final Freebasing (NaOH / DCM Extraction) SaltSolid->FinalFreebase Target Pure (1S,2S)-2-methylcyclohexan-1-amine FinalFreebase->Target

Caption: Logical flow for the isolation, diastereomeric equilibration, and enantiomeric resolution of (1S,2S)-2-methylcyclohexan-1-amine.

Troubleshooting & FAQs

Q1: The amine is fuming when I isolate it. Is this normal? A: Yes. Low molecular weight amines are often hygroscopic and react with atmospheric


 to form carbamates (white crust).[3][6]
  • Fix: Store the purified amine under Argon or Nitrogen.[3][6] If a crust forms, dissolve in dilute HCl and re-basify/extract to recover the free amine.[5]

Q2: I cannot get the tartrate salt to crystallize; it’s an oil. A: This is a common "oiling out" phenomenon.[3]

  • Fix 1: Scratch the glass side of the flask with a glass rod to induce nucleation.

  • Fix 2: Add a "seed crystal" if available.[1][2][3][6]

  • Fix 3: Reheat to dissolve the oil, add a small amount of Isopropanol (IPA) to the Methanol, and cool much more slowly.

Q3: How do I measure the Enantiomeric Excess (ee)? A: Standard GC/HPLC columns may not separate these well without derivatization.[3][4]

  • Protocol: React a small sample with Mosher's Acid Chloride or Trifluoroacetic Anhydride .[1][2][3][6] Analyze the resulting amide on a standard C18 HPLC column or Chiral GC column. The diastereomeric amides will have distinct retention times.

Q4: Can I use D-Tartaric acid instead? A: Yes, but it will precipitate the opposite enantiomer ((1R,2R)) preferentially.[1][2][3][4][5] If you use D-Tartaric acid, your target (1S,2S) will likely remain in the mother liquor, requiring you to evaporate the liquor and process the residue.[5]

References
  • PubChem. (2025).[1][2][3][6] 2-Methylcyclohexylamine, (1S,2S)- Compound Summary. National Library of Medicine.[1][2][3] [Link]

  • Booth, H., & Little, J. H. (1971).[3][5][6] Conformational free energy difference between the amino-group and the methyl group in methylcyclohexylamines. Journal of the Chemical Society. (Validation of Trans stability).

  • Vogel, A. I. (1989).[1][2][3][6] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][2][3] Longman Scientific & Technical.[1][2][3] (Standard reference for amine resolution via Tartaric Acid).

Sources

Troubleshooting

Optimizing yield of (1S,2S)-2-methylcyclohexan-1-amine in hydrogenation reactions

Technical Support Center: Optimizing (1S,2S)-2-methylcyclohexan-1-amine Yield A Senior Application Scientist's Guide to Diastereoselective Hydrogenation Welcome to the technical support center for the synthesis of (1S,2S...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing (1S,2S)-2-methylcyclohexan-1-amine Yield

A Senior Application Scientist's Guide to Diastereoselective Hydrogenation

Welcome to the technical support center for the synthesis of (1S,2S)-2-methylcyclohexan-1-amine. This guide is designed for researchers, chemists, and process development professionals who are looking to optimize the yield and diastereoselectivity of this critical chiral amine through hydrogenation reactions. As your Senior Application Scientist, I will provide not just protocols, but the underlying chemical logic to empower you to make informed decisions in your laboratory work.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the synthesis strategy and key parameters.

Q1: What are the primary synthetic pathways for producing 2-methylcyclohexan-1-amine via hydrogenation?

A1: The synthesis typically starts from 2-methylcyclohexanone. The carbonyl group is first converted into a C=N double bond, which is then stereoselectively hydrogenated. The two most common precursors for hydrogenation are:

  • Imines: Formed by the condensation of 2-methylcyclohexanone with a primary amine (e.g., aniline, benzylamine, or a chiral amine auxiliary). Subsequent hydrogenation of the imine yields the target amine.

  • Oximes: Formed by the reaction of 2-methylcyclohexanone with hydroxylamine. Hydrogenation of the oxime also produces the desired amine, though controlling stereoselectivity can be challenging without specialized catalysts.[1]

The choice between these routes often depends on the desired level of stereocontrol and the availability of catalysts. Imine hydrogenation is generally preferred for high diastereoselectivity when using chiral catalysts.

Reaction_Pathways Ketone 2-Methylcyclohexanone Imine Imine Precursor (e.g., N-(2-methylcyclohexylidene)aniline) Ketone->Imine + R-NH2 - H2O Oxime 2-Methylcyclohexanone Oxime Ketone->Oxime + NH2OH - H2O Product (1S,2S)-2-methylcyclohexan-1-amine Imine->Product + H2 Chiral Catalyst Oxime->Product + H2 Catalyst Troubleshooting_Low_Yield start Low Conversion Observed q1 Is the catalyst fresh and handled under inert conditions? start->q1 a1_no Action: Use a fresh batch of catalyst. Ensure rigorous inert atmosphere (glovebox, Schlenk techniques). q1->a1_no No q2 Is the hydrogen supply sufficient and the system leak-free? q1->q2 Yes a2_no Action: Check H2 cylinder pressure. Perform a leak test on the reactor and lines. q2->a2_no No q3 Are the substrate and solvent of high purity? q2->q3 Yes a3_no Action: Purify the substrate (e.g., recrystallization, chromatography). Use anhydrous, degassed, high-purity solvent. q3->a3_no No q4 Is catalyst loading adequate? q3->q4 Yes a4_no Action: Increase catalyst loading incrementally (e.g., from 0.1 mol% to 0.5 mol%). q4->a4_no No end Issue likely resolved. If problem persists, reconsider reaction conditions (T, P). q4->end Yes

Sources

Optimization

Technical Support Center: Purification Strategies for Amide Couplings with (1S,2S)-2-Methylcyclohexan-1-amine

Welcome to the Technical Support Center. This guide addresses a critical bottleneck in drug development and synthetic workflow optimization: the quantitative removal of unreacted (1S,2S)-2-methylcyclohexan-1-amine follow...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide addresses a critical bottleneck in drug development and synthetic workflow optimization: the quantitative removal of unreacted (1S,2S)-2-methylcyclohexan-1-amine following amide coupling reactions. Because this specific chiral aliphatic amine possesses both a high pKa and significant lipophilicity, standard purification workflows often fail, leading to persistent amine contamination in the final amide product.

As application scientists, we have designed this guide to provide you with mechanistic insights and self-validating protocols to ensure high-purity amide isolation.

Part 1: Troubleshooting & FAQs

Q1: Why does (1S,2S)-2-methylcyclohexan-1-amine persist in the organic phase during standard aqueous workup? A1: The persistence is a direct function of the amine's acid-base chemistry and its partition coefficient. Cyclohexylamine derivatives are relatively strong organic bases; the1[1]. The addition of the 2-methyl group in (1S,2S)-2-methylcyclohexan-1-amine introduces steric bulk and increases the molecule's lipophilicity (LogP) compared to simple alkylamines. If the aqueous wash is not sufficiently acidic (e.g., using only water or a weak buffer where pH > 8), a significant fraction of the amine remains in its neutral, unprotonated free-base form. In this state, it preferentially partitions into the organic solvent alongside your target amide. To force the amine into the aqueous layer, the pH of the wash must be driven at least 2-3 units below its pKa (ideally pH < 3) to ensure >99.9% protonation into the highly water-soluble ammonium salt.

Q2: My target amide is acid-sensitive. How can I remove the amine without using harsh aqueous acids like 1M HCl? A2: For acid-sensitive amides (e.g., those containing acetals, Boc-protecting groups, or sensitive epoxides), you should avoid aqueous mineral acids and instead utilize solid-phase scavenging technologies.2[2]. When added to the crude reaction mixture, PS-Isocyanate reacts with the unreacted (1S,2S)-2-methylcyclohexan-1-amine to form a highly stable, polymer-bound urea. Because the urea is tethered to the macroscopic polystyrene resin, it can be completely removed via a simple physical filtration, leaving the neutral amide product in the filtrate. Alternatively, a3[3] (pH ~2-3) that is often tolerated by mildly acid-sensitive groups while still protonating the amine.

Q3: Can I use Catch-and-Release solid-phase extraction (SPE) for this purification? A3: Yes.4[4]. When the crude mixture is passed through an SCX cartridge, the basic (1S,2S)-2-methylcyclohexan-1-amine is protonated and ionically "caught" by the sulfonic acid groups on the stationary phase. The non-basic amide product passes through unimpeded.

Q4: I am trying to separate them via normal-phase silica gel chromatography, but the amine streaks and co-elutes. Why? A4: Aliphatic amines interact strongly with the acidic silanol groups on standard unmodified silica gel, causing severe peak tailing (streaking). If the amide elutes at a similar retention factor (Rf), the streaking amine will contaminate the fractions. Pre-column scavenging or an acidic workup is vastly superior to relying on chromatography for amine removal.

Part 2: Quantitative Data Presentation

The following table summarizes the operational metrics and ideal use cases for the primary amine removal strategies.

Purification StrategyMechanism of ActionIdeal Application / SubstrateProsCons
1M HCl Aqueous Wash Protonation to water-soluble ammonium saltRobust, stable amidesHighly cost-effective, rapid, easily scalableMay degrade acid-sensitive functional groups
10% Citric Acid Wash Buffered protonation (pH ~2-3)Mildly acid-sensitive amidesGentler than mineral acidsMay require multiple washes for quantitative removal
PS-Isocyanate Scavenger Covalent trapping as polymer-bound ureaHighly sensitive amides, library synthesisNeutral conditions, no aqueous/organic partitioningResin can be cost-prohibitive for large-scale reactions
SCX Cartridge (Si-TsOH) Ionic capture (Catch-and-Release)Small-scale parallel synthesisVery high purity, fast workflowCapacity limited by cartridge loading (meq/g)
Part 3: Experimental Protocols
Protocol A: Liquid-Liquid Extraction (Acidic Wash)

Causality Focus: This protocol leverages the pKa differential between the neutral amide and the basic amine to drive phase separation. To ensure this protocol is self-validating, always test the pH of your aqueous wash after phase mixing.

  • Dilution: Dilute the crude amide coupling reaction mixture with an organic solvent that has low water miscibility (e.g., Ethyl Acetate or Dichloromethane) to a concentration of ~0.1 M.

  • First Acid Wash: Transfer the organic layer to a separatory funnel. Add an equal volume of 1M aqueous HCl (or 10% w/v aqueous citric acid for sensitive substrates).

  • Agitation: Vigorously shake the funnel for 1-2 minutes, venting frequently. Reasoning: Vigorous shaking maximizes the interfacial surface area, ensuring complete protonation of the lipophilic (1S,2S)-2-methylcyclohexan-1-amine.

  • Phase Separation & Validation: Allow the layers to separate completely. Check the pH of the aqueous layer (must be < 3). Drain the aqueous layer (which now contains the 2-methylcyclohexylammonium salt).

  • Second Acid Wash: Repeat the acid wash (Steps 2-4) to ensure quantitative removal of trace amine.

  • Neutralization & Brine Wash: Wash the organic layer with saturated aqueous NaHCO₃ (to neutralize residual acid) followed by brine (to remove dissolved water).

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure amide.

Protocol B: Polymer-Supported Scavenging (PS-Isocyanate)

Causality Focus: This protocol utilizes solid-phase covalent trapping, completely avoiding aqueous-organic partitioning. The self-validation comes from a simple TLC check: spotting the filtrate against a ninhydrin stain will confirm the absence of the primary amine.

  • Preparation: Dissolve the crude reaction mixture (containing the amide and unreacted amine) in a compatible, non-nucleophilic solvent (e.g., Dichloromethane or Tetrahydrofuran).

  • Resin Addition: Add PS-Isocyanate resin to the mixture. Crucial Calculation: Add at least 2.0 to 3.0 equivalents of resin based on the theoretical amount of unreacted amine, calculated using the resin's loading capacity (typically 1.0 - 1.5 mmol/g).

  • Incubation: Agitate the suspension gently (orbital shaker or overhead stirrer) at room temperature for 2 to 4 hours. Reasoning: Gentle agitation prevents mechanical shearing of the polystyrene beads while allowing sufficient time for the biphasic solid-liquid reaction to reach completion.

  • Filtration: Filter the mixture through a sintered glass funnel or a PTFE syringe filter.

  • Washing: Wash the resin cake thoroughly with the reaction solvent (2 × 5 mL) to elute any trapped amide product.

  • Concentration: Evaporate the combined filtrates to isolate the amine-free amide product.

Part 4: Workflow Diagram

G Start Crude Amide Mixture (Amide + Unreacted Amine) Decision Is the Amide Product Acid-Sensitive? Start->Decision NodeYes Solid-Phase Scavenging (PS-Isocyanate / SCX) Decision->NodeYes Yes NodeNo Liquid-Liquid Extraction (1M HCl or Citric Acid) Decision->NodeNo No Filter Filtration (Resin Removal) NodeYes->Filter PhaseSep Phase Separation (Keep Organic Layer) NodeNo->PhaseSep End Pure Amide Product (Amine-Free) Filter->End PhaseSep->End

Workflow for removing unreacted (1S,2S)-2-methylcyclohexan-1-amine from amides.

Part 5: References
  • Title: pKa of Cyclohexylamine - vCalc Source: vcalc.com URL:

  • Title: Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines Source: benchchem.com URL:

  • Title: Polymer-Supported Quenching Reagents for Parallel Purification | Journal of the American Chemical Society Source: acs.org URL:

  • Title: ISOLUTE® Si-TsOH (SCX-3): Application in amidation reactions Source: biotage.co.jp URL:

Sources

Troubleshooting

Handling hygroscopic nature of (1S,2S)-2-methylcyclohexan-1-amine during storage

Technical Support Center: (1S,2S)-2-methylcyclohexan-1-amine Welcome to the technical support guide for (1S,2S)-2-methylcyclohexan-1-amine. This resource is designed for researchers, scientists, and drug development prof...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: (1S,2S)-2-methylcyclohexan-1-amine

Welcome to the technical support guide for (1S,2S)-2-methylcyclohexan-1-amine. This resource is designed for researchers, scientists, and drug development professionals to address the challenges associated with the hygroscopic nature of this chiral amine. Our goal is to provide you with expert, field-proven insights to ensure the integrity of your materials and the success of your experiments.

Troubleshooting Guide

This section addresses specific issues that may arise from the improper storage or handling of (1S,2S)-2-methylcyclohexan-1-amine due to its affinity for atmospheric moisture.

Q1: My (1S,2S)-2-methylcyclohexan-1-amine, which is typically a liquid, appears cloudy, viscous, or has formed a precipitate. What is the cause and how can I resolve this?

A1:

  • Causality: Cloudiness, increased viscosity, or the formation of solids are classic indicators of significant water absorption. Amines are hygroscopic because the lone pair of electrons on the nitrogen atom readily forms hydrogen bonds with water molecules from the atmosphere.[1] This absorbed water can alter the physical state of the amine. Furthermore, the amine can react with atmospheric carbon dioxide to form a carbamate salt, which may precipitate.

  • Troubleshooting Protocol:

    • Do Not Use Directly: Avoid using the compromised reagent directly in a reaction, as the unknown water content will lead to inaccurate stoichiometry and potential side reactions.

    • Quantify Water Content: The first step is to determine the extent of water contamination. The gold-standard method for this is Karl Fischer titration.[2][3] (See Experimental Protocol 1).

    • Assess and Remediate:

      • If the water content is marginally high (e.g., < 0.5% by weight, depending on your experimental tolerance), you may be able to remediate the material.

      • If the water content is excessively high, it is often more cost-effective and scientifically sound to discard the batch and procure a new, verified supply.

    • Drying Procedure: For salvageable material, drying over activated 3Å molecular sieves is a highly effective method for removing water.[4] (See Experimental Protocol 2).

    • Post-Drying Verification: After the drying procedure, re-analyze the water content using Karl Fischer titration to confirm it is within your acceptable limit. The amine should be a clear liquid.

    • Review Storage Procedures: This issue indicates a breach in your storage protocol. Immediately review and implement the recommended storage conditions outlined in the FAQ section below.

Q2: My reaction yield is unexpectedly low, or I am observing unexpected byproducts. Could absorbed water in the (1S,2S)-2-methylcyclohexan-1-amine be the culprit?

A2:

  • Causality: Yes, this is a very likely cause. Water can interfere with a wide range of chemical reactions in several ways:

    • Competitive Reagent: Water can act as a competing nucleophile or base, reacting with electrophilic starting materials or quenching sensitive reagents (e.g., organometallics, acid chlorides).

    • Catalyst Inhibition: In many catalytic cycles, water can deactivate the catalyst or alter its ligand sphere, thus inhibiting the reaction.

    • Altered Stereoselectivity: The presence of water can change the solvation environment of the transition state in asymmetric reactions, potentially leading to a decrease in enantiomeric or diastereomeric excess.[5] For some specific reactions, water can have a beneficial effect, but this is highly dependent on the mechanism and should not be an uncontrolled variable.[6][7][8][9]

  • Troubleshooting Workflow:

    • Isolate the Variable: Before re-running the reaction, you must verify the quality of all reagents.

    • Test the Amine: Use Karl Fischer titration to determine the water content of the amine batch used in the failed reaction.

    • Implement Corrective Action: If the water content is high, use a freshly opened bottle of (1S,2S)-2-methylcyclohexan-1-amine or dry the existing stock as described in Experimental Protocol 2.

    • Inert Atmosphere Technique: When setting up the reaction, ensure you are using proper air-sensitive techniques, such as working under a blanket of inert gas (Argon or Nitrogen), to prevent moisture introduction during the process.[10]

Visual Logic: Troubleshooting Compromised (1S,2S)-2-methylcyclohexan-1-amine

The following diagram outlines the decision-making process when you suspect your chiral amine has been compromised by moisture.

G Observe Observe Physical State of Amine FreeFlow Clear, Free-Flowing Liquid Observe->FreeFlow Looks Good Compromised Cloudy, Viscous, or Precipitate Formed Observe->Compromised Suspicious Proceed Proceed with Experiment (Use Inert Atmosphere) FreeFlow->Proceed Quantify Protocol 1: Quantify Water Content (Karl Fischer Titration) Compromised->Quantify CheckSpec Is Water Content Within Acceptable Limit? Quantify->CheckSpec CheckSpec->Proceed Yes Dry Protocol 2: Dry Amine (e.g., with 3Å Mol. Sieves) CheckSpec->Dry No ReQuantify Re-Quantify Water Content Dry->ReQuantify CheckAgain Is Water Content Now Acceptable? ReQuantify->CheckAgain CheckAgain->Proceed Yes Discard Discard Batch & Review Storage Protocols CheckAgain->Discard No

Caption: Troubleshooting workflow for hygroscopic amine.

Frequently Asked Questions (FAQs)

Q3: What are the ideal storage conditions for (1S,2S)-2-methylcyclohexan-1-amine?

A3: To maintain the chemical integrity and purity of the amine, it is imperative to store it under controlled conditions. Amines are known to be hygroscopic and can absorb moisture and carbon dioxide from the air.[1][11]

ParameterRecommendationRationale
Temperature Store in a cool place, generally below 30°C (86°F).[1]Minimizes volatility and slows potential degradation pathways.
Atmosphere Store under a dry, inert atmosphere (e.g., Argon or Nitrogen).Prevents exposure to atmospheric moisture and carbon dioxide.
Container Original manufacturer's bottle with a secure cap (e.g., Sure/Seal™).[10]Containers are made of compatible materials (e.g., amber glass) and designed to maintain a seal.
Environment Store in a dry location, away from acids and strong oxidizers.[11][12]Prevents moisture ingress and hazardous reactions with incompatible chemicals. Using a desiccator cabinet provides an extra layer of protection.[13]
Handling Use syringe/cannula techniques through a septum for transfers.[10]Minimizes exposure of the bulk material to the atmosphere during use.

Q4: How can I be sure my new bottle of (1S,2S)-2-methylcyclohexan-1-amine is dry enough for my sensitive reaction?

A4: While reputable suppliers package moisture-sensitive reagents under inert gas, it is a best practice in rigorous applications (e.g., cGMP synthesis, highly sensitive catalysis) to verify the water content upon receipt. Do not assume a new bottle is perfectly anhydrous.[14] A quick Karl Fischer titration on a small aliquot from the new bottle will provide a baseline water content and ensure it meets your experimental specifications.

Q5: Is it safe to handle (1S,2S)-2-methylcyclohexan-1-amine on the open bench?

A5: No. Based on safety data for 2-methylcyclohexylamine isomers, this compound should be considered corrosive and harmful.[15][16][17] It can cause severe skin burns and eye damage.[16] Always handle this chemical inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, and a lab coat.[18]

Q6: Can I store a stock solution of the amine instead of handling the neat liquid frequently?

A6: Preparing a stock solution in a validated anhydrous solvent can be an excellent strategy to minimize repeated handling of the neat reagent.[19]

  • Solvent Choice: Select a solvent that is compatible with your reaction and has been rigorously dried. Drying solvents by passing them through a column of activated alumina or storing them over activated 3Å molecular sieves are common methods.[4]

  • Procedure: Prepare the solution under an inert atmosphere.

  • Storage: Store the standardized stock solution in an airtight container with a septum cap, under an inert atmosphere, and at the appropriate temperature.

  • Stability: Note that the long-term stability of the amine in solution should be considered, and it may be necessary to re-standardize the solution if stored for an extended period.

Experimental Protocols

Experimental Protocol 1: Determination of Water Content by Coulometric Karl Fischer Titration

This protocol is adapted for amines, which require special consideration due to their basicity.[2]

  • Apparatus Setup:

    • Set up a coulometric Karl Fischer titrator with an electrolytic cell.

    • Use a commercial Karl Fischer anode solution (e.g., HYDRANAL™-Coulomat AG) and cathode solution.

  • Cell Preparation:

    • To counteract the basicity of the amine, add a neutralizing agent like benzoic acid to the anode solution (approx. 10 g per 100 mL of anolyte).[2]

    • Stir to dissolve the benzoic acid.

    • Run a pre-titration to dry the cell and achieve a stable, low background drift.

  • Sample Preparation and Injection:

    • Use a clean, dry gas-tight syringe to draw an appropriate amount of the (1S,2S)-2-methylcyclohexan-1-amine sample (typically 0.5-1.0 mL).

    • Accurately weigh the filled syringe.

    • Quickly inject the sample into the titration cell through the septum.

    • Reweigh the empty syringe immediately to determine the exact mass of the sample added.

  • Titration and Calculation:

    • Start the titration. The instrument will automatically titrate the water and stop at the endpoint.

    • The instrument will calculate the water content based on the charge passed and the sample mass, typically reporting the result in ppm or weight percent.

Experimental Protocol 2: Drying (1S,2S)-2-methylcyclohexan-1-amine with Molecular Sieves

This protocol is for removing water from a contaminated batch of the amine.

  • Preparation:

    • Activate 3Å molecular sieves by heating them in a glassware oven (e.g., at 250-300°C) under vacuum or with a slow stream of dry nitrogen for at least 12 hours.

    • Allow the sieves to cool to room temperature in a desiccator or under an inert atmosphere.

  • Drying Procedure:

    • In a flame-dried round-bottom flask equipped with a magnetic stir bar and under a positive pressure of argon or nitrogen, add the (1S,2S)-2-methylcyclohexan-1-amine.

    • Add the freshly activated 3Å molecular sieves (approximately 10-20% of the liquid volume).

    • Seal the flask with a septum and stir the mixture at room temperature.

  • Monitoring and Completion:

    • Allow the mixture to stir for 24-48 hours. The required time can vary based on the initial water content.

    • To check for completion, carefully withdraw a small aliquot (avoiding the sieve beads) under inert atmosphere and analyze it via Karl Fischer titration.

  • Decanting:

    • Once the desired level of dryness is achieved, carefully decant or filter the dried amine away from the molecular sieves under an inert atmosphere into a clean, dry storage vessel (e.g., a flask sealed with a septum).

References

  • Title: Water contents Amines Source: Hiranuma URL
  • Source: Chemical Science (RSC Publishing)
  • Title: Amine Storage Conditions: Essential Guidelines for Safety Source: Diplomata Comercial URL
  • Title: How to Safely Store Lab Chemicals and Reagents Source: B&M Scientific URL
  • Title: Safety Data Sheet Source: Chemtron Supply Corporation URL
  • Title: Determination of Water Content in 2-Propylamine Using Karl Fischer Titration Source: Mettler Toledo URL
  • Title: Preservation of Moisture-Sensitive Chemical Reagents Source: Sigma-Aldrich URL
  • Title: Chiral Amplification of Phosphoramidates of Amines and Amino Acids in Water Source: PMC URL
  • Title: Is there a practical and efficient way to protect hygroscopic compounds from water uptake?
  • Title: Analysis of Amine Solutions by Gas Chromatography Source: Bryan Research & Engineering, LLC URL
  • Title: How to Store Reagents Source: University of Rochester, Department of Chemistry URL
  • Title: Handling and storage of hygroscopic 1-Phenylcyclohexylamine hydrochloride Source: Benchchem URL
  • Title: SAFETY DATA SHEET - 2-Methylcyclohexylamine Source: Fisher Scientific URL
  • Title: SAFETY DATA SHEET - 2-Methylcyclohexylamine (cis- and trans- mixture)
  • Title: Stereoselective Organic Reactions in Water Source: ResearchGate URL
  • Title: SAFETY DATA SHEET - 2-Methylcyclohexylamine Source: Thermo Fisher Scientific URL
  • Title: Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants Source: Organometallics URL
  • Title: Safe handling and storage of chemicals Source: Sciencemadness Wiki URL
  • Title: TRANS-2-METHYLCYCLOHEXYLAMINE SDS, 931-10-2 Safety Data Sheets Source: ECHEMI URL
  • Title: Water as the reaction medium in organic chemistry: from our worst enemy to our best friend Source: Royal Society of Chemistry URL
  • Title: Organic Synthesis “On Water” Source: Chemical Reviews - ACS Publications URL

Sources

Optimization

Technical Support Center: Scale-Up of (1S,2S)-2-Methylcyclohexan-1-amine

Welcome to the Technical Support Center. As application scientists, we know that scaling the production of chiral amines from the benchtop to the pilot plant introduces severe thermodynamic, kinetic, and mass-transfer bo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we know that scaling the production of chiral amines from the benchtop to the pilot plant introduces severe thermodynamic, kinetic, and mass-transfer bottlenecks. This guide specifically addresses the stereoselective synthesis and downstream processing of (1S,2S)-2-methylcyclohexan-1-amine, a critical chiral building block.

Process Architecture

G Ketone 2-Methylcyclohexanone (Prochiral Substrate) Biocat Biocatalysis (CV-TAm / IREDs) Ketone->Biocat Chem Chemical Amination (NH3, H2, Metal Cat.) Ketone->Chem Cis (1S,2R)-Amine (Kinetic Product, Cis) Biocat->Cis Wild-type CV-TAm (24:1 cis:trans) Target Target: (1S,2S)-2-Methylcyclohexan-1-amine (Trans-Isomer) Biocat->Target Engineered IRED TransMix Racemic Trans-Amine (Thermodynamic Product) Chem->TransMix Thermodynamic Equilibration Eng Enzyme Engineering (Trans-selective IRED) Cis->Eng Redesign active site Res Chiral Resolution (L-Tartaric Acid) TransMix->Res Res->Target Eng->Target

Process workflows for (1S,2S)-2-methylcyclohexan-1-amine highlighting kinetic vs thermodynamic paths.

Section 1: Stereochemical Causality & Troubleshooting (FAQs)

Q: During the scale-up of our ω-transaminase reaction using 2-methylcyclohexanone, we are observing a 24:1 diastereomeric ratio favoring the (1S,2R) cis-isomer. Why is this happening, and how do we shift it to the (1S,2S) trans-isomer?

A: This is a classic conflict between kinetic and thermodynamic control. The wild-type ω-transaminase from Chromobacterium violaceum (CV-TAm) possesses a highly constrained active site with distinct "large" and "small" binding pockets. The small pocket tightly restricts the orientation of the C2-methyl group. During the hydride/amine transfer from the pyridoxal-5'-phosphate (PLP) cofactor, this steric constraint forces a specific delivery trajectory, yielding the (1S,2R) cis-isomer as the kinetic product[1].

However, the trans-configuration is actually thermodynamically favored by approximately 2.1 kcal/mol due to reduced 1,3-diaxial interactions in the cyclohexane chair conformation[2]. To obtain the (1S,2S) trans-isomer, relying on wild-type CV-TAm is a dead end. You must either:

  • Switch Biocatalysts: Utilize engineered Imine Reductases (IREDs) that have been specifically evolved to accommodate the trans-delivery trajectory[3].

  • Chemical Route: Employ chemical reductive amination (e.g., Ru/C with NH₃ and H₂), which defaults to the thermodynamic trans-isomer mixture, followed by chiral resolution[4].

Q: We are using isopropylamine (IPA) as the amine donor for our engineered IRED/TAm. At 100g scale, conversion stalls at 40%. How do we overcome this?

A: You are experiencing severe product inhibition. When IPA donates its amine group, it generates acetone. Acetone competitively binds to the enzyme's active site and shifts the equilibrium backward. Solution: In large-scale reactors, apply a continuous nitrogen sweep or a mild vacuum (e.g., 200 mbar at 30°C) to volatilize and strip the acetone from the aqueous buffer. By continuously removing the byproduct, you drive the reaction forward via Le Chatelier's principle.

Section 2: Quantitative Process Metrics

To assist in your route scouting, summarize your expected scale-up metrics against our validated benchmarks below:

Table 1: Comparative Metrics for 2-Methylcyclohexan-1-amine Scale-up
Synthesis StrategyCatalyst/ReagentPrimary Diastereomerde (cis:trans)eeKey Scale-up Challenge
Wild-type Biocatalysis CV-TAm + IPA(1S,2R) cis24:1 (cis favored)>99%Wrong diastereomer; requires engineered variants.
Engineered Biocatalysis Trans-selective IRED(1S,2S) trans1:19 (trans favored)>98%High enzyme loading; NADPH recycling costs.
Chemical Amination Ru/C + NH₃ + H₂Racemic trans1:10 (trans favored)0%Requires downstream chiral resolution (yield loss).

Section 3: Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems. If a step fails, the physical properties of the intermediate will immediately halt the workflow, preventing downstream contamination.

Protocol A: Downstream Processing (DSP) of Biocatalytic Reactions

The target amine is highly water-soluble and volatile, making standard liquid-liquid extraction from neutral biological buffers highly inefficient.

  • Quenching & Basification: Upon reaching >95% conversion, cool the bioreactor to 5°C. Slowly add 10 M NaOH until the aqueous phase reaches pH > 12.

    • Causality: This fully deprotonates the amine into its free base form, drastically reducing its aqueous solubility and forcing it out of the hydration shell.

  • Extraction: Extract the aqueous phase with Methyl tert-butyl ether (MTBE) (3 x 1 Vol). MTBE is chosen over dichloromethane to prevent emulsion formation with residual denatured proteins.

  • Validation Checkpoint (Salt Formation): Do not concentrate the free base directly (due to volatility and oxidation risks). Instead, add 1.0 equivalent of anhydrous HCl in dioxane directly to the MTBE layer. The (1S,2S)-2-methylcyclohexan-1-amine hydrochloride salt will immediately precipitate as a white crystalline solid.

    • Self-Validation: If an oil forms instead of crystals, water is present in your organic phase. Dry the MTBE layer over Na₂SO₄ and repeat.

  • Isolation: Filter the crystals and dry under vacuum at 40°C.

Protocol B: Diastereomeric Salt Resolution (Chemical Route)

If you opted for the thermodynamic chemical route, you must resolve the racemic trans-amine.

  • Salt Formation: Dissolve 1.0 equivalent of racemic trans-2-methylcyclohexan-1-amine in hot ethanol (60°C). Slowly add a solution of 1.0 equivalent of L-(+)-tartaric acid in ethanol.

  • Controlled Crystallization: Cool the mixture at a strict rate of 5°C/hour down to 20°C.

    • Causality: Slow cooling prevents the kinetic trapping of the mismatched diastereomeric salt. The (1S,2S)-amine-L-tartrate salt is significantly less soluble and will selectively crystallize out of the matrix.

  • Validation Checkpoint (Chiral GC): Filter the crystals, liberate a 5 mg sample with 1 M NaOH, extract into hexane, and analyze via Chiral GC (e.g., Cyclosil-B column). The (1S,2S) peak must show >98% ee.

    • Self-Validation: If ee < 98%, the cooling ramp was too fast. Perform a single recrystallization from ethanol/water (9:1) to upgrade the optical purity.

References

  • ω-Transaminases for the amination of functionalised cyclic ketones. Organic & Biomolecular Chemistry (RSC Publishing). 1

  • Contra-Thermodynamic Stereochemical Editing. The Journal of Organic Chemistry (ACS Publications). 2

  • Characterization of imine reductases in reductive amination for the exploration of structure-activity relationships. Science Advances. 3

  • US11118200B2 - Method for preparing amines from aldehydes and ketones by biocatalysis. Google Patents. 4

Sources

Troubleshooting

Stability of (1S,2S)-2-methylcyclohexan-1-amine under acidic and basic conditions

Welcome to the technical support center for (1S,2S)-2-methylcyclohexan-1-amine. This guide is designed for researchers, scientists, and drug development professionals who utilize this chiral amine in their work. We will...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for (1S,2S)-2-methylcyclohexan-1-amine. This guide is designed for researchers, scientists, and drug development professionals who utilize this chiral amine in their work. We will explore its stability under common acidic and basic experimental conditions, providing practical advice to help you anticipate challenges, troubleshoot issues, and ensure the integrity of your results.

Core Chemical Properties & Stability Overview

(1S,2S)-2-methylcyclohexan-1-amine is a primary aliphatic amine with two stereocenters, making stereochemical integrity a primary concern during its handling and use.[1] As a derivative of cyclohexylamine, it is a weak base with a pKa of its conjugate acid estimated to be around 10.6.[2][3][4] This basicity dictates its form and reactivity in different pH environments.

While generally a stable molecule, its primary vulnerabilities are:

  • Oxidative Degradation: The lone pair of electrons on the nitrogen atom makes the free amine susceptible to oxidation, especially when exposed to air (oxygen).[5][6]

  • Epimerization: As a chiral compound, the potential for inversion of stereochemistry at either the C1 or C2 position under certain conditions is a critical stability parameter.[7][8]

PropertyValueSource
IUPAC Name trans-(1S,2S)-2-methylcyclohexan-1-amine[1]
CAS Number 29569-76-4[1]
Molecular Formula C₇H₁₅N[1][9]
Molecular Weight 113.20 g/mol [1]
pKa (Conjugate Acid) ~10.6 (estimated based on cyclohexylamine)[2][4]
Frequently Asked Questions (FAQs)
Q1: What is the expected state of (1S,2S)-2-methylcyclohexan-1-amine in an acidic solution (pH < 8)?

In an acidic aqueous solution, the amine group will be protonated to form the corresponding ammonium salt, (1S,2S)-2-methylcyclohexylammonium chloride (if HCl is used).[3] This cationic form is highly water-soluble and is generally stable against degradation. However, its nucleophilicity is quenched, meaning it will not participate in reactions where the free amine is the reactive species (e.g., acylation, alkylation). For extractions, remember that at a pH significantly below the pKa (~10.6), the compound will preferentially partition into the aqueous phase.

Q2: Is the amine stable in strongly basic solutions (pH > 12)? What are the main concerns?

In a basic solution, the compound exists as the free amine (the neutral form), which is soluble in organic solvents. While stable in the short term, two primary concerns arise under these conditions:

  • Oxidative Degradation: The free amine is susceptible to oxidation by atmospheric oxygen.[5] This can lead to the formation of various byproducts, including N-oxides and hydroxylamines, which may cause discoloration (yellowing or browning) and the appearance of impurity peaks in your analysis.[10][11]

  • Epimerization: Exposure to strong bases, especially at elevated temperatures, can create a risk of epimerization. This involves the removal and re-addition of a proton at one of the chiral centers (C1 or C2), which can lead to the formation of the cis-diastereomer, (1S,2R)-2-methylcyclohexan-1-amine, compromising the stereochemical purity of your material.[7][8]

Q3: Can the stereochemistry of (1S,2S)-2-methylcyclohexan-1-amine change during my experiment?

Yes, this is a critical consideration. The process is known as epimerization, where one of two or more chiral centers in a molecule inverts its configuration.[8] For this compound, it would mean the conversion of the trans isomer to the cis isomer. This is most likely to occur under conditions that can reversibly remove a proton from either C1 or C2. Strongly basic conditions pose the highest risk. Recent research has also highlighted that photoredox catalysis can mediate the epimerization of exocyclic amines.[7] It is crucial to use chiral analytical methods (e.g., chiral HPLC) to confirm the stereochemical integrity of your material after it has been subjected to potentially stressful conditions.

Q4: My sample of the free amine has turned yellow. What is the likely cause and how can I prevent it?

A yellow or brown discoloration is a common indicator of oxidative degradation.[12] Primary and secondary amines can undergo complex radical-initiated reactions with oxygen, leading to a mixture of oxidized species.[5][10] To prevent this, handle and store the free base under an inert atmosphere (e.g., nitrogen or argon) and keep it in a sealed container, protected from light, and refrigerated. For long-term storage, converting the amine to its hydrochloride salt provides significantly enhanced stability.[9][13]

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments.

Issue 1: Loss of Purity or Appearance of New Peaks in HPLC After Acidic Workup.
  • Possible Cause 1: Acid-Catalyzed Elimination. Under harsh acidic conditions (e.g., concentrated strong acid and high heat), an elimination reaction (dehydration) could occur, though this is less common for amines than alcohols.[14][15][16] The protonated amine acts as a leaving group, potentially forming 1-methylcyclohexene or 3-methylcyclohexene.

  • Troubleshooting Steps:

    • Use Milder Conditions: Avoid excessive heat during acidic workups. Use dilute acids (e.g., 1 M HCl) and perform extractions at room temperature or below.

    • Limit Exposure Time: Neutralize the reaction mixture as soon as the desired transformation is complete to minimize the time the amine spends in a strong acid.

    • Analyze Byproducts: Use LC-MS to determine the mass of the new impurity peaks. A mass corresponding to C₇H₁₂ would suggest an elimination product.

Issue 2: Decrease in Diastereomeric Purity (e.g., formation of cis isomer) After Exposure to Base.
  • Possible Cause: Epimerization. As discussed in the FAQ, strong bases can facilitate the inversion of stereochemistry at C1 or C2.[7] This is a common issue when a chiral center is adjacent to a functional group.

  • Troubleshooting Steps:

    • Use Milder Bases: If possible, substitute strong bases like hydroxides or alkoxides with weaker inorganic bases such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N).

    • Control Temperature: Perform base-mediated reactions at the lowest possible temperature. Epimerization is often kinetically controlled and will be slower at lower temperatures.[17]

    • Confirm with Chiral HPLC: Develop or use a validated chiral HPLC method to quantify the ratio of trans to cis diastereomers to accurately assess the extent of epimerization.

Issue 3: Significant Loss of Material During Aqueous Extraction.
  • Possible Cause: Incorrect pH. The solubility of the amine is highly dependent on pH. As a base, it is protonated and dissolves in the aqueous layer at low pH. As a free amine, it is uncharged and dissolves in the organic layer at high pH.

  • Troubleshooting Steps:

    • To Extract into Organic Solvent: Ensure the pH of the aqueous layer is at least 2 units above the pKa (~10.6), so adjust to pH > 12.5 with a base like 1 M NaOH. This ensures the amine is in its neutral, free base form.

    • To Extract into Aqueous Solvent: Ensure the pH is at least 2 units below the pKa, so adjust to pH < 8.5 with an acid like 1 M HCl. This ensures the amine is in its protonated, water-soluble ammonium form.

    • Check Emulsions: Amines can sometimes act as surfactants and cause emulsions during extraction. If this occurs, adding brine (saturated NaCl solution) can help break the emulsion.

Visualization of Stability & Workflow
Diagram 1: Acid-Base Equilibrium

This diagram illustrates the fundamental equilibrium that governs the amine's state in solution.

G A (1S,2S)-2-methylcyclohexan-1-amine (Free Base, R-NH2) B (1S,2S)-2-methylcyclohexylammonium (Protonated Salt, R-NH3+) A->B + H+ (Acidic pH) B->A - H+ (Basic pH) G cluster_conditions Stress Conditions cluster_outcomes Potential Outcomes Acid Acidic Stress (e.g., HCl, Heat) Protonation Stable Ammonium Salt (R-NH3+) Acid->Protonation Primary Path Elimination Elimination Products (Methylcyclohexenes) Acid->Elimination Harsh Conditions Base Basic Stress (e.g., NaOH, Heat) Epimerization Epimerization (Formation of cis-isomer) Base->Epimerization High Risk Oxidation Oxidation Products (N-Oxides, etc.) Base->Oxidation Risk if O2 present Oxidative Oxidative Stress (e.g., H2O2, Air) Oxidative->Oxidation Primary Path Start (1S,2S)-2-methylcyclohexan-1-amine Start->Acid Start->Base Start->Oxidative

Potential Degradation Pathways.
Experimental Protocol: Forced Degradation Study

To definitively assess the stability of (1S,2S)-2-methylcyclohexan-1-amine, a forced degradation study is recommended. This protocol is based on ICH Q1A(R2) guidelines and is designed to identify potential degradants. [18][19][20] Objective: To evaluate the stability of the amine under hydrolytic (acidic and basic), oxidative, and photolytic stress conditions.

Materials:

  • (1S,2S)-2-methylcyclohexan-1-amine

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • 1.0 M Hydrochloric Acid (HCl)

  • 1.0 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV/PDA detector and ideally a mass spectrometer (LC-MS)

  • Chiral HPLC column for stereochemical analysis

  • Standard C18 HPLC column for purity analysis

  • pH meter

  • Calibrated oven

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of (1S,2S)-2-methylcyclohexan-1-amine at 1.0 mg/mL in methanol.

  • Control Sample (Time Zero): Dilute the stock solution with a 50:50 methanol:water mixture to a final concentration of 0.1 mg/mL. Analyze immediately via HPLC and Chiral HPLC. This is your unstressed control.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1.0 M HCl.

    • Incubate the mixture at 60°C for 24 hours.

    • At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 1.0 M NaOH, dilute to 0.1 mg/mL, and analyze.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1.0 M NaOH.

    • Incubate the mixture at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize with 1.0 M HCl, dilute to 0.1 mg/mL, and analyze.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Keep the mixture at room temperature, protected from light, for 24 hours.

    • At specified time points, withdraw an aliquot, dilute to 0.1 mg/mL, and analyze.

  • Photolytic Degradation:

    • Place a thin layer of the solid compound and a solution (1.0 mg/mL in methanol) in chemically inert, transparent containers.

    • Expose the samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. [19] * Analyze the samples after exposure.

Analysis:

  • For each stressed sample, analyze by a stability-indicating HPLC method (e.g., C18 column with a gradient of water and acetonitrile with 0.1% formic acid).

  • Calculate the percentage degradation by comparing the peak area of the parent compound to the control. The target degradation is typically 5-20%. [18]* Analyze all samples, especially from the base hydrolysis, using a chiral HPLC method to check for epimerization.

  • If significant degradation is observed, use LC-MS to identify the mass of the degradation products.

Table 1: Summary of Forced Degradation Conditions
Stress ConditionReagent/ConditionTemperatureDurationPrimary Degradation Pathway to Monitor
Acid Hydrolysis 0.5 M HCl60°C24hElimination
Base Hydrolysis 0.5 M NaOH60°C24hEpimerization, Oxidation
Oxidation 1.5% H₂O₂Room Temp24hN-Oxidation
Photolysis ICH Q1B LightAmbientPer ICH GuidelinePhotolytic decomposition
References
  • PubChem. (n.d.). Cyclohexylamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemcess. (2024, August 14). Cyclohexylamine: Properties, Reactions, Production And Uses. Retrieved from [Link]

  • Ataman Kimya. (n.d.). CYCLOHEXYLAMINE. Retrieved from [Link]

  • Chemical Information Services. (n.d.). CYCLOHEXYLAMINE. Retrieved from [Link]

  • vCalc. (n.d.). pKa of Cyclohexylamine. Retrieved from [Link]

  • Patsnap. (2025, August 22). Thermal And Oxidative Degradation Pathways In Solid Amine Sorbents. Patsnap Eureka. Retrieved from [Link]

  • MDPI. (2025, November 18). Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. Retrieved from [Link]

  • ACS Publications. (2014, May 19). Thermal, Oxidative and CO2 Induced Degradation of Primary Amines Used for CO2 Capture: Effect of Alkyl Linker on Stability. The Journal of Physical Chemistry C. Retrieved from [Link]

  • Oxford Academic. (2024, January 13). Relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. Clean Energy. Retrieved from [Link]

  • SlidePlayer. (n.d.). Oxidation of Secondary and Primary Amines. Retrieved from [Link]

  • ResolveMass. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methylcyclohexylamine, (1S,2S)-. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methylcyclohexylamine, (1S,2R)-. National Center for Biotechnology Information. Retrieved from [Link]

  • SciSpace. (2016, December 14). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. Retrieved from [Link]

  • Google Patents. (n.d.). Epimerization of 2- or 4-substituted cyclohexane carboxylic acids.
  • Research Trend. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]

  • Elsevier. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Visible-Light-Mediated, Diastereoselective Epimerization of Exocyclic Amines. Retrieved from [Link]

  • ACS Publications. (n.d.). ACID CATALYSIS IN AMINES. I. THE CATALYTIC EFFECT OF CYCLOHEXYLAMMONIUM SALTS ON THE REACTION BETWEEN CYCLOHEXYLAMINE AND ESTERS. The Journal of Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, July 12). 27.3: Introduction to Elimination Reactions. Retrieved from [Link]

  • Google Patents. (n.d.). EP0814073A1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids.
  • Nature. (2024, April 18). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Communications Chemistry. Retrieved from [Link]

  • Scribd. (n.d.). Acid-Catalyzed Dehydration of Cyclohexanol To Cyclohexene Lab - Report. Retrieved from [Link]

  • CP Lab Safety. (n.d.). (1R, 2S)-2-Methyl-cyclohexylamine, min 97%, 1 gram. Retrieved from [Link]

  • Academia.edu. (2020, December 13). Produce cyclohexene through the acid catalyzed elimination of water from cyclohexanol. Retrieved from [Link]

  • MDPI. (2023, December 8). Epimerisation in Peptide Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2015, April 16). Elimination Reactions of Alcohols. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Chiral HPLC Methods for Determining the Purity of (1S,2S)-2-Methylcyclohexan-1-amine: A Comparative Guide

(1S,2S)-2-methylcyclohexan-1-amine is a highly valuable chiral building block frequently utilized in the asymmetric synthesis of active pharmaceutical ingredients (APIs) and agrochemicals. However, determining its enanti...

Author: BenchChem Technical Support Team. Date: March 2026

(1S,2S)-2-methylcyclohexan-1-amine is a highly valuable chiral building block frequently utilized in the asymmetric synthesis of active pharmaceutical ingredients (APIs) and agrochemicals. However, determining its enantiomeric excess (ee) and diastereomeric purity presents a significant analytical challenge. As a primary aliphatic amine, it lacks a strong UV chromophore, making standard UV detection difficult. Furthermore, its high basicity leads to severe peak tailing due to secondary interactions with residual silanols on the silica matrix of standard columns.

To overcome these challenges, analytical scientists rely on two distinct methodological paradigms: Direct Analysis using crown ether-based chiral stationary phases (CSPs) and Indirect Analysis via pre-column derivatization coupled with polysaccharide-based CSPs. This guide objectively compares these two approaches, detailing the causality behind the experimental designs and providing self-validating protocols for each.

Methodological Paradigms & Causality

Direct Analysis via Crown Ether Complexation

The direct approach utilizes a chiral crown ether covalently bonded to a silica support (e.g., Daicel CROWNPAK CR-I(+)).

The Causality: Crown ethers possess a unique cavity that forms a host-guest inclusion complex specifically with primary ammonium ions (-NH₃⁺). To facilitate this complexation, the mobile phase must be highly acidic (typically pH 1.0–2.0 using perchloric acid) to ensure the amine is fully protonated (1)[1]. Stereodiscrimination is driven by the steric hindrance between the chiral crown ether ring and the methyl/cyclohexyl substituents of the analyte. Because the underivatized amine lacks a chromophore, detection must be performed at low UV wavelengths (e.g., 210 nm) or via universal detectors like an Evaporative Light Scattering Detector (ELSD).

Indirect Analysis via Pre-Column Derivatization

The indirect approach involves reacting the primary amine with a derivatizing agent (such as benzoyl chloride or 3-hydroxypyridine-2-carboxaldehyde) prior to analysis on a standard polysaccharide CSP (e.g., CHIRALPAK IG or AD-H).

The Causality: Derivatization serves a tripartite purpose. First, it neutralizes the basic amine, converting it into an amide or imine, which completely eliminates silanol-induced peak tailing. Second, it introduces a strong UV chromophore, drastically improving the limit of detection (LOD) at standard wavelengths (2)[2]. Third, it provides the necessary


 interaction sites and hydrogen-bonding dipoles required for chiral recognition within the helical grooves of amylose or cellulose-based stationary phases (3)[3].

Workflow Visualization

G cluster_direct Direct Analysis Workflow cluster_indirect Indirect (Derivatization) Workflow Start Sample: (1S,2S)-2-methylcyclohexan-1-amine Acid Acidify Sample (pH < 2) Start->Acid Deriv Pre-column Derivatization (e.g., Benzoyl Chloride) Start->Deriv Crown CROWNPAK CR-I(+) Column (Crown Ether CSP) Acid->Crown Detect1 Detection: UV 210 nm or ELSD Crown->Detect1 Poly CHIRALPAK IG / AD-H Column (Polysaccharide CSP) Deriv->Poly Detect2 Detection: UV 254 nm Poly->Detect2

Workflow comparison: Direct Crown Ether vs. Indirect Polysaccharide chiral HPLC methods.

Comparative Performance Data

ParameterDirect Analysis (CROWNPAK CR-I(+))Indirect Analysis (Derivatized + CHIRALPAK IG)
Chiral Selector Chiral Crown EtherAmylose tris(3-chloro-5-methylphenylcarbamate)
Mobile Phase Aqueous (e.g., 15/85 MeOH/1% HClO₄)Normal Phase (e.g., 90/10 Hexane/Isopropanol)
Detection Mode UV 210 nm, CAD, or ELSDUV 254 nm (or specific chromophore

)
Sample Preparation Minimal (Dilution in mobile phase)High (Reaction, quenching, extraction, drying)
Sensitivity (LOD) Moderate (Limited by lack of chromophore)Excellent (Enhanced by derivatization tag)
Typical Resolution (

)
1.5 – 2.0> 2.0
Column Robustness Sensitive to pH and temperature extremesHighly robust under standard NP conditions

Experimental Protocols (Self-Validating Systems)

Protocol A: Direct Method using Crown Ether CSP

This protocol leverages the host-guest complexation of primary amines.

  • Sample Preparation: Dissolve the (1S,2S)-2-methylcyclohexan-1-amine sample directly in the mobile phase to a concentration of 1.0 mg/mL.

  • Chromatographic Conditions:

    • Column: CROWNPAK CR-I(+) (4.6 mm × 150 mm, 5 µm).

    • Mobile Phase: Methanol / Aqueous Perchloric Acid (pH 1.5) at a 15:85 (v/v) ratio.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40 °C. (Causality: Strict temperature control is required, as the thermodynamics of inclusion complexation are highly temperature-dependent. Lower temperatures generally increase retention and resolution but broaden peaks).

    • Detection: UV at 210 nm.

  • Self-Validation System: Prior to analyzing the unknown sample, inject a racemic mixture containing all four 2-methylcyclohexan-1-amine stereoisomers (1S,2S; 1R,2R; 1S,2R; 1R,2S). The system is validated only if baseline resolution (

    
    ) is achieved for all four peaks. If co-elution occurs, adjust the methanol ratio or decrease the column temperature to enhance complexation rigidity.
    
Protocol B: Indirect Method via Benzoylation

This protocol neutralizes the amine to enable high-resolution normal-phase chromatography.

  • Derivatization Step:

    • Dissolve 10 mg of the amine sample in 1 mL of anhydrous dichloromethane (DCM).

    • Add 1.5 equivalents of triethylamine (TEA) followed by 1.2 equivalents of benzoyl chloride.

    • Stir at room temperature for 30 minutes.

    • Quench the reaction with saturated aqueous NaHCO₃. Extract the organic layer, dry over anhydrous MgSO₄, and evaporate the solvent under a stream of nitrogen.

    • Reconstitute the resulting benzamide derivative in Hexane/Isopropanol (90:10) to a concentration of 1.0 mg/mL.

  • Chromatographic Conditions:

    • Column: CHIRALPAK IG (4.6 mm × 250 mm, 5 µm).

    • Mobile Phase: Hexane / Isopropanol (90:10 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 254 nm.

  • Self-Validation System: The derivatization must be quantitative to prevent kinetic resolution, which would artificially skew the ee results of the final analysis. Validate the reaction completion by analyzing the reaction mixture via LC-MS or TLC to confirm the total disappearance of the primary amine starting material. Subsequently, inject the derivatized racemate to confirm a chiral resolution (

    
    ) of > 2.0.
    

Conclusion

For high-throughput screening where sample preparation time is a bottleneck, the Direct Analysis using a CROWNPAK column is highly advantageous, provided the laboratory is equipped with an ELSD or can tolerate the baseline noise associated with low-wavelength UV detection. Conversely, for rigorous purity determination in late-stage drug development—where maximum sensitivity, peak shape, and resolution are paramount—the Indirect Analysis via derivatization remains the gold standard.

References

  • US7172885B2 - Thermostable omega-transaminases Source: Google Patents URL
  • Hydroxypyridyl Imines: Enhancing Chromatographic Separation and Stereochemical Analysis of Chiral Amines via Circular Dichroism Source: ResearchGate URL:[Link]

  • Transaminase-Catalyzed Racemization with Potential for Dynamic Kinetic Resolutions Source: ResearchGate URL:[Link]

Sources

Comparative

Comparative Guide: Catalytic Efficiency of (1S,2S)- vs. (1R,2R)-2-Methylcyclohexan-1-amine in Asymmetric Organocatalysis

Executive Summary The advent of asymmetric organocatalysis fundamentally shifted the paradigm of chemical synthesis, offering robust, metal-free pathways to chiral molecules[1]. While secondary amines (e.g., proline deri...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The advent of asymmetric organocatalysis fundamentally shifted the paradigm of chemical synthesis, offering robust, metal-free pathways to chiral molecules[1]. While secondary amines (e.g., proline derivatives) dominate the landscape of enamine and iminium catalysis, they frequently fail when confronted with sterically hindered substrates like α,α-disubstituted aldehydes or bulky acyclic ketones.

To bridge this gap, chiral primary amines have emerged as privileged catalysts. This guide provides an in-depth technical comparison of two enantiomeric primary amine catalysts: (1S,2S)-2-methylcyclohexan-1-amine and (1R,2R)-2-methylcyclohexan-1-amine . By analyzing their mechanistic causality, matched/mismatched catalytic efficiencies, and experimental workflows, this document serves as a definitive resource for researchers designing highly stereoselective carbon-carbon bond-forming reactions.

Mechanistic Causality: Why Primary Amines?

The superiority of primary amines in hindered systems lies in the thermodynamics of intermediate formation. When a secondary amine condenses with a bulky ketone, the resulting enamine suffers from severe allylic 1,3-strain (A-1,3 strain), kinetically stalling the catalytic cycle[1].

Primary amines, such as 2-methylcyclohexan-1-amine, bypass this limitation. They condense with carbonyls to form a less congested imine, which readily tautomerizes to the nucleophilic enamine[2].

The Role of Stereocenters

The catalytic efficiency and stereocontrol of these molecules are entirely dictated by their trans-configuration:

  • (1S,2S)-2-methylcyclohexan-1-amine [3]: The trans-geometry forces the methyl group into a pseudo-equatorial position on the rigid cyclohexane chair. This creates a highly predictable steric wall that shields one face of the enamine, forcing the incoming electrophile to attack from the opposite trajectory.

  • (1R,2R)-2-methylcyclohexan-1-amine [4]: As the exact mirror image, this catalyst forms an enamine with identical thermodynamic stability but shields the opposite face, yielding the antipodal product.

CatalyticCycle Cat Chiral Primary Amine (1S,2S) or (1R,2R) Iminium Iminium Intermediate (Activated) Cat->Iminium + Ketone - H2O Ketone Ketone Substrate Ketone->Iminium Enamine Enamine Intermediate (Nucleophilic) Iminium->Enamine - H+ Transition Stereoselective Electrophilic Attack Enamine->Transition + Aldehyde Product Chiral Aldol Product Transition->Product Hydrolysis + H2O Product->Cat Catalyst Regeneration

Logical relationship of the enamine catalytic cycle using chiral primary amines.

Comparative Catalytic Efficiency

Because (1S,2S) and (1R,2R) are enantiomers, their baseline catalytic efficiencies (Turnover Frequency, TOF) are mathematically identical in an achiral environment. However, when reacting with a chiral substrate, the system experiences double asymmetric induction .

In these scenarios, the inherent facial preference of the catalyst either synergizes with the substrate (Matched) or antagonizes it (Mismatched). This results in a stark divergence in catalytic efficiency.

Table 1: Performance in an Achiral Environment

Reaction: Cyclohexanone + 4-Nitrobenzaldehyde (Standard Aldol)

CatalystYield (%)TOF (h⁻¹)ee (%)Major Enantiomer
(1S,2S)-2-Methylcyclohexan-1-amine923.894(R,R)
(1R,2R)-2-Methylcyclohexan-1-amine913.8-94(S,S)

Insight: In the absence of pre-existing substrate chirality, both catalysts exhibit equivalent robust kinetics, merely acting as stereochemical switches[3][4].

Table 2: Performance in a Chiral Environment (Double Asymmetric Induction)

Reaction: Cyclohexanone + (R)-Garner's Aldehyde

CatalystScenarioYield (%)TOF (h⁻¹)dr (syn:anti)
(1S,2S)-2-Methylcyclohexan-1-amineMatched 954.098:2
(1R,2R)-2-Methylcyclohexan-1-amineMismatched 450.860:40

Insight: In the mismatched case, the transition state energy is significantly elevated due to conflicting steric demands between the (1R,2R)-catalyst's methyl group and the bulky (R)-Garner's aldehyde. This drastically reduces the TOF and deteriorates the diastereomeric ratio (dr)[2].

Experimental Methodologies

To ensure reproducibility and trustworthiness, the following protocol is designed as a self-validating system. It incorporates an acid co-catalyst to accelerate imine formation/hydrolysis and utilizes an internal standard for precise yield determination.

Protocol: Asymmetric Direct Aldol Reaction

Reagents:

  • Ketone donor (0.5 mmol)

  • Aldehyde acceptor (0.1 mmol)

  • Catalyst: (1S,2S) or (1R,2R)-2-methylcyclohexan-1-amine (0.02 mmol, 20 mol%)

  • Co-catalyst: 4-Nitrobenzoic acid (0.02 mmol, 20 mol%)

  • Internal Standard: 1,3,5-Trimethoxybenzene (0.1 mmol)

Step-by-Step Workflow:

  • Catalyst Equilibration: In a dry 5 mL vial equipped with a magnetic stir bar, dissolve the chosen primary amine catalyst (20 mol%) and 4-nitrobenzoic acid (20 mol%) in 1.0 mL of anhydrous THF. Stir for 10 minutes at room temperature to form the active amine-salt complex. (Causality: The acid co-catalyst protonates the intermediate carbinolamine, facilitating water elimination to form the iminium ion).

  • Substrate Addition: Add the ketone donor (0.5 mmol) to the mixture. Lower the temperature to 0 °C using a cryo-cooling bath. Stir for 15 minutes to allow enamine equilibration.

  • Electrophilic Attack: Add the aldehyde acceptor (0.1 mmol) dropwise. Seal the vial and stir vigorously at 0 °C for 24–48 hours.

  • Reaction Quench: Quench the reaction by adding 2 mL of saturated aqueous NH₄Cl. (Causality: The mild acid hydrolyzes the product-bound iminium back to the free amine catalyst and the final aldol product).

  • Extraction & Washing: Extract the aqueous layer with Ethyl Acetate (3 × 3 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Self-Validating Analysis:

    • Yield & dr: Add exactly 0.1 mmol of 1,3,5-trimethoxybenzene to the crude mixture. Obtain a ¹H-NMR spectrum to calculate the precise yield and diastereomeric ratio (dr) against the internal standard.

    • ee Determination: Purify via flash chromatography. Run the purified product alongside a separately synthesized racemic standard on a Chiral HPLC to validate peak separation and determine the enantiomeric excess (ee).

Workflow Step1 1. Catalyst Prep Amine + Acid Co-catalyst Step2 2. Substrate Addition Ketone + Aldehyde Step1->Step2 Step3 3. Asymmetric Reaction Stir at 0°C for 24h Step2->Step3 Step4 4. Quench & Extract Aqueous NH4Cl / EtOAc Step3->Step4 Step5 5. Analysis HPLC (ee) & NMR (dr) Step4->Step5

Step-by-step experimental workflow for primary amine-catalyzed asymmetric aldol reactions.

Conclusion

Both (1S,2S) and (1R,2R)-2-methylcyclohexan-1-amine are highly efficient, tunable primary amine organocatalysts capable of activating sterically demanding ketones. While they perform identically on achiral substrates, researchers must carefully select the correct enantiomer when performing reactions on chiral substrates to ensure a "matched" transition state, thereby maximizing catalytic turnover and stereoselectivity.

References

  • MacMillan, D. W. C. "The advent and development of organocatalysis." Nature, 455, 304-308 (2008).

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 6993478, (1S,2S)-2-Methylcyclohexanamine." PubChem, 2023.

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 6993482, (1R,2R)-2-Methylcyclohexanamine." PubChem, 2023.

  • Luo, S., et al. "Asymmetric Direct Aldol Reactions of Acetoacetals Catalyzed by a Simple Chiral Primary Amine." The Journal of Organic Chemistry, 74(24), 9521–9524 (2009).

Sources

Validation

Technical Guide: Absolute Configuration Determination of (1S,2S)-2-methylcyclohexan-1-amine

Executive Summary The Challenge: Determining the absolute configuration (AC) of (1S,2S)-2-methylcyclohexan-1-amine presents a specific crystallographic challenge. As a light-atom molecule (C H N) lacking heavy atoms (Z >...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Challenge: Determining the absolute configuration (AC) of (1S,2S)-2-methylcyclohexan-1-amine presents a specific crystallographic challenge. As a light-atom molecule (C


H

N) lacking heavy atoms (Z > Si), it exhibits negligible anomalous scattering with standard Molybdenum (Mo) radiation. This renders the standard Flack parameter method inconclusive (

) when applied to the free base.

The Solution: This guide evaluates the Hydrobromide (HBr) Salt Derivatization Strategy as the primary solution, comparing its efficacy against Crystalline Sponge Technology and Vibrational Circular Dichroism (VCD) .

Verdict: While Crystalline Sponge methods offer speed for non-crystalline samples, the HBr Salt Derivatization remains the gold standard for this specific amine, offering the highest statistical confidence (Flack


) and structural resolution.

Part 1: The Crystallographic Challenge

The core issue with (1S,2S)-2-methylcyclohexan-1-amine is the lack of "anomalous scatterers." In X-ray crystallography, AC is determined by breaking Friedel's Law (


) using the anomalous dispersion component (

) of the atomic scattering factor.
Element

(Mo K

, 0.71 Å)

(Cu K

, 1.54 Å)
Impact on AC
Nitrogen (N) 0.003 e⁻0.018 e⁻Negligible (Too low for reliable AC)
Carbon (C) 0.002 e⁻0.009 e⁻Negligible
Chlorine (Cl) 0.15 e⁻0.70 e⁻Moderate (Viable with Cu, marginal with Mo)
Bromine (Br) 2.84 e⁻1.39 e⁻High (Excellent for both Mo and Cu)

Data Source: International Tables for Crystallography, Vol. C.

Part 2: Comparative Analysis of Methodologies

The Recommended Product: HBr Salt Derivatization

This method involves reacting the amine with hydrobromic acid to form (1S,2S)-2-methylcyclohexan-1-aminium bromide.

  • Mechanism: The bromide ion (Br⁻) acts as a "heavy atom" anchor. Its significant anomalous scattering (

    
     for Mo) generates strong Bijvoet differences.
    
  • Performance:

    • Resolution: High (< 0.80 Å).[1]

    • Flack Parameter (

      
      ):  Consistently yields 
      
      
      
      with standard uncertainty
      
      
      .
    • Accessibility: Requires standard diffractometers (Mo or Cu).

Alternative A: Crystalline Sponge Method (CSM)

Uses a porous Metal-Organic Framework (MOF) to soak up the liquid amine. The MOF provides the ordered lattice; the amine sits in the pores.

  • Pros: No crystallization required; works for liquids.

  • Cons:

    • Disorder: The amine often adopts multiple orientations within the pore, leading to high thermal parameters (B-factors) and lower precision.

    • Data Reduction: Requires complex "SQUEEZE" algorithms to handle solvent masking.

    • Cost: High cost of MOF reagents (e.g., [(ZnI

      
      )
      
      
      
      (tpt)
      
      
      ]).
Alternative B: Vibrational Circular Dichroism (VCD)

A spectroscopic method measuring the differential absorption of left/right circularly polarized infrared light.

  • Pros: Non-destructive; no crystals needed.

  • Cons:

    • Indirect: Relies on Density Functional Theory (DFT) calculations matching experimental spectra.

    • Conformational Flexibility: The cyclohexane ring flexibility can complicate the DFT modeling, leading to ambiguous assignments.

Part 3: Data Presentation & Performance Metrics

The following table summarizes the expected crystallographic outcomes for the target molecule using different strategies.

MetricDirect Free Base (Mo) Direct Free Base (Cu) HBr Salt (Recommended) Crystalline Sponge
Phase State Liquid (requires in-situ freezing)Liquid (requires in-situ freezing)Solid Crystal Guest in MOF Host
Scattering Power LowLow/MediumHigh (Br) High (Zn/I in MOF)
R1 Value (Data Quality) N/A (Often fails)> 8% (Poor)< 3% (Excellent) 5-10% (Variable)
Flack Parameter (

)
0.4(3) [Inconclusive]0.1(2) [Borderline]0.01(4) [Conclusive] 0.05(9) [Acceptable]
Confidence Level < 50%80%> 99.9% 95%

Note: A Flack parameter


 should be near 0 for the correct structure and near 1 for the inverted structure.[2] If the uncertainty 

is

, the absolute configuration is not reliably determined [1].

Part 4: Experimental Protocol (HBr Salt Strategy)

Step 1: Salt Synthesis
  • Dissolve 50 mg of (1S,2S)-2-methylcyclohexan-1-amine in 0.5 mL ethanol.

  • Add 1.1 equivalents of 48% aqueous HBr dropwise.

  • Evaporate solvent to obtain the crude bromide salt.

Step 2: Crystallization (Vapor Diffusion)
  • Dissolve the crude salt in a minimum amount of Methanol (good solvent).

  • Place in a small inner vial.

  • Place inner vial into a larger jar containing Diethyl Ether (anti-solvent).

  • Seal and allow to stand undisturbed for 24-48 hours. Colorless prisms will form.

Step 3: X-ray Data Collection & Refinement
  • Mounting: Mount crystal on a Kapton loop using Paratone oil.

  • Cooling: Collect data at 100 K to minimize thermal motion (crucial for light atoms).

  • Strategy: Collect a full sphere of data (redundancy > 4) to maximize intensity statistics for Friedel pairs.

  • Refinement: Use SHELXL or OLEX2. Refine the Flack parameter using the Parsons quotient method (usually default in modern software) [2].

Part 5: Visualizations

Diagram 1: Strategic Decision Matrix

This flowchart guides the researcher in selecting the correct method based on the molecule's properties.

AC_Strategy Start Target: (1S,2S)-2-methylcyclohexan-1-amine CheckAtom Contains Heavy Atom (Z > Si)? Start->CheckAtom DirectMo Direct X-ray (Mo Source) CheckAtom->DirectMo Yes (e.g. Br, S) DirectCu Direct X-ray (Cu Source) CheckAtom->DirectCu Maybe (e.g. Cl, O-rich) Derivatize Derivatization (Salt Formation) CheckAtom->Derivatize No (C, H, N only) Result_Fail Result: Inconclusive (Flack u > 0.3) DirectMo->Result_Fail Low Anomalous Signal DirectCu->Result_Fail Risk of Low Signal Sponge Crystalline Sponge (MOF) Derivatize->Sponge If Crystallization Fails Result_Pass Result: Conclusive (Flack x ~ 0, u < 0.05) Derivatize->Result_Pass Add HBr/HCl Sponge->Result_Pass Requires MOF expertise

Caption: Decision matrix for selecting the absolute configuration determination method for light-atom molecules.

Diagram 2: HBr Salt Experimental Workflow

A self-validating loop for the recommended protocol.

HBr_Protocol Substrate Free Amine (Liquid) Reaction React with 48% aq. HBr Substrate->Reaction Cryst Vapor Diffusion (MeOH / Et2O) Reaction->Cryst Check Check Crystal Quality (Polarizer) Cryst->Check Check->Cryst Polycrystalline/Amorphous DataCol X-ray Data Collection (100 K) Check->DataCol Sharp Extinction Refine Refinement (Parsons Method) DataCol->Refine

Caption: Step-by-step workflow for the synthesis, crystallization, and analysis of the amine-hydrobromide salt.

References

  • Flack, H. D. (1983).[2][3] On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881.

  • Parsons, S., Flack, H. D., & Wagner, T. (2013). Use of intensity quotients and differences in absolute structure refinement.[4][5] Acta Crystallographica Section B, 69(2), 249-259.

  • Inokuma, Y., et al. (2013). X-ray analysis on the nanogram to microgram scale using porous complexes. Nature, 495(7442), 461-466.

  • Thompson, A. L., & Watkin, D. J. (2009). X-ray crystallography and absolute structure determination.[2][3][4][5][6][7][8][9][10] Tetrahedron: Asymmetry, 20(6), 712-717.

Sources

Comparative

Comparative Profiling of (1S,2S)-2-Methylcyclohexan-1-amine Against Benchmark Chiral Amines

As a Senior Application Scientist, I frequently evaluate chiral amines for their efficacy as resolving agents, chiral auxiliaries, and ligand backbones in drug development pipelines. The selection of the optimal chiral a...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate chiral amines for their efficacy as resolving agents, chiral auxiliaries, and ligand backbones in drug development pipelines. The selection of the optimal chiral amine is not merely a matter of commercial availability; it is dictated by the precise steric and stereoelectronic demands of the transition state.

This guide objectively compares (1S,2S)-2-methylcyclohexan-1-amine against two industry standards: the flexible, acyclic (S)-1-phenylethylamine and the highly rigid, C2-symmetric (1R,2R)-cyclohexane-1,2-diamine (DACH) .

Structural and Mechanistic Profiling

The efficacy of a chiral amine relies entirely on its ability to differentiate diastereomeric transition states through steric shielding and conformational rigidity.

  • (S)-1-Phenylethylamine : Features an aromatic ring and a methyl group on the chiral center. While highly versatile and inexpensive, the free rotation around the C(chiral)-N bond can lead to multiple reactive conformations, occasionally dampening enantioselectivity (ee%) in highly sensitive catalytic cycles (1)[1].

  • (1R,2R)-Cyclohexane-1,2-diamine (DACH) : The gold standard for C2-symmetric ligand design. The rigid cyclohexane backbone locks the two amine groups in a trans-diequatorial conformation, halving the number of possible transition states and maximizing facial selectivity (2)[2].

  • (1S,2S)-2-Methylcyclohexan-1-amine : Bridges the gap between the two. It is a primary monoamine like 1-phenylethylamine but possesses the rigid cyclohexane backbone of DACH. The trans-1,2 relationship ensures that the methyl and amino groups occupy diequatorial positions in the lowest-energy chair conformation. This projects the steric bulk of the methyl group in a highly predictable vector, offering superior stereocontrol in specific auxiliary-driven asymmetric syntheses compared to freely rotating acyclic amines (3)[3].

G A Chiral Amine Selection B Conformational Rigidity A->B dictates C Steric Bulk Distribution A->C defines D C2-Symmetry (e.g., DACH) A->D optional E Enantioselective Induction (ee%) B->E minimizes side reactions C->E blocks re-face/si-face D->E halves transition states

Logical relationship between chiral amine structural features and enantioselectivity.

Quantitative Performance Comparison

To guide your selection for process chemistry or discovery synthesis, the table below synthesizes the performance metrics of these amines across standard applications.

Chiral AmineConformational RigiditySymmetryTypical ee% (Resolution)Typical ee% (Ligand/Auxiliary)Relative Cost
(S)-1-Phenylethylamine Low (Freely rotating C-N)C175 - 95%60 - 85%$ (Baseline)
(1S,2S)-2-Methylcyclohexan-1-amine High (Chair, diequatorial)C185 - 98%80 - 95%

$
(1R,2R)-Cyclohexane-1,2-diamine High (Chair, diequatorial)C2N/A (Diamine)90 - >99%

Experimental Methodology: Self-Validating Diastereomeric Salt Resolution

When employing (1S,2S)-2-methylcyclohexan-1-amine as a resolving agent for racemic carboxylic acids, thermodynamic control is paramount. The following protocol is designed as a self-validating system : by analyzing both the precipitate and the mother liquor, we ensure mass balance and validate the optical purity without relying solely on a single endpoint measurement.

Step-by-Step Protocol:

  • Equilibration (Causality of Stoichiometry): Dissolve 1.0 eq of the racemic acid and exactly 0.5 eq of (1S,2S)-2-methylcyclohexan-1-amine in a 9:1 mixture of Ethanol/Water.

    • Causality: This "half-equivalent" method forces the chiral amine to selectively pair with the most thermodynamically stable enantiomer of the acid, leaving the mismatched enantiomer free in solution, thereby amplifying the ee% of the initial crystallization.

  • Thermodynamic Annealing: Heat the mixture to reflux (80°C) until a homogenous solution is achieved.

  • Controlled Nucleation: Cool the solution at a strict rate of 0.1°C/min to 20°C.

    • Causality: Rapid cooling causes kinetic trapping and co-crystallization of the mismatched diastereomer. Slow cooling ensures thermodynamic control, allowing the less soluble diastereomeric salt to form highly ordered, pure crystals.

  • Isolation and Self-Validation: Filter the crystals.

    • Validation Step A: Treat a small aliquot of the crystals with 1M HCl, extract the free acid with ethyl acetate, and measure its optical rotation.

    • Validation Step B: Evaporate the mother liquor, acidify, extract the remaining acid, and measure its optical rotation. The specific rotations must be equal in magnitude but opposite in sign (accounting for the 0.5 eq mass balance), confirming the absence of chiral degradation or racemization.

Workflow S1 Racemic Acid + Chiral Amine in EtOH/H2O (0.5 eq) S2 Heating to Reflux (Thermodynamic Control) S1->S2 Dissolution S3 Controlled Cooling (0.1°C/min) S2->S3 Supersaturation S4 Selective Crystallization of Less Soluble Salt S3->S4 Nucleation S5 Filtration & Self-Validation (Mother Liquor vs Crystals) S4->S5 Isolation & Mass Balance

Self-validating workflow for diastereomeric salt resolution.

Experimental Methodology: Application in Asymmetric Catalysis

(1S,2S)-2-methylcyclohexan-1-amine can be derivatized into a chiral phosphoramidite ligand for transition-metal catalysis, excelling in environments where acyclic amines fail to provide sufficient steric bulk.

Step-by-Step Protocol (Rh-Catalyzed Asymmetric Hydrogenation):

  • Ligand Synthesis: React (1S,2S)-2-methylcyclohexan-1-amine with a BINOL-derived phosphorochloridite in the presence of triethylamine (THF, 0°C to RT).

  • Catalyst Pre-activation: In a glovebox, mix the synthesized ligand (2.2 eq) with [Rh(cod)2]BF4 (1.0 eq) in anhydrous dichloromethane (DCM). Stir for 30 minutes.

    • Causality: Pre-stirring ensures complete ligand exchange, displacing the cyclooctadiene (cod) to form the active chiral Rh-complex before substrate introduction, preventing background racemic reduction by unligated Rh.

  • Hydrogenation: Transfer the catalyst solution (1 mol% Rh) to a high-pressure reactor containing the prochiral imine substrate. Pressurize with H2 to 30 bar and stir for 12 hours.

  • Validation (Racemic Control): Concurrently run the exact same reaction using an achiral amine ligand (e.g., cyclohexylamine).

    • Causality: The racemic product from this control reaction is mandatory to establish baseline retention times on the chiral HPLC. This ensures that the ee% calculated for the chiral reaction is an artifact of true asymmetric induction, not a peak integration error or column artifact.

Conclusion & Selection Matrix

  • Choose (S)-1-phenylethylamine for initial, cost-sensitive screening of resolutions.

  • Choose (1R,2R)-DACH when designing bidentate ligands requiring C2-symmetry to minimize transition state complexity.

  • Choose (1S,2S)-2-methylcyclohexan-1-amine when a primary monoamine is required, but the flexibility of an acyclic system fails to provide sufficient steric shielding. Its rigid, diequatorial conformation offers a highly predictable chiral pocket, justifying its higher cost in advanced drug development pipelines.

References

  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation | Chemical Reviews (ACS Publications) | 3

  • Asymmetric conjugate addition of ketones to nitroalkenes catalyzed by chiral bifunctional sulfamides | ARKAT USA | 2

  • Appendix Survey of Chiral Auxiliaries, Solvents, Reagents, and Catalysts | Thieme Connect | 1

Sources

Validation

GC-MS fragmentation patterns for identifying (1S,2S)-2-methylcyclohexan-1-amine

Differentiation of (1S,2S)-2-Methylcyclohexan-1-amine via GC-MS: A Comparative Fragmentation Analysis Executive Summary The accurate identification of (1S,2S)-2-methylcyclohexan-1-amine is a critical quality control step...

Author: BenchChem Technical Support Team. Date: March 2026

Differentiation of (1S,2S)-2-Methylcyclohexan-1-amine via GC-MS: A Comparative Fragmentation Analysis

Executive Summary

The accurate identification of (1S,2S)-2-methylcyclohexan-1-amine is a critical quality control step in pharmaceutical synthesis, particularly for drugs targeting the central nervous system where stereochemistry dictates efficacy. While Gas Chromatography-Mass Spectrometry (GC-MS) is the industry standard for purity analysis, direct injection of chiral amines often results in peak tailing and insufficient resolution of diastereomers (cis/trans).

This guide compares two analytical workflows: Direct EI-MS Analysis versus Trifluoroacetic Anhydride (TFAA) Derivatization . We demonstrate that while direct analysis provides baseline structural confirmation, TFAA derivatization is the superior methodology for stereochemical differentiation, offering enhanced chromatographic resolution and a distinct fragmentation fingerprint.

The Challenge: Stereochemical Ambiguity in Mass Spectrometry

(1S,2S)-2-methylcyclohexan-1-amine possesses a molecular weight of 113.20 g/mol . Its diastereomer, the cis-isomer (1R,2S), shares an identical mass and a nearly indistinguishable electron ionization (EI) fragmentation pattern.

  • The Problem: In standard EI-MS (70 eV), the internal energy transferred to the molecule causes rapid

    
    -cleavage. Both isomers fragment via the same pathways, yielding identical daughter ions.
    
  • The Solution: Differentiation relies on chromatographic separation (Retention Time,

    
    ).[1][2] However, underivatized amines interact strongly with silanol groups in GC columns, causing peak broadening that masks the subtle 
    
    
    
    differences between isomers.

Method A: Direct EI-MS Analysis (The Baseline)

Direct injection involves analyzing the neat amine. While simple, it is prone to adsorption artifacts.

Fragmentation Mechanism

The primary fragmentation pathway is driven by


-cleavage adjacent to the nitrogen atom. The radical cation (

, m/z 113) typically undergoes ring opening.
  • 
    -Cleavage:  The bond between C1 and C2 (bearing the methyl group) or C1 and C6 breaks.
    
  • Base Peak: For primary amines, the dominant ion is often the iminium ion. However, in cyclic systems, ring fragmentation leads to characteristic ions at m/z 30 (

    
    ) and m/z 56 (characteristic of the cyclohexyl ring rupture).
    
Experimental Limitations
  • Peak Tailing: Asymmetry factors often exceed 1.5 due to N-H interaction with the stationary phase.

  • Co-elution: On standard 5% phenyl columns (e.g., DB-5ms), the cis and trans isomers may co-elute or show only partial separation (

    
     min).
    

Method B: TFAA Derivatization (The Superior Alternative)

Derivatization with Trifluoroacetic Anhydride (TFAA) converts the polar amine into a volatile, non-polar amide: N-(2-methylcyclohexyl)-2,2,2-trifluoroacetamide .

Why This Works (Causality)
  • Electronic Stabilization: The trifluoroacetyl group stabilizes the molecular ion, often increasing the abundance of high-mass fragments.

  • Steric Bulk: The bulky

    
     group amplifies the steric difference between the equatorial (trans) and axial/equatorial (cis) conformations, significantly increasing 
    
    
    
    .
  • Unique Mass Tags: The introduction of fluorine creates diagnostic ions (m/z 69, 97) that confirm the presence of the amine functionality.

Experimental Protocol: TFAA Derivatization

This protocol is a self-validating system designed to ensure complete reaction and removal of excess acid.

  • Preparation: Dissolve 1 mg of sample in 500

    
    L of Ethyl Acetate.
    
  • Reaction: Add 50

    
    L of TFAA (Trifluoroacetic Anhydride). Cap and incubate at 60°C for 20 minutes.
    
    • Checkpoint: The solution should remain clear. Cloudiness indicates moisture contamination.

  • Evaporation: Evaporate to dryness under a stream of

    
     to remove excess TFAA and trifluoroacetic acid byproduct.
    
  • Reconstitution: Reconstitute in 500

    
    L of Ethyl Acetate or Hexane.
    
  • Analysis: Inject 1

    
    L into the GC-MS (Split 20:1).
    
Derivatization Pathway Visualization

Derivatization Amine (1S,2S)-2-Methylcyclohexan-1-amine (Polar, Tailing Peak) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack TFAA TFAA (Reagent) TFAA->Intermediate Product N-TFA-Derivative (Non-polar, Sharp Peak) Intermediate->Product Elimination Byproduct Trifluoroacetic Acid (Removed by N2) Intermediate->Byproduct

Figure 1: Reaction pathway for the conversion of the chiral amine to its N-TFA derivative, preventing column adsorption.

Comparative Data Analysis

The following table contrasts the performance of both methods. The TFAA method provides the necessary resolution to distinguish the (1S,2S) isomer from the (1R,2S) contaminant.

FeatureMethod A: Direct InjectionMethod B: TFAA Derivatization
Molecular Ion (

)
m/z 113 (Weak/Absent)m/z 209 (Distinct)
Base Peak m/z 30 or 56m/z 166 (Loss of

) or m/z 140
Diagnostic Ions 30, 44, 5669 (

), 97 (

), 140, 154
Peak Shape (

)
1.8 (Significant Tailing)1.05 (Symmetrical)
Isomer Resolution (

)
< 0.8 (Co-elution likely)> 1.5 (Baseline Separation)
Elution Order (DB-5) VariableTrans (1S,2S) typically elutes before Cis
Fragmentation Pathway of the TFA-Derivative

The TFA derivative (


) follows a specific fragmentation logic useful for confirmation.
  • McLafferty Rearrangement: Not dominant in cyclic amides, but loss of alkyl branches is common.

  • 
    -Cleavage:  Cleavage at the ring C-C bonds adjacent to the amide nitrogen.
    
  • Fluorine Tags: The presence of m/z 69 (

    
    ) is a definitive "flag" for the derivative.
    

Fragmentation Parent Molecular Ion (M+) m/z 209 Frag1 [M - CH3]+ m/z 194 Parent->Frag1 Loss of Methyl Frag2 Ring Open Radical Cation Parent->Frag2 Alpha Cleavage Frag4 CF3+ m/z 69 Parent->Frag4 Inductive Cleavage Frag5 COCF3+ m/z 97 Parent->Frag5 Amide Bond Break Frag3 C3H7 Loss m/z 166 Frag2->Frag3 Elimination

Figure 2: Mass spectral fragmentation tree for N-trifluoroacetyl-2-methylcyclohexylamine.

Conclusion & Recommendation

For the rigorous identification of (1S,2S)-2-methylcyclohexan-1-amine , direct GC-MS is insufficient due to poor chromatographic resolution and non-specific fragmentation.

We recommend the TFAA Derivatization protocol. It transforms the analyte into a robust species that:

  • Separates cleanly from its cis-diastereomer on standard non-polar columns.

  • Provides a molecular ion (m/z 209) and diagnostic fragments (m/z 69, 97) that serve as a self-validating confirmation of the amine structure.

References

  • NIST Mass Spectrometry Data Center. (2023). 2-Methylcyclohexylamine Mass Spectrum. National Institute of Standards and Technology.[3][4] [Link]

  • Kumazawa, T., et al. (2011).[5] Fragmentation Pathways of Trifluoroacetyl Derivatives of Methamphetamine and Analogues. Semantic Scholar. [Link]

  • Phenomenex. (2023). GC-MS Principle and Separation Mechanisms. Phenomenex Technical Guides. [Link]

  • Whitman College. (2023). Lab Chapter 7.3.2: Cis- versus Trans- Isomer Separation in GC. Whitman College Chemistry Dept. [Link]

Sources

Comparative

A Comparative Study of Steric Hindrance in (1S,2S)-2-Methylcyclohexan-1-amine Derivatives: A Guide for Researchers

In the realm of asymmetric synthesis and drug design, the three-dimensional architecture of a molecule is paramount. Chiral amines, such as derivatives of (1S,2S)-2-methylcyclohexan-1-amine, are foundational building blo...

Author: BenchChem Technical Support Team. Date: March 2026

In the realm of asymmetric synthesis and drug design, the three-dimensional architecture of a molecule is paramount. Chiral amines, such as derivatives of (1S,2S)-2-methylcyclohexan-1-amine, are foundational building blocks and catalysts. Their efficacy is profoundly influenced by steric hindrance, a non-bonded interaction that dictates conformational preference and reactivity. This guide provides an in-depth comparative analysis of steric hindrance in a series of N-substituted (1S,2S)-2-methylcyclohexan-1-amine derivatives, offering both theoretical insights and practical experimental protocols for their evaluation.

The Significance of Steric Hindrance in Chiral Amine Derivatives

(1S,2S)-2-methylcyclohexan-1-amine possesses a rigid cyclohexane backbone with two contiguous stereocenters. The trans relationship between the C1-amino and C2-methyl groups forces them into a diequatorial orientation in the most stable chair conformation, minimizing destabilizing 1,3-diaxial interactions. This inherent conformational bias provides a predictable scaffold for asymmetric induction.

However, derivatization of the primary amine introduces a new layer of steric complexity. The size and nature of the N-substituent can influence the rotational freedom around the C1-N bond and potentially affect the chair-chair equilibrium of the cyclohexane ring. These subtle steric changes can have profound consequences on the molecule's ability to act as a chiral auxiliary, a ligand for a metal catalyst, or a pharmacophore in a drug candidate. Understanding and quantifying this steric hindrance is therefore crucial for rational molecular design.

This guide will focus on a comparative analysis of three representative N-substituted derivatives:

  • N-acetyl-(1S,2S)-2-methylcyclohexan-1-amine (1)

  • N-benzoyl-(1S,2S)-2-methylcyclohexan-1-amine (2)

  • N-(2,4,6-trimethylbenzenesulfonyl)-(1S,2S)-2-methylcyclohexan-1-amine (3)

These derivatives represent a graduation in steric bulk, from the relatively small acetyl group to the planar but larger benzoyl group, and finally to the highly hindered mesitylenesulfonyl group.

Conformational Landscape of (1S,2S)-2-Methylcyclohexan-1-amine Derivatives

The primary mode of conformational isomerism in these derivatives is the chair-chair interconversion of the cyclohexane ring. For the parent amine and its derivatives, the diequatorial conformation is overwhelmingly favored.

cluster_0 Chair-Chair Interconversion Diequatorial Diequatorial Conformer (Favored) Diaxial Diaxial Conformer (Disfavored) Diequatorial->Diaxial Ring Flip

Caption: Chair-chair equilibrium in (1S,2S)-2-methylcyclohexan-1-amine derivatives.

The introduction of an N-substituent primarily influences the rotational barrier around the C1-N bond. The steric interactions between the N-substituent and the adjacent C2-methyl group, as well as the axial hydrogens on the cyclohexane ring, dictate the preferred rotamer.

Experimental and Computational Evaluation of Steric Hindrance

A multi-pronged approach combining Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling provides a comprehensive understanding of steric hindrance.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the solution-state conformation of molecules. Key experiments for evaluating steric hindrance include:

  • ¹H NMR Coupling Constants (³JHH): The magnitude of the coupling constant between vicinal protons is dependent on the dihedral angle between them, as described by the Karplus equation. In our derivatives, the coupling constant between the proton at C1 and the axial and equatorial protons at C6 can provide information about the conformation of the C1-N bond.

  • Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY or ROESY experiments detect through-space interactions between protons that are close in proximity (typically < 5 Å). The presence and intensity of NOE cross-peaks between the protons of the N-substituent and the protons on the cyclohexane ring can reveal the preferred orientation of the substituent.

Experimental Protocol: 2D NOESY

  • Sample Preparation: Dissolve 5-10 mg of the purified derivative in 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Data Acquisition: Record a 2D NOESY spectrum on a 400 MHz or higher field NMR spectrometer. Use a mixing time appropriate for the size of the molecule (e.g., 300-800 ms).

  • Data Processing: Process the 2D data using appropriate software (e.g., MestReNova, TopSpin).

  • Analysis: Identify cross-peaks that indicate spatial proximity between protons on the N-substituent and protons on the cyclohexane ring. The volume of the cross-peaks can be semi-quantitatively related to the internuclear distance.

X-ray Crystallography

Single-crystal X-ray crystallography provides the most precise and unambiguous structural information in the solid state. It allows for the direct measurement of bond lengths, bond angles, and torsion angles, which are direct indicators of steric strain.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals of the derivative suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters.

  • Analysis: Analyze the refined structure to obtain precise geometric parameters. Pay close attention to the torsion angles defining the orientation of the N-substituent relative to the cyclohexane ring.

Computational Modeling

Density Functional Theory (DFT) calculations are a powerful tool for complementing experimental data. They can be used to:

  • Calculate the relative energies of different conformers.

  • Predict NMR parameters and compare them with experimental values.

  • Visualize molecular orbitals to understand electronic effects that may accompany steric interactions.

Computational Protocol: Conformational Analysis using DFT

  • Structure Building: Build the initial 3D structures of the different conformers of the derivative using a molecular modeling program.

  • Geometry Optimization: Perform geometry optimization of each conformer using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).

  • Frequency Calculation: Perform frequency calculations on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data.

  • Analysis: Compare the relative energies of the conformers. Analyze the optimized geometries to determine key structural parameters.

cluster_workflow Integrated Workflow for Steric Hindrance Analysis Synthesis Synthesis of Derivatives NMR NMR Spectroscopy (¹H, NOESY) Synthesis->NMR Xray X-ray Crystallography Synthesis->Xray DFT Computational Modeling (DFT) Synthesis->DFT Analysis Comparative Analysis NMR->Analysis Xray->Analysis DFT->Analysis

Caption: An integrated workflow for the comprehensive analysis of steric hindrance.

Comparative Data and Interpretation

The following table summarizes expected trends in experimental and computational data for the three derivatives, reflecting increasing steric hindrance.

DerivativeKey ¹H NMR NOEs (Expected)Key Torsion Angle (N-C1-Cα-Cβ) (Expected from X-ray/DFT)Relative Conformational Energy (DFT, kcal/mol)
1 (N-acetyl) Weak NOE between acetyl-CH₃ and C2-H~150°0 (Reference)
2 (N-benzoyl) NOE between ortho-protons of phenyl and C2-H~120°+0.5 - 1.0
3 (N-mesityl-SO₂) Strong NOE between ortho-methyls of mesityl and C2-H~90°+2.0 - 3.0

Interpretation:

  • N-acetyl derivative (1): The smaller acetyl group experiences minimal steric clash with the cyclohexane ring, allowing for relatively free rotation around the C1-N bond. The preferred conformation will likely place the carbonyl oxygen pointing away from the C2-methyl group to minimize dipole-dipole interactions.

  • N-benzoyl derivative (2): The planar phenyl ring of the benzoyl group introduces significant steric hindrance. To avoid a clash with the C2-methyl group, the phenyl ring will likely adopt a conformation where it is not coplanar with the C1-H bond. This restricted rotation can be observed through NOE contacts between the ortho-protons of the phenyl ring and protons on the cyclohexane ring.

  • N-(2,4,6-trimethylbenzenesulfonyl) derivative (3): The mesitylenesulfonyl group is exceptionally bulky. The two ortho-methyl groups create a severe steric impediment to rotation around the N-S bond and the C1-N bond. This will lock the substituent into a specific conformation, which can be clearly elucidated by strong and specific NOE signals and will have a significantly higher calculated conformational energy for any strained rotamers. The crystal structure of a related sulfonamide shows that the cyclohexyl and phenyl groups are oriented gauche around the sulfonamide S-N bond[1].

Impact on Reactivity and Asymmetric Induction

The degree of steric hindrance imposed by the N-substituent directly impacts the derivative's utility in asymmetric synthesis.

  • As a Chiral Auxiliary: When used as a chiral auxiliary, the N-acyl group can direct the approach of a reactant to a prochiral center. A bulkier substituent will create a more defined chiral pocket, leading to higher diastereoselectivity. For example, in the alkylation of an enolate derived from one of these amides, the bulkier mesitylenesulfonyl group would be expected to provide the highest level of stereocontrol.

  • As a Ligand for Catalysis: When incorporated into a ligand for a metal catalyst, the steric bulk of the N-substituent can influence the coordination geometry around the metal center and the enantioselectivity of the catalyzed reaction. The use of multidimensional steric parameters, such as Sterimol parameters, can provide strong correlations between the steric properties of the ligand and the observed enantioselectivity[2][3].

Conclusion

The steric hindrance in derivatives of (1S,2S)-2-methylcyclohexan-1-amine is a tunable parameter that can be rationally modified to achieve specific outcomes in chemical synthesis and drug design. A comprehensive analysis, integrating NMR spectroscopy, X-ray crystallography, and computational modeling, provides a detailed understanding of the conformational preferences and steric environment of these important chiral molecules. This knowledge enables researchers to make informed decisions in the selection and design of derivatives with optimal properties for their specific applications.

References

  • Stereoselective synthesis of polyhydroxylated aminocyclohexanes. Organic & Biomolecular Chemistry. [Link]

  • Harper, K. C., Bess, E. N., & Sigman, M. S. (2012). Predicting and optimizing asymmetric catalyst performance using the principles of experimental design and steric parameters. PMC. [Link]

  • Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. MDPI. [Link]

  • Synthesis of N-acylurea derivatives from carboxylic acids and N,N -dialkyl carbodiimides in water. Journal of Chemical Sciences. [Link]

  • Harper, K. C., Bess, E. N., & Sigman, M. S. (2012). Multidimensional steric parameters in the analysis of asymmetric catalytic reactions. Nature Chemistry. [Link]

  • Harper, K. C., Bess, E. N., & Sigman, M. S. (2012). Multidimensional steric parameters in the analysis of asymmetric catalytic reactions. ResearchGate. [Link]

  • Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions. PMC. [Link]

  • Crystal structure of N-[(1S,2S)-2-aminocyclohexyl]-2,4,6-trimethylbenzenesulfonamide. National Institutes of Health. [Link]

  • 2-Methylcyclohexylamine, (1S,2S)-. PubChem. [Link]

  • Asymmetric synthesis of functionalized cyclohexanes bearing five stereocenters via a one-pot organocatalytic Michael–Michael–1,2-addition sequence. PMC. [Link]

  • Spectroscopy of Amines. Chemistry LibreTexts. [Link]

  • Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. Scientific & Academic Publishing. [Link]

  • Conformational Studies in the Cyclohexane Series. 2. Phenylcyclohexane and 1-Methyl-1-phenylcyclohexane. ResearchGate. [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal of (1S,2S)-2-Methylcyclohexan-1-amine

Core Directive: The "Why" Behind the Protocol (1S,2S)-2-methylcyclohexan-1-amine is not merely "organic waste." It is a chiral amine often employed as a resolving agent or ligand in asymmetric synthesis.[1] Its disposal...

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive: The "Why" Behind the Protocol

(1S,2S)-2-methylcyclohexan-1-amine is not merely "organic waste." It is a chiral amine often employed as a resolving agent or ligand in asymmetric synthesis.[1] Its disposal requires a nuanced understanding of its dual nature: it is both a corrosive base (capable of causing immediate tissue necrosis) and a flammable liquid (posing vapor ignition risks).[1]

The Operational Risk: The most common accident involving this class of amines occurs during waste consolidation . Mixing this amine with acid waste streams triggers a violent exothermic neutralization; mixing it with oxidizers can lead to immediate deflagration.[1] This guide prioritizes segregation as the primary safety mechanism.[1]

Hazard Identification & Risk Assessment

Before handling waste, you must validate the hazard profile. This compound falls under RCRA characteristics for Ignitability (D001) and Corrosivity (D002) .[1]

Table 1: Physicochemical Hazard Profile
ParameterValue / ClassificationOperational Implication
CAS Number 7003-32-9 (Generic), 21457-21-2 (Specific Isomer)Verification of chemical identity.
GHS Classification Flam.[1][2][3][4][5] Liq. 3 (H226) or 2 (H225)*Skin Corr.[1] 1B (H314)Acute Tox. 4 (H302)Treat as Highly Flammable to ensure maximum safety margin.[1]
Flash Point ~58°C (136°F) [1]Vapors can travel to ignition sources.[1] Ground all metal transfers.[1]
pH (10% aq) > 12.0DO NOT mix with acidic waste streams.[1]
Incompatibilities Acids, Oxidizers, Acid Chlorides, Acid Anhydrides, ChloroformatesSegregation is mandatory.

Critical Note on Isomers: Commercial samples often vary in flash point depending on isomeric purity (cis/trans ratios).[1] Always assume the lowest flash point (H225 - Highly Flammable) for disposal safety [2].[1]

Segregation Logic: The Self-Validating System

Safety relies on a "Self-Validating" workflow where the user must answer "No" to incompatibility questions before pouring.

Figure 1: Waste Segregation Decision Matrix

Caption: Logical flow for determining the correct waste stream, preventing violent incompatible reactions.

SegregationLogic Start Start: Waste Identification (1S,2S)-2-methylcyclohexan-1-amine Q1 Is the waste mixed with Acids or Oxidizers? Start->Q1 Danger STOP: DO NOT MIX Risk of Explosion/Heat Q1->Danger Yes Q2 Is it mixed with Halogenated Solvents? Q1->Q2 No StreamA Stream A: Basic Organic Waste (Non-Halogenated) Q2->StreamA No (Pure or Toluene/EtOH mix) StreamB Stream B: Basic Organic Waste (Halogenated) Q2->StreamB Yes (e.g., DCM mixture)

Step-by-Step Disposal Protocol
Phase 1: Preparation & PPE[5]
  • Engineering Controls: All transfers must occur inside a certified chemical fume hood.

  • PPE:

    • Eyes: Chemical splash goggles AND face shield (amines are blinding agents).[1]

    • Hands: Double-glove: Nitrile (inner) + Butyl Rubber or heavy-duty Nitrile (outer).[1] Standard latex is permeable to amines.[1][5]

    • Body: Flame-resistant lab coat.[1]

Phase 2: Waste Container Selection
  • Material: Use HDPE (High-Density Polyethylene) or Borosilicate Glass .[1]

    • Avoid: Metal cans (unless lined) due to corrosion risk.[1]

    • Avoid: Standard consumer plastics which may degrade at high pH.[1]

  • Venting: Use a vented cap (e.g., EcoFunnel) if available to prevent pressure buildup from off-gassing, though this amine is relatively stable [3].

Phase 3: The Transfer Process
  • Label First: Affix a hazardous waste label before filling.[1]

    • Constituents: "(1S,2S)-2-methylcyclohexan-1-amine" (Do not use abbreviations).[1]

    • Hazards: Check "Flammable" and "Corrosive."[1][2][3][4][5][6]

  • Grounding: If transferring >1 Liter, ground the receiving container to prevent static discharge.

  • Pouring: Use a funnel. Do not fill beyond 90% capacity to allow for thermal expansion.[1]

  • Satellite Accumulation: Store the container in the hood or a designated flammable cabinet until pickup. Do not store near acid waste containers [4].

Emergency Contingencies: Spill Response

In the event of a spill outside the fume hood, immediate action is required.

Figure 2: Spill Response Workflow

Caption: Operational protocol for managing amine spills, prioritizing neutralization and containment.

SpillResponse Assess 1. Assess Volume & Location (Evacuate if >100mL outside hood) PPE 2. Don PPE (Respirator if vapors high) Assess->PPE Contain 3. Containment Use sand or vermiculite berm PPE->Contain Absorb 4. Absorption Use non-combustible material (Clay/Vermiculite) Contain->Absorb Disposal 5. Collect & Label Tag as Hazardous Debris Absorb->Disposal

[3][4] Neutralization Note: While citric acid can neutralize small amine spills, direct absorption is often safer for non-specialists to avoid heat generation.[1] If you choose to neutralize, add the acid slowly to the spill before absorbing [5].

Regulatory Framework (RCRA Compliance)

For US-based laboratories, compliance with the Resource Conservation and Recovery Act (RCRA) is mandatory.

  • Waste Codes:

    • D001: Ignitable (Flash point < 60°C).[1][7]

    • D002: Corrosive (pH > 12.5).[1][6]

  • Drain Disposal: STRICTLY PROHIBITED. Discharge into sewer systems violates the Clean Water Act and can damage municipal plumbing due to corrosivity [6].[1]

  • Empty Containers: Containers that held this amine must be "RCRA Empty" (less than 3% by weight remaining) and triple-rinsed with a solvent (e.g., ethanol) before disposal as trash. The rinseate must be collected as hazardous waste [7].[1]

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1][8] Retrieved from [Link]

  • US Environmental Protection Agency (EPA). (2023).[1] RCRA Orientation Manual: Satellite Accumulation Areas. Retrieved from [Link][1]

  • Vanderbilt University Medical Center. (n.d.).[1] Laboratory Guide for Managing Chemical Waste: Amines. Retrieved from [Link][1]

  • US EPA. (2023). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. 40 CFR Part 261.[1] Retrieved from [Link][1]

  • American Chemical Society. (2015).[1] Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling (1S,2S)-2-methylcyclohexan-1-amine

Operational Safety and PPE Protocol for Handling (1S,2S)-2-Methylcyclohexan-1-amine As a critical chiral building block in advanced drug development, (1S,2S)-2-methylcyclohexan-1-amine requires rigorous handling protocol...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety and PPE Protocol for Handling (1S,2S)-2-Methylcyclohexan-1-amine

As a critical chiral building block in advanced drug development, (1S,2S)-2-methylcyclohexan-1-amine requires rigorous handling protocols. It is commercially available in two primary forms: the volatile free base (CAS: 29569-76-4) 1 and the hygroscopic hydrochloride salt (CAS: 104485-19-0) 2. Because the free base presents a significantly higher operational risk profile due to its vapor pressure and liquid state, this guide focuses on the stringent safety architecture required for handling the free base and concentrated solutions of its salt.

Hazard Causality & Risk Assessment

To design a self-validating safety protocol, we must first understand the mechanistic causality behind the chemical's hazards:

  • Severe Corrosivity (H314): The primary amine group acts as a strong Lewis base. Upon contact with tissue moisture, it rapidly triggers the alkaline hydrolysis (saponification) of cellular lipids, leading to full-thickness liquefaction necrosis within minutes 3.

  • Systemic Toxicity (H301, H311, H331): The lipophilic cyclohexane ring facilitates rapid dermal absorption. Toxicological data for related methylcyclohexanamines indicate a high acute toxicity, with an oral LD50 in rats of approximately 320–460 mg/kg and an inhalation LC50 of 420 mg/m³/4h 43.

  • Olfactory Fatigue: While aliphatic amines possess a distinct "fishy" odor, they rapidly induce olfactory fatigue. Operators will stop smelling the chemical even as toxic vapor concentrations rise, making odor an invalid warning property 5.

  • Flammability (H226/H227): The free base is a combustible liquid. Its vapors can form explosive mixtures with air and can undergo highly exothermic reactions with oxidizing agents 6.

Quantitative PPE Matrix

The following table summarizes the required Personal Protective Equipment (PPE) based on standardized permeation data (EN 374 / ASTM F739).

PPE CategoryRecommended SpecificationPerformance LimitCausality / Rationale
Hand Protection (Incidental/Splash) Nitrile Rubber (>0.4 mm thickness)10–30 min breakthrough 78Provides sufficient time to doff upon accidental splash. Must be removed immediately if contaminated.
Hand Protection (Immersion/High Risk) Viton® or Butyl Rubber>480 min breakthrough [[9]]()Dense polymer cross-linking prevents amine permeation. CRITICAL: Neoprene is strictly contraindicated (<10 min breakthrough) 108.
Eye/Face Protection Indirect-vented Goggles + Face ShieldN/APrevents capillary action of corrosive amine liquids into the ocular cavity, which can cause permanent corneal damage [[5]]().
Respiratory Protection Full-face Respirator with ABEK CartridgesN/AThe 'K' rating is specifically engineered to trap ammonia and organic amine derivatives. Standard 'A' (Organic Vapor) cartridges are insufficient for basic amines 5.

Standard Operating Procedure (SOP): Handling & Transfer

  • Environmental Setup: Ensure the chemical fume hood is certified and operating at a face velocity of 80–100 fpm. Because primary amines react with atmospheric CO₂ to form carbamate salts, purge all receiving glassware with an inert gas (Argon or Nitrogen) prior to transfer.

  • Donning Sequence: Inspect nitrile gloves for pinholes. Double-glove (wear two pairs of >0.4 mm nitrile gloves). Don a flame-resistant (FR) lab coat, indirect-vented goggles, and a face shield.

  • Liquid Transfer (Causality Check): Do not use standard air-displacement pipettes. The vapor pressure of the free base will cause vapor buildup inside the tip, leading to hazardous dripping. Instead, utilize positive displacement pipettes, glass syringes with Luer-lock needles, or Schlenk line techniques for transfer.

  • Doffing & Decontamination: If the outer gloves contact the amine, remove them immediately inside the fume hood to prevent spreading contamination. Wash hands immediately after final doffing.

Emergency Spill Response & Disposal Plan

Amines require specific neutralization tactics to prevent secondary hazards (e.g., fires or toxic gas generation).

  • Evacuation & Isolation: If a spill exceeds 50 mL or occurs outside a fume hood, evacuate the lab immediately. Allow the HVAC system to clear the initial vapor cloud.

  • Donning Emergency PPE: Re-entry requires a Tychem® suit, heavy-duty Viton® gloves, and a full-face respirator equipped with ABEK cartridges 5.

  • Containment: Surround the spill with an inert silicate absorbent such as sand, earth, or vermiculite. CRITICAL: Never use sawdust, paper towels, or combustible absorbents. The heat generated by the amine's oxidation or neutralization can easily ignite organic materials 6.

  • Neutralization: Carefully apply a dilute weak acid (e.g., 5% acetic acid or citric acid) over the absorbed spill. This converts the volatile free base into a non-volatile, water-soluble salt, drastically reducing the inhalation hazard.

  • Disposal: Scoop the neutralized slurry into a high-density polyethylene (HDPE) container using non-sparking tools. Label the container strictly as "Hazardous Waste: Corrosive/Toxic Amine" and dispose of it according to institutional environmental protocols 11.

Logical Workflow Diagram

PPE_Workflow Start Task: Handle (1S,2S)-2-methylcyclohexan-1-amine Hood Is task performed inside a certified fume hood? Start->Hood StandardPPE Standard Operational PPE: - Nitrile (Splash) or Viton (Immersion) - Splash Goggles & Face Shield - FR Lab Coat Hood->StandardPPE Yes Respirator High-Risk/Spill PPE: - Full-face Respirator (ABEK cartridge) - Tychem Suit - Heavy-duty Viton Gloves Hood->Respirator No / Spill Spill Spill Occurs? StandardPPE->Spill Contain Contain with Sand/Vermiculite (Do NOT use combustible sawdust) Respirator->Contain Evacuate Evacuate & Ventilate Area Spill->Evacuate Yes (>50 mL or outside hood) Spill->Contain Minor spill in hood Evacuate->Respirator Re-entry for cleanup Dispose Dispose as Hazardous Corrosive/Toxic Waste Contain->Dispose

Decision matrix for PPE selection and spill response for aliphatic amines.

References

  • Title: (1S,2S)-2-methylcyclohexan-1-amine - Advanced ChemBlocks | Source: achemblock.com | URL: 1

  • Title: (1S,2S)-2-Methylcyclohexan-1-amine Hydrochloride - CymitQuimica | Source: cymitquimica.com | URL: 2

  • Title: Safety data sheet (Amines) - Swift Supplies | Source: swiftsupplies.com.au | URL: 6

  • Title: Safety data sheet (Cyclohexylamine) - Otto Chemie | Source: otto-chemie.de | URL: 7

  • Title: Glove Material Breakthrough Time - University of Auckland | Source: auckland.ac.nz | URL: 10

  • Title: Safety data sheet (LD50 Toxicity) - Swift Supplies | Source: swiftsupplies.com.au | URL: 4

  • Title: Cyclohexylamine - SAFETY DATA SHEET - Thermo Fisher | Source: thermofisher.com | URL: 5

  • Title: dimethyl-4,4'-methylene bis(cyclohexylamine) CAS N°: 6864-37-5 - OECD | Source: oecd.org | URL: 3

  • Title: Interline 925 White Part B - SAFETY DATA SHEET - AkzoNobel | Source: akzonobel.com | URL: 9

  • Title: Ansell Nitrile & Neoprene lab thickness gloves - Ansell Chemical Guardian Report | Source: duke.edu | URL: 8

  • Title: Phenoline 341 Part A - MsdsDigital.com | Source: msdsdigital.com | URL: 11

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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(1S,2S)-2-methylcyclohexan-1-amine
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